Boc-d-homoserine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
(2R)-4-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO5/c1-9(2,3)15-8(14)10-6(4-5-11)7(12)13/h6,11H,4-5H2,1-3H3,(H,10,14)(H,12,13)/t6-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZEMWPDUXBZKJN-ZCFIWIBFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCO)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CCO)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70517079 | |
| Record name | N-(tert-Butoxycarbonyl)-D-homoserine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70517079 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67198-87-2, 745011-75-0 | |
| Record name | N-(tert-Butoxycarbonyl)-D-homoserine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70517079 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Boc-d-homoserine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of Boc-D-Homoserine
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-tert-butoxycarbonyl-D-homoserine (Boc-D-homoserine) is a protected amino acid derivative widely utilized as a fundamental building block in synthetic organic chemistry. Its primary application lies in the field of peptide synthesis, particularly in Solid-Phase Peptide Synthesis (SPPS). The tert-butoxycarbonyl (Boc) protecting group on the alpha-amino function provides stability under various reaction conditions, yet it can be readily removed under mild acidic conditions, making it an invaluable tool for the stepwise assembly of peptide chains.[1][2][] This guide provides a comprehensive overview of the chemical properties, synthesis, and applications of this compound.
Chemical and Physical Properties
This compound is a white to off-white solid at room temperature.[4][5] Its structure incorporates a chiral center, a hydroxyl group on the side chain, and the acid-labile Boc protecting group, which collectively define its reactivity and handling requirements.
Quantitative Data Summary
The key physical and chemical properties of this compound are summarized in the table below for quick reference.
| Property | Value | Source(s) |
| IUPAC Name | (2R)-4-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid | |
| Molecular Formula | C₉H₁₇NO₅ | |
| Molecular Weight | 219.24 g/mol | |
| CAS Number | 745011-75-0, 67198-87-2 | |
| Appearance | White to off-white solid | |
| Purity | Typically ≥98% | |
| Solubility | Soluble in DMSO (up to 200 mg/mL) | |
| Storage Conditions | Powder: -20°C (up to 3 years); In solvent: -80°C (up to 6 months) |
Reactivity and Stability
The chemical behavior of this compound is dictated by its three primary functional groups:
-
Boc-Protected Amine: The N-Boc group is stable under neutral and basic conditions but is readily cleaved by mild acids, most commonly trifluoroacetic acid (TFA). This selective deprotection is the cornerstone of its use in SPPS.
-
Carboxylic Acid: The carboxyl group can be activated using standard coupling reagents (e.g., HBTU, DCC) to facilitate amide bond formation with the free amino group of another amino acid.
-
Hydroxyl Group: The primary alcohol on the side chain can be a site for further modification or may require its own protecting group (e.g., Benzyl) in more complex syntheses to prevent unwanted side reactions.
The compound should be stored in a dry, cool environment to ensure its long-term stability. As a powder, it is stable for up to three years when stored at -20°C. Stock solutions should be stored at -80°C and are typically stable for up to six months.
Experimental Protocols
General Synthesis of this compound
The following protocol is a representative method for the synthesis of N-Boc protected homoserine, adapted from procedures for the L-isomer. The fundamental chemistry is applicable to the D-enantiomer.
Workflow for this compound Synthesis
Caption: Workflow for the chemical synthesis of this compound.
Methodology:
-
Dissolution: D-homoserine and two equivalents of sodium carbonate are dissolved in water.
-
Solvent Addition: 1,4-dioxane is added to the aqueous solution, and the mixture is stirred.
-
Boc Anhydride Addition: The solution is cooled in an ice bath, and 1.5 equivalents of di-tert-butyl dicarbonate (Boc₂O), dissolved in 1,4-dioxane, are added dropwise.
-
Reaction: The reaction mixture is allowed to warm to room temperature and stirred overnight.
-
Initial Wash: Upon completion, the mixture is washed with petroleum ether to remove unreacted Boc₂O.
-
Acidification & Precipitation: The aqueous layer is acidified to a pH of 2-3 using a cold solution of 1N HCl or potassium bisulfate. This protonates the carboxylate, causing the this compound product to precipitate.
-
Extraction: The product is extracted from the aqueous phase using ethyl acetate.
-
Drying and Concentration: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the final product.
Application in Solid-Phase Peptide Synthesis (SPPS)
This compound is a key reagent in SPPS. The general cycle involves coupling the protected amino acid to a resin-bound peptide chain, followed by the removal of the Boc group to prepare for the next coupling cycle.
One Cycle of Boc Solid-Phase Peptide Synthesis
References
An In-depth Technical Guide to Boc-D-homoserine
This guide provides a comprehensive overview of N-α-tert-Butoxycarbonyl-D-homoserine (Boc-D-homoserine), a crucial protected amino acid derivative for researchers, scientists, and professionals in drug development and peptide chemistry.
Core Properties and Specifications
This compound is a derivative of the non-proteinogenic amino acid D-homoserine, where the alpha-amino group is protected by a tert-butoxycarbonyl (Boc) group. This protection strategy is fundamental in peptide synthesis, preventing the amino group from participating in unwanted side reactions during the formation of peptide bonds. The Boc group can be readily removed under moderately acidic conditions, which do not affect other acid-labile protecting groups that may be present on amino acid side chains.
The physical and chemical properties of this compound are summarized in the table below for easy reference.
| Property | Value | Citations |
| Molecular Weight | 219.24 g/mol | [1][2][3] |
| Molecular Formula | C₉H₁₇NO₅ | [1][4] |
| Appearance | White to off-white solid/powder | |
| IUPAC Name | (2R)-4-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid | |
| SMILES | CC(C)(C)OC(=O)N--INVALID-LINK--C(=O)O | |
| CAS Number | 745011-75-0, 67198-87-2 | |
| Solubility | Soluble in DMSO | |
| Storage (Powder) | -20°C for 3 years, 4°C for 2 years | |
| Storage (In Solvent) | -80°C for 6 months, -20°C for 1 month |
Chemical Structure
The two-dimensional chemical structure of this compound illustrates the key functional groups: the tert-butoxycarbonyl (Boc) protecting group, the chiral center at the alpha-carbon, the carboxylic acid, and the hydroxyl group at the end of the side chain.
Caption: 2D structure of this compound.
Applications in Research and Drug Development
This compound is a valuable building block in synthetic organic chemistry and medicinal chemistry.
-
Peptide Synthesis: Its primary application is in solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis. As a protected amino acid, it allows for the controlled, stepwise addition of amino acid residues to a growing peptide chain. The homoserine moiety itself can be a critical component of biologically active peptides and peptidomimetics.
-
Synthesis of Unnatural Amino Acids: this compound serves as a versatile precursor for the synthesis of other non-canonical amino acids. For instance, it is a key starting material for producing azidohomoalanine (AHA), a methionine surrogate used for bioorthogonal protein labeling.
-
Drug Design and Discovery: The unique structure of homoserine derivatives makes them interesting candidates for drug development. They are utilized in the design of enzyme inhibitors and other therapeutic agents where the side chain can be further modified to optimize binding and biological activity. While not a direct application, the related compound Boc-D-serine is used in the synthesis of the anti-epileptic drug Lacosamide and novel β-lactamase inhibitors, highlighting the importance of Boc-protected D-amino acids in pharmaceutical development.
Experimental Protocols
While specific experimental conditions can vary, the following outlines a general protocol for the incorporation of this compound in a standard Boc-based solid-phase peptide synthesis (SPPS) workflow.
Protocol: Boc Solid-Phase Peptide Synthesis (SPPS) Cycle
This protocol describes the key steps for adding a Boc-protected amino acid, such as this compound, to a resin-bound peptide chain.
-
Resin Preparation: Start with a suitable resin (e.g., Merrifield or PAM resin) to which the first amino acid is already attached.
-
Deprotection (Boc Removal):
-
Wash the resin-bound peptide with a solvent like dichloromethane (DCM).
-
Treat the resin with a 50% solution of trifluoroacetic acid (TFA) in DCM for approximately 15-30 minutes to remove the N-terminal Boc group. A short pre-wash (5 minutes) with the TFA/DCM solution can be performed.
-
Wash the resin thoroughly with DCM and then a neutralization buffer (e.g., 10% diisopropylethylamine (DIEA) in DCM) to neutralize the newly formed N-terminal ammonium salt.
-
Wash again with DCM to remove excess base.
-
-
Coupling (Amino Acid Addition):
-
Dissolve this compound and a coupling agent (e.g., dicyclohexylcarbodiimide (DCC) or HBTU) in a suitable solvent like DCM or dimethylformamide (DMF).
-
Add the activated amino acid solution to the deprotected, resin-bound peptide.
-
Allow the reaction to proceed for 1-2 hours at room temperature with gentle agitation.
-
Monitor the reaction for completion using a qualitative test (e.g., ninhydrin test).
-
-
Washing:
-
After the coupling is complete, wash the resin extensively with DMF and DCM to remove unreacted reagents and byproducts.
-
-
Repeat Cycle: Repeat steps 2-4 for each subsequent amino acid to be added to the peptide sequence.
The following diagram illustrates the logical workflow of this synthetic cycle.
References
In-Depth Technical Guide to the Solubility of Boc-d-homoserine in Common Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-tert-butoxycarbonyl-D-homoserine (Boc-d-homoserine) is a protected amino acid derivative widely utilized in peptide synthesis and the development of peptidomimetics. Its structural characteristics, particularly the presence of both a polar carboxylic acid and a hydroxyl group, alongside the bulky, non-polar Boc protecting group, result in a nuanced solubility profile across various organic solvents. A thorough understanding of its solubility is critical for its effective use in synthetic chemistry, particularly for reaction setup, purification, and formulation development. This guide provides a summary of available quantitative solubility data, a detailed experimental protocol for determining solubility, and a visual representation of the experimental workflow.
Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₉H₁₇NO₅ | [1] |
| Molecular Weight | 219.24 g/mol | [2][3] |
| Appearance | White to off-white solid | [2] |
| XLogP3-AA | 0.2 | [1] |
| Hydrogen Bond Donor Count | 3 | |
| Hydrogen Bond Acceptor Count | 5 | PubChem |
Quantitative Solubility Data
Quantitative solubility data for this compound in a wide range of organic solvents is not extensively reported in publicly available literature. The most consistently cited data point is its high solubility in dimethyl sulfoxide (DMSO).
| Solvent | Chemical Class | Solubility (mg/mL) | Molar Solubility (M) | Conditions | Source(s) |
| Dimethyl Sulfoxide (DMSO) | Sulfoxide | 200 | 0.912 | Ultrasonic assistance may be required. Use of non-hygroscopic DMSO is recommended. |
Note: The solubility of the L-isomer, Boc-L-homoserine, has been reported to be ≥ 2.5 mg/mL in a formulation of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
Due to the limited available data, experimental determination of solubility in other common organic solvents is often necessary. The following protocol provides a standardized method for this purpose.
Experimental Protocol: Determination of Equilibrium Solubility
This protocol outlines the widely accepted shake-flask method for determining the equilibrium solubility of this compound in a given organic solvent.
4.1. Materials
-
This compound (solid)
-
Selected organic solvents (e.g., methanol, ethanol, isopropanol, ethyl acetate, acetone, tetrahydrofuran, dichloromethane) of high purity
-
Analytical balance
-
Scintillation vials or other suitable sealed containers
-
Constant temperature orbital shaker or rotator
-
Syringe filters (0.22 µm or 0.45 µm, compatible with the solvent)
-
Syringes
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or ELSD) or a gravimetric analysis setup (vacuum oven, desiccator).
4.2. Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a pre-weighed vial. The presence of undissolved solid after equilibration is crucial.
-
Record the initial mass of the solid.
-
Add a known volume or mass of the selected organic solvent to the vial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period to allow the system to reach equilibrium. A duration of 24 to 72 hours is typically recommended. The equilibration time should be determined empirically by taking measurements at different time points (e.g., 24, 48, and 72 hours) to ensure the concentration is no longer changing.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed for a sufficient time to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Immediately filter the supernatant through a syringe filter into a clean, pre-weighed vial to remove all undissolved solids. This step is critical to avoid overestimation of solubility.
-
-
Quantification:
-
Method A: Gravimetric Analysis
-
Weigh the vial containing the filtered supernatant.
-
Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not degrade the this compound.
-
Once the solvent is fully evaporated, place the vial in a desiccator to cool to room temperature and then weigh it.
-
The mass of the dissolved this compound can be determined by subtracting the mass of the empty vial.
-
Calculate the solubility in mg/mL or g/L.
-
-
Method B: HPLC Analysis
-
Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.
-
Generate a calibration curve by injecting the standard solutions into the HPLC and plotting the peak area versus concentration.
-
Dilute the filtered sample solution with a known volume of the solvent to bring its concentration within the linear range of the calibration curve.
-
Inject the diluted sample into the HPLC and determine its concentration from the calibration curve.
-
Calculate the original solubility in the saturated solution by accounting for the dilution factor.
-
-
4.3. Data Reporting
Solubility should be reported in standard units such as mg/mL, g/L, or mol/L, and the temperature at which the measurement was performed must be specified.
Visualizing the Experimental Workflow
The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.
Caption: Workflow for determining the equilibrium solubility of this compound.
Conclusion
While the solubility of this compound in DMSO is well-documented, a comprehensive understanding of its behavior in other common organic solvents requires experimental determination. The provided shake-flask protocol offers a robust and reliable method for generating this critical data. By systematically evaluating solubility in solvents with varying polarities, such as alcohols, esters, and chlorinated solvents, researchers and drug development professionals can optimize reaction conditions, streamline purification processes, and develop suitable formulations for this important amino acid derivative.
References
An In-depth Technical Guide to the Stability and Storage of Boc-D-homoserine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the stability and recommended storage conditions for N-α-tert-Butoxycarbonyl-D-homoserine (Boc-D-homoserine), a key building block in peptide synthesis and drug discovery. Understanding the chemical stability of this reagent is critical for ensuring the integrity of synthetic processes and the quality of the final products.
Chemical Properties and Structure
This compound is a derivative of the non-proteinogenic amino acid D-homoserine, where the alpha-amino group is protected by a tert-butoxycarbonyl (Boc) group. This protecting group is instrumental in peptide synthesis, preventing unwanted side reactions at the amino terminus while peptide bonds are formed at the carboxyl terminus.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₉H₁₇NO₅ |
| Molecular Weight | 219.23 g/mol |
| Appearance | White to off-white powder |
| CAS Number | 745011-75-0 |
Stability Profile and Potential Degradation Pathways
The stability of this compound is primarily influenced by the lability of the Boc protecting group and the potential for intramolecular reactions involving the side-chain hydroxyl group.
Stability of the Boc Protecting Group
The Boc group is known for its sensitivity to acidic conditions, a property that is intentionally exploited for its removal during peptide synthesis. Conversely, it is generally stable under basic and nucleophilic conditions.
-
Acidic Conditions: The Boc group is readily cleaved under strong acidic conditions, such as with trifluoroacetic acid (TFA), or with milder acids like hydrochloric acid in dioxane.[1][2] The mechanism involves the protonation of the carbonyl oxygen, followed by the formation of a stable tert-butyl carbocation, which then decomposes to isobutylene and carbon dioxide.[1] Exposure of this compound to acidic environments during storage or handling should be strictly avoided to prevent premature deprotection.
-
Basic Conditions: The Boc group is generally stable to basic conditions.[3][4] This allows for the use of base-labile protecting groups for other functionalities in the same molecule. However, prolonged exposure to very strong bases may lead to some degradation, although this is not a common concern under typical storage and handling conditions.
Intramolecular Lactonization
A significant potential degradation pathway for this compound is the intramolecular cyclization of the side-chain hydroxyl group with the carboxylic acid moiety to form this compound lactone. This reaction is a form of intramolecular esterification and can be influenced by factors such as temperature and the presence of activating agents.
Diagram 1: Predicted Degradation Pathways of this compound
Predicted degradation of this compound.
Recommended Storage Conditions
Proper storage is crucial to maintain the purity and stability of this compound. The following conditions are recommended based on information from various suppliers.
Table 2: Recommended Storage Conditions for this compound
| Form | Temperature | Duration | Additional Notes |
| Solid (Lyophilized Powder) | -20°C | Up to 3 years | Keep desiccated. |
| 4°C | Up to 2 years | For shorter-term storage. | |
| In Solution (e.g., in DMSO) | -80°C | Up to 6 months | Aliquot to avoid multiple freeze-thaw cycles. |
| -20°C | Up to 1 month | Aliquot to avoid multiple freeze-thaw cycles. |
It is imperative to store this compound in a tightly sealed container to protect it from moisture and atmospheric contaminants. For solutions, using freshly opened, anhydrous solvents is recommended.
Experimental Protocols for Stability Assessment
To ensure the quality of this compound, particularly for critical applications, stability testing is recommended. A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the preferred analytical technique for this purpose.
Forced Degradation Studies
Forced degradation studies are essential to identify potential degradation products and to develop a stability-indicating analytical method.
Table 3: Representative Protocol for Forced Degradation Studies
| Stress Condition | Protocol |
| Acid Hydrolysis | Dissolve this compound in a suitable solvent (e.g., acetonitrile/water) and add 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C) for a defined period. Neutralize before analysis. |
| Base Hydrolysis | Dissolve this compound in a suitable solvent and add 0.1 M NaOH. Incubate at a controlled temperature for a defined period. Neutralize before analysis. |
| Oxidative Degradation | Dissolve this compound in a suitable solvent and add a low concentration of hydrogen peroxide (e.g., 3%). Incubate at room temperature, protected from light. |
| Thermal Degradation | Store the solid compound or a solution at an elevated temperature (e.g., 60-80°C) for a defined period. |
| Photostability | Expose the solid compound or a solution to a controlled light source (e.g., ICH option 2) for a defined period. |
Stability-Indicating HPLC Method
A robust HPLC method should be capable of separating the intact this compound from its potential degradation products, primarily D-homoserine and this compound lactone.
Table 4: General Parameters for a Stability-Indicating HPLC Method
| Parameter | Recommended Condition |
| Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Trifluoroacetic acid in water |
| Mobile Phase B | 0.1% Trifluoroacetic acid in acetonitrile |
| Gradient | A suitable gradient from a low to high percentage of Mobile Phase B to ensure separation of compounds with different polarities. |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210-220 nm |
| Column Temperature | Ambient or controlled (e.g., 30°C) |
Diagram 2: Experimental Workflow for Stability Assessment
Workflow for assessing the stability of this compound.
Biological Signaling Pathways
Currently, there is no direct evidence in the scientific literature to suggest that this compound is directly involved in any specific biological signaling pathways. While its deprotected form, D-homoserine, and related lactone structures are of interest in various biological contexts, particularly in bacterial quorum sensing, the presence of the Boc protecting group significantly alters its chemical properties and is expected to prevent its interaction with biological receptors in the same manner as the parent molecule.
Conclusion
This compound is a stable compound when stored under the recommended conditions. The primary stability concerns are its susceptibility to acidic conditions, which can lead to deprotection, and the potential for intramolecular cyclization to form this compound lactone. To ensure the highest quality for research and development, it is crucial to adhere to the recommended storage conditions, particularly low temperatures and protection from moisture. For applications requiring stringent quality control, the implementation of a stability testing program using a validated, stability-indicating HPLC method is strongly advised.
References
In-Depth Technical Guide to Boc-D-Homoserine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of N-tert-butoxycarbonyl-D-homoserine (Boc-D-homoserine), a key building block in peptide synthesis and drug discovery. This document details its chemical and physical properties, provides a detailed experimental protocol for its synthesis and purification, outlines its applications, and presents relevant analytical data.
Chemical and Physical Properties
This compound is a derivative of the non-proteinogenic amino acid D-homoserine, where the amino group is protected by a tert-butoxycarbonyl (Boc) group. This protection strategy is fundamental in solid-phase peptide synthesis (SPPS) to prevent unwanted side reactions during peptide chain elongation.
Table 1: Chemical Identifiers and Properties of this compound
| Property | Value | Source |
| CAS Number | 67198-87-2 | [1] |
| Alternate CAS Number | 745011-75-0 | [2] |
| Molecular Formula | C₉H₁₇NO₅ | [1] |
| Molecular Weight | 219.24 g/mol | [1][2] |
| IUPAC Name | (2R)-2-[(tert-butoxycarbonyl)amino]-4-hydroxybutanoic acid | |
| Appearance | White to off-white solid/powder | |
| Solubility | Soluble in DMSO |
Synthesis and Purification
The synthesis of this compound is typically achieved by the reaction of D-homoserine with di-tert-butyl dicarbonate (Boc)₂O under basic conditions. This reaction introduces the acid-labile Boc protecting group onto the amino functionality of D-homoserine.
Experimental Protocol: Synthesis of this compound
This protocol is a general procedure for the N-Boc protection of an amino acid and is adapted for D-homoserine.
Materials:
-
D-homoserine
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Sodium bicarbonate (NaHCO₃) or Triethylamine (TEA)
-
Dioxane or Tetrahydrofuran (THF)
-
Water
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Hydrochloric acid (HCl), 1M solution
Procedure:
-
Dissolve D-homoserine in a mixture of dioxane (or THF) and water.
-
Add a base such as sodium bicarbonate or triethylamine to the solution to achieve a basic pH.
-
To this stirred solution, add di-tert-butyl dicarbonate dissolved in dioxane (or THF) dropwise at room temperature.
-
Allow the reaction to stir overnight at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the organic solvent.
-
Acidify the remaining aqueous solution to a pH of 2-3 with 1M HCl.
-
Extract the product into ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
Purification Protocol
The crude product can be purified by column chromatography on silica gel using a solvent system such as a gradient of methanol in dichloromethane or ethyl acetate in hexanes. Alternatively, recrystallization from a suitable solvent system can be employed.
Applications in Research and Drug Development
This compound is a valuable building block for the synthesis of peptides and peptidomimetics. The Boc protecting group is stable under a variety of reaction conditions but can be readily removed with mild acids, such as trifluoroacetic acid (TFA), making it ideal for stepwise peptide synthesis.
Its incorporation into peptide sequences allows for the introduction of a hydroxyl group in the side chain, which can be further functionalized or can participate in hydrogen bonding to influence the peptide's conformation and biological activity. D-amino acids, like D-homoserine, are often incorporated into peptide-based drug candidates to increase their resistance to enzymatic degradation by proteases, thereby enhancing their in vivo stability and therapeutic potential.
Analytical Data
The structure and purity of synthesized this compound are confirmed by various analytical techniques.
Table 2: Spectroscopic Data for this compound
| Technique | Data Interpretation |
| ¹H NMR | Expected signals include a singlet for the tert-butyl protons of the Boc group (~1.4 ppm), multiplets for the α-proton and the β- and γ-methylene protons of the homoserine backbone, and a signal for the hydroxyl proton. The chemical shifts and coupling constants provide detailed structural information. |
| ¹³C NMR | Characteristic peaks are expected for the carbonyl carbons of the carboxylic acid and the Boc group, the quaternary carbon and methyl carbons of the Boc group, and the α, β, and γ carbons of the homoserine moiety. |
| Mass Spectrometry (MS) | The molecular ion peak corresponding to the mass of this compound is expected. Fragmentation patterns often show the loss of the Boc group or parts of it, which can be diagnostic. |
| Infrared (IR) Spectroscopy | Key absorptions include a broad O-H stretch from the carboxylic acid and the alcohol, N-H stretching, and strong C=O stretching bands from the carboxylic acid and the urethane of the Boc group. |
Workflow and Logical Relationships
The following diagrams illustrate the general workflow for the synthesis of this compound and its subsequent use in solid-phase peptide synthesis.
References
A Technical Guide to Boc-D-Homoserine: Sourcing and Application in Research and Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Boc-D-homoserine, a valuable non-proteinogenic amino acid derivative used in peptide synthesis and drug discovery. The document details commercially available sources, provides an in-depth experimental protocol for its incorporation into peptide chains, and illustrates its relevance in biological pathways and the drug development workflow.
Commercial Suppliers of this compound
The availability of high-quality this compound is crucial for reproducible research and development. Several chemical suppliers offer this reagent with varying purities and in different quantities. A summary of prominent suppliers and their product specifications is provided in Table 1. Researchers are advised to consult the suppliers' websites for the most current pricing and availability.
Table 1: Commercial Suppliers of this compound and Related Derivatives
| Supplier | Product Name | Catalog Number | CAS Number | Molecular Weight ( g/mol ) | Purity |
| AdooQ Bioscience | This compound | A22954 | 745011-75-0 | 219.24 | >99% (HPLC)[1] |
| MedChemExpress | This compound | HY-W017788 | 745011-75-0 | 219.24 | Not specified[2] |
| Fisher Scientific | ChemScene this compound | CS-W018574 | 745011-75-0 | 219.24 | 0.98[3] |
| ChemScene | This compound lactone | CS-W022601 | 67198-86-1 | 201.22 | ≥97%[4] |
| Chem-Impex | Boc-O-benzyl-D-homoserine | 28270 | 150009-60-2 | 309.4 | ≥ 99% (HPLC)[5] |
| XIAMEN EQUATION CHEMICAL | D-Homoserine, N-[(1,1-dimethylethoxy)carbonyl]-, monosodium salt | Not specified | 67198-87-2 | 219.235 | Not specified |
| BLD Pharm | Boc-L-Homoserine | BD00057839 | 41088-86-2 | 219.24 | Not specified |
| APExBIO | Boc-L-Homoserine | B6192 | 41088-86-2 | 219.24 | Not specified |
Role in Biological Pathways: The Threonine Biosynthesis Pathway
Homoserine is a key intermediate in the biosynthesis of several essential amino acids, including threonine and methionine. The pathway begins with aspartate and proceeds through several enzymatic steps to produce L-homoserine. This is then phosphorylated by homoserine kinase and subsequently converted to L-threonine by threonine synthase. Understanding this pathway is crucial for researchers in metabolic engineering and for those studying enzymes in this pathway as potential drug targets.
Application in Drug Discovery: A Workflow for Incorporating Unnatural Amino Acids
The incorporation of unnatural amino acids (UAAs) like this compound into peptides is a powerful strategy in drug discovery. It allows for the creation of novel peptide analogs with improved properties such as enhanced stability, increased potency, and altered receptor binding affinity. The general workflow for utilizing UAAs in drug discovery involves several key stages, from initial design and synthesis to preclinical evaluation.
Experimental Protocol: Incorporation of this compound via Solid-Phase Peptide Synthesis (SPPS)
The following protocol is a representative example of how to incorporate this compound into a peptide chain using manual Boc-based Solid-Phase Peptide Synthesis (SPPS). This protocol is adapted from established methods for similar unnatural amino acids and should be optimized for the specific peptide sequence.
Materials:
-
This compound
-
MBHA resin (or other suitable resin for peptide amides)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Diisopropylethylamine (DIEA)
-
N,N-Dimethylformamide (DMF)
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
HOBt (Hydroxybenzotriazole)
-
Piperidine (for Fmoc deprotection, if applicable for the first amino acid)
-
Acetic anhydride
-
Methanol
-
Diethyl ether
-
Cleavage cocktail (e.g., HF/anisole or a milder TFA-based cocktail depending on other protecting groups)
-
Reverse-phase HPLC system for purification
-
Mass spectrometer for analysis
Experimental Workflow:
Detailed Protocol for a Single Coupling Cycle of this compound (0.1 mmol scale):
-
Resin Swelling: Swell the peptide-resin in dichloromethane (DCM) for 30 minutes in a reaction vessel.
-
Boc Deprotection:
-
Treat the resin with a solution of 50% trifluoroacetic acid (TFA) in DCM (v/v) for 2 minutes and drain.
-
Treat the resin again with 50% TFA in DCM for 20 minutes.
-
Wash the resin with DCM (3 times), isopropanol (2 times), and DCM (3 times).
-
-
Neutralization: Treat the resin with a 10% diisopropylethylamine (DIEA) in DCM (v/v) solution twice for 2 minutes each time.
-
Coupling of this compound:
-
Prepare the coupling solution: Dissolve this compound (0.4 mmol, 4 equivalents) and HOBt (0.4 mmol, 4 equivalents) in N,N-dimethylformamide (DMF).
-
Add HBTU (0.38 mmol, 3.8 equivalents) to the solution.
-
Add DIEA (0.8 mmol, 8 equivalents) and allow the mixture to pre-activate for 2 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate the reaction vessel for 1-2 hours at room temperature.
-
Monitor the coupling reaction using a Kaiser test. If the test is positive after 2 hours, the coupling time can be extended, or a second coupling can be performed.
-
-
Washing: Wash the resin with DMF (3 times) and DCM (3 times).
-
Repeat: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
-
Final Cleavage and Deprotection:
-
After the final amino acid coupling and N-terminal deprotection, wash the peptide-resin with methanol and dry under vacuum.
-
Treat the resin with an appropriate cleavage cocktail (e.g., anhydrous HF with scavengers like anisole) to cleave the peptide from the resin and remove side-chain protecting groups. Caution: Anhydrous HF is extremely corrosive and toxic and requires specialized equipment and safety precautions.
-
-
Purification and Analysis:
-
Precipitate the crude peptide with cold diethyl ether, wash, and dry.
-
Dissolve the crude peptide in a suitable buffer (e.g., 0.1% TFA in water) and purify by preparative reverse-phase HPLC (RP-HPLC).
-
Analyze the purified fractions by analytical RP-HPLC and mass spectrometry to confirm the purity and identity of the final peptide.
-
This guide provides a foundational understanding of this compound for researchers and professionals in the field of peptide chemistry and drug development. For specific applications, further optimization of the synthetic protocols may be required.
References
The Cornerstone of Peptide Synthesis: An In-depth Technical Guide to the Role of the Boc Protecting Group
For Researchers, Scientists, and Drug Development Professionals
The tert-butyloxycarbonyl (Boc) protecting group has been a foundational tool in the field of synthetic organic chemistry, particularly revolutionizing the art of peptide synthesis. Its unique acid-labile nature, coupled with its stability under a wide range of other reaction conditions, has made it a cornerstone of solid-phase peptide synthesis (SPPS), a methodology pioneered by R. Bruce Merrifield. This technical guide provides a comprehensive exploration of the Boc protecting group's role in amino acid synthesis, detailing its mechanism of action, experimental protocols, and strategic applications in the development of complex peptides and therapeutic agents.
Core Principles of the Boc Protection Strategy
The primary function of the Boc group is the reversible blockage of the α-amino group of an amino acid.[1] This protection prevents the nucleophilic amino group from engaging in undesirable side reactions during peptide bond formation. The Boc group is introduced by reacting the amino acid with di-tert-butyl dicarbonate (Boc anhydride) or other suitable reagents.[1]
The Boc/Bzl (tert-butyloxycarbonyl/benzyl) strategy is a classic approach in SPPS. In this scheme, the temporary Nα-Boc group is removed under moderately acidic conditions, typically with trifluoroacetic acid (TFA), while the more permanent side-chain protecting groups, often benzyl-based, require a much stronger acid, such as hydrofluoric acid (HF), for their removal.[2][3][4] This differential acid lability allows for the selective deprotection of the α-amino group at each cycle of peptide elongation, forming the basis of a quasi-orthogonal protection strategy.
Mechanism of Action: Protection and Deprotection
The introduction and removal of the Boc group are governed by distinct reaction mechanisms, which are crucial for understanding its application and potential side reactions.
Boc Protection of Amino Acids
The most common method for introducing the Boc group is the reaction of an amino acid with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base. The reaction proceeds via a nucleophilic acyl substitution where the amino group of the amino acid attacks one of the carbonyl carbons of the Boc anhydride.
Boc Deprotection
The removal of the Boc group is achieved under acidic conditions, most commonly with trifluoroacetic acid (TFA). The mechanism involves the protonation of the carbonyl oxygen of the carbamate, followed by the cleavage of the tert-butyl group to form a stable tert-butyl cation and a carbamic acid intermediate. The carbamic acid is unstable and readily decarboxylates to release the free amine and carbon dioxide.
Quantitative Data in Boc Synthesis
The efficiency of Boc protection and deprotection, as well as the final cleavage from the resin, is critical for the overall success of peptide synthesis. The following tables summarize key quantitative data.
Table 1: Reagents and Conditions for Boc Protection of Amino Acids
| Reagent | Base | Solvent | Temperature (°C) | Typical Yield (%) | Reference |
| Di-tert-butyl dicarbonate (Boc₂O) | NaOH, NaHCO₃, or Triethylamine | Dioxane/Water, THF, or Acetonitrile | Room Temperature | >95 | |
| 2-(tert-Butoxycarbonyloxyimino)-2-phenylacetonitrile (BOC-ON) | Triethylamine | Dioxane/Water or Acetone/Water | Room Temperature | Excellent |
Table 2: Common Side-Chain Protecting Groups in Boc-SPPS and Their Cleavage Conditions
| Amino Acid | Side-Chain Protecting Group | Cleavage Reagent |
| Arg | Tosyl (Tos) | HF |
| Asp | Benzyl ester (OBzl) | HF |
| Cys | 4-methylbenzyl (Meb) | HF |
| Glu | Benzyl ester (OBzl) | HF |
| His | Benzyloxymethyl (Bom) | HF |
| Lys | 2-Chlorobenzyloxycarbonyl (2-Cl-Z) | HF |
| Ser | Benzyl ether (Bzl) | HF |
| Thr | Benzyl ether (Bzl) | HF |
| Trp | Formyl (For) | Piperidine/DMF (prior to HF) |
| Tyr | 2-Bromobenzyloxycarbonyl (2-Br-Z) | HF |
This table is a summary based on information from various sources.
Table 3: Scavengers for Boc Deprotection and Final Cleavage
The tert-butyl cation generated during Boc deprotection is a reactive electrophile that can lead to side reactions, such as the alkylation of nucleophilic amino acid side chains like tryptophan, methionine, and cysteine. Scavengers are added to the cleavage cocktail to trap these carbocations.
| Scavenger | Target Residue(s) | Typical Concentration |
| Anisole | General | 5-10% (v/v) |
| Thioanisole | Met, Trp | 5% (v/v) |
| Ethanedithiol (EDT) | Cys, Trp | 2.5-5% (v/v) |
| Triisopropylsilane (TIS) | Trp | 2.5% (v/v) |
| p-Cresol | General | 5-10% (v/v) |
Data compiled from multiple sources.
Experimental Protocols
Detailed and optimized protocols are essential for the successful application of the Boc protecting group in amino acid synthesis.
Protocol 1: General Procedure for Boc Protection of an Amino Acid
-
Dissolution: Dissolve the amino acid (1 equivalent) in a 1:1 mixture of dioxane and water. Add triethylamine (1.5 equivalents).
-
Reagent Addition: At room temperature, add di-tert-butyl dicarbonate (Boc₂O) (1.1 equivalents) to the solution with stirring.
-
Reaction: Stir the mixture for 2-4 hours at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Dilute the reaction mixture with water and wash with an organic solvent (e.g., ethyl acetate) to remove any unreacted Boc₂O.
-
Acidification and Extraction: Acidify the aqueous layer to pH 2-3 with a cold citric acid solution. Extract the Boc-protected amino acid into an organic solvent (e.g., ethyl acetate).
-
Drying and Evaporation: Dry the combined organic layers over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the Boc-protected amino acid.
This is a generalized protocol based on common laboratory practices.
Protocol 2: Standard Boc Solid-Phase Peptide Synthesis (SPPS) Cycle
This protocol outlines a single cycle of amino acid addition in a manual Boc-SPPS workflow.
-
Resin Swelling: Swell the appropriate resin (e.g., Merrifield resin) in dichloromethane (DCM) for 30 minutes in a reaction vessel.
-
Deprotection:
-
Wash the resin with DCM.
-
Add a solution of 25-50% TFA in DCM to the resin and agitate for 1-2 minutes. Drain the solution.
-
Add a fresh solution of 25-50% TFA in DCM and agitate for 20-30 minutes. Drain the solution.
-
-
Washing: Wash the resin thoroughly with DCM, followed by isopropanol (IPA), and then DCM again to remove residual acid.
-
Neutralization:
-
Wash the resin with DCM.
-
Add a 5-10% solution of diisopropylethylamine (DIEA) in DCM to the resin and agitate for 5-10 minutes. Repeat this step.
-
Wash the resin thoroughly with DCM to remove excess base.
-
-
Coupling:
-
In a separate vessel, pre-activate the next Boc-protected amino acid (3 equivalents) with a coupling reagent (e.g., HBTU, 3 equivalents) and DIEA (6 equivalents) in N,N-dimethylformamide (DMF).
-
Add the activated amino acid solution to the neutralized resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature. Monitor the reaction for completion using the Kaiser test.
-
-
Washing: Wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts.
-
Repeat: The cycle is repeated with the next amino acid in the sequence.
This protocol is a synthesis of standard Boc-SPPS procedures.
Visualization of the Boc-SPPS Workflow
The cyclical nature of Boc-SPPS can be effectively visualized to illustrate the logical flow of the synthesis.
Orthogonal Protection Strategies in Boc Chemistry
While the classic Boc/Bzl strategy is considered "quasi-orthogonal" due to the use of acids of varying strengths for deprotection, true orthogonality can be achieved by incorporating protecting groups that are removed by entirely different mechanisms. This allows for the synthesis of more complex peptides with specific side-chain modifications. For instance, a base-labile Fmoc group or an allyl-based group removable by transition metal catalysis can be used for side-chain protection in conjunction with Nα-Boc protection. This multi-layered protection scheme provides the synthetic chemist with precise control over the modification of specific residues within a peptide sequence.
Conclusion
The tert-butyloxycarbonyl (Boc) protecting group remains a powerful and versatile tool in the arsenal of the synthetic peptide chemist. Its well-understood chemistry, robust application in solid-phase peptide synthesis, and the extensive body of literature supporting its use ensure its continued relevance in both academic research and industrial drug development. While alternative strategies, such as Fmoc chemistry, have gained prominence, the Boc protection strategy offers distinct advantages for the synthesis of certain classes of peptides and remains an indispensable technique for the creation of complex and therapeutically important biomolecules. A thorough understanding of its principles, quantitative parameters, and experimental protocols is paramount for any researcher or scientist working in the field of peptide synthesis and drug discovery.
References
Revolutionizing Peptide Design: A Deep Dive into Non-Canonical Amino Acids
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The incorporation of non-canonical amino acids (ncAAs) into peptide-based therapeutics represents a paradigm shift in drug discovery and development. Moving beyond the constraints of the 20 proteinogenic amino acids, ncAAs offer a vast and versatile chemical toolbox to enhance the pharmacological properties of peptides, overcoming inherent limitations such as poor stability and low bioavailability. This guide provides a comprehensive overview of the core principles, experimental methodologies, and impactful applications of ncAAs in modern peptide design.
The Expanding Toolbox: Types of Non-Canonical Amino Acids
Non-canonical amino acids are broadly defined as amino acids that are not one of the 20 genetically encoded in the universal genetic code.[1] They can be naturally occurring or synthetically derived, offering a wide array of side-chain functionalities and backbone modifications.[2] This diversity allows for the fine-tuning of peptide properties to achieve desired therapeutic outcomes.
Key classes of ncAAs employed in peptide design include:
-
Derivatives of Canonical Amino Acids: These involve modifications to the side chains of the 20 standard amino acids, such as hydroxylation, methylation, or halogenation. These subtle changes can significantly impact folding, stability, and receptor interactions.
-
α,α-Dialkyl Glycines: The presence of two substituents on the α-carbon introduces significant conformational constraints, often promoting helical structures and increasing resistance to enzymatic degradation.[2]
-
Proline Analogues: Modifications to the proline ring structure can influence the cis-trans isomerization of the peptide bond, providing control over the peptide's three-dimensional conformation.
-
β-Substituted Amino Acids: With the amino group attached to the β-carbon, these ncAAs alter the peptide backbone, making it less susceptible to cleavage by proteases.[3]
-
α,β-Dehydro Amino Acids: The introduction of a double bond between the α and β carbons creates a planar structure that can induce specific secondary structures like β-turns and helices.[2]
-
N-Alkylated Amino Acids: Modification of the backbone amide nitrogen can disrupt hydrogen bonding networks, which can enhance membrane permeability and reduce proteolytic susceptibility.
Enhancing Therapeutic Potential: The Advantages of ncAA Incorporation
The integration of ncAAs into peptide scaffolds offers a multitude of advantages that address the primary challenges in peptide drug development:
-
Increased Proteolytic Stability: The altered chemical structures of ncAAs make the peptide backbone less recognizable to proteases, significantly extending the in vivo half-life of the therapeutic.
-
Enhanced Biological Activity: The unique side chains and conformational constraints introduced by ncAAs can lead to higher binding affinities and selectivities for their biological targets.
-
Improved Pharmacokinetic Properties: Modifications such as N-alkylation can enhance a peptide's ability to cross cellular membranes, improving oral bioavailability and tissue distribution.
-
Novel Structures and Functions: The expanded chemical space offered by ncAAs enables the design of peptides with entirely new functionalities, such as the ability to catalyze reactions or act as molecular switches.
Methods of Incorporation: Bringing ncAAs into Peptides
Several powerful techniques have been developed to incorporate ncAAs into peptides, both in vitro and in vivo.
In Vitro Synthesis: Solid-Phase Peptide Synthesis (SPPS)
Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of peptide chemistry and is readily adaptable for the inclusion of ncAAs. The stepwise assembly of the peptide chain on a solid support allows for the straightforward introduction of a wide variety of commercially available or custom-synthesized ncAA building blocks.
Experimental Protocol: Solid-Phase Peptide Synthesis of a Peptide Containing an ncAA
This protocol outlines the manual Fmoc/tBu-based solid-phase synthesis of a peptide incorporating a non-canonical amino acid.
Materials:
-
Rink Amide MBHA resin
-
Fmoc-protected canonical and non-canonical amino acids
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)
-
Activator base: DIPEA (N,N-Diisopropylethylamine)
-
Fmoc deprotection solution: 20% piperidine in DMF (N,N-Dimethylformamide)
-
Solvents: DMF, DCM (Dichloromethane), Methanol
-
Cleavage cocktail: Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (95:2.5:2.5)
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes. Wash the resin thoroughly with DMF, DCM, and Methanol.
-
Amino Acid Coupling:
-
Dissolve 3 equivalents of the Fmoc-protected amino acid (canonical or non-canonical) and 3 equivalents of HBTU/HOBt in DMF.
-
Add 6 equivalents of DIPEA to the amino acid solution to activate it.
-
Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours.
-
Monitor the coupling reaction using a qualitative ninhydrin (Kaiser) test. If the test is positive (indicating incomplete reaction), repeat the coupling step.
-
-
Washing: After complete coupling, wash the resin extensively with DMF, DCM, and Methanol to remove excess reagents.
-
Chain Elongation: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.
-
Final Fmoc Deprotection: After the final coupling step, remove the N-terminal Fmoc group as described in step 2.
-
Cleavage and Deprotection:
-
Wash the fully assembled peptide-resin with DCM and dry under vacuum.
-
Add the cleavage cocktail to the resin and incubate for 2-3 hours at room temperature to cleave the peptide from the resin and remove side-chain protecting groups.
-
Filter the resin and collect the TFA solution containing the crude peptide.
-
-
Peptide Precipitation: Precipitate the crude peptide by adding the TFA solution to a large volume of cold diethyl ether.
-
Purification and Analysis:
-
Centrifuge to pellet the precipitated peptide, wash with cold ether, and dry.
-
Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterize the purified peptide by mass spectrometry to confirm its identity and purity.
-
In Vivo Incorporation: Genetic Code Expansion (GCE)
Genetic Code Expansion (GCE) is a powerful in vivo technique that enables the site-specific incorporation of ncAAs into proteins during translation. This is achieved by engineering an orthogonal aminoacyl-tRNA synthetase (aaRS)/tRNA pair that recognizes a reassigned codon (typically a stop codon like UAG) and charges the tRNA with the desired ncAA.
Experimental Workflow: Genetic Code Expansion
Caption: Workflow for site-specific ncAA incorporation using Genetic Code Expansion.
Quantifying the Impact: Experimental Assessment of ncAA-Modified Peptides
Rigorous experimental evaluation is crucial to quantify the benefits of ncAA incorporation. Key assays include stability and binding affinity measurements.
Peptide Stability Assessment
The stability of a peptide in a biological matrix, such as serum, is a critical determinant of its therapeutic efficacy. RP-HPLC is a widely used technique to monitor the degradation of a peptide over time.
Experimental Protocol: Serum Stability Assay using RP-HPLC
This protocol describes a general method for assessing the stability of a peptide in serum.
Materials:
-
Peptide stock solution (e.g., 1 mg/mL in a suitable solvent like DMSO)
-
Human or animal serum
-
Incubator or water bath at 37°C
-
Precipitating/Quenching Solution (e.g., 10% Trichloroacetic acid (TCA) in water or acetonitrile with 1% TFA)
-
RP-HPLC system with a C18 column and UV detector
Procedure:
-
Serum Preparation: Thaw the serum at 37°C and centrifuge to remove any precipitates.
-
Incubation:
-
Pre-warm the serum to 37°C.
-
Spike the serum with the peptide stock solution to a final concentration (e.g., 100 µg/mL).
-
Incubate the mixture at 37°C.
-
-
Time-Point Sampling: At various time points (e.g., 0, 0.5, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the incubation mixture.
-
Protein Precipitation: Immediately add the aliquot to a tube containing the cold precipitating solution to stop enzymatic degradation and precipitate serum proteins. Vortex vigorously.
-
Centrifugation: Incubate on ice for 20 minutes, then centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet the precipitated proteins.
-
Sample Analysis:
-
Carefully collect the supernatant containing the peptide and its degradation products.
-
Analyze the supernatant by RP-HPLC, monitoring the absorbance at a suitable wavelength (e.g., 220 nm).
-
-
Data Analysis:
-
Identify and integrate the peak corresponding to the intact peptide at each time point.
-
Calculate the percentage of intact peptide remaining relative to the 0-hour time point.
-
Plot the percentage of intact peptide versus time and determine the peptide's half-life (t₁/₂).
-
Table 1: Illustrative Serum Stability Data for a Peptide With and Without an ncAA
| Time (hours) | % Intact Canonical Peptide Remaining | % Intact ncAA-Modified Peptide Remaining |
| 0 | 100 | 100 |
| 1 | 65 | 95 |
| 4 | 20 | 82 |
| 8 | 5 | 68 |
| 24 | <1 | 45 |
Binding Affinity Measurement
Surface Plasmon Resonance (SPR) is a powerful, label-free technique for quantifying the binding kinetics and affinity between a peptide and its target protein in real-time.
Experimental Protocol: Peptide-Protein Binding Affinity by Surface Plasmon Resonance (SPR)
This protocol provides a general workflow for an SPR experiment to measure the binding of a peptide (analyte) to an immobilized protein (ligand).
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Ligand: Purified target protein
-
Analyte: Purified peptide (with and without ncAA)
-
Immobilization buffers (e.g., sodium acetate at various pH values)
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Running buffer (e.g., HBS-EP+)
Procedure:
-
Ligand Immobilization:
-
Activate the sensor chip surface using a mixture of EDC and NHS.
-
Inject the purified protein over the activated surface to allow for covalent immobilization via amine coupling.
-
Deactivate any remaining active esters with an injection of ethanolamine.
-
-
Analyte Injection:
-
Prepare a series of dilutions of the peptide analyte in running buffer.
-
Inject the peptide solutions sequentially over the immobilized ligand surface, from the lowest to the highest concentration.
-
Include a buffer-only injection as a blank for double referencing.
-
-
Dissociation: After each peptide injection, allow the running buffer to flow over the sensor surface to monitor the dissociation of the peptide-protein complex.
-
Regeneration: If necessary, inject a regeneration solution (e.g., low pH glycine or high salt) to remove any remaining bound analyte and prepare the surface for the next injection cycle.
-
Data Analysis:
-
The SPR instrument records the binding events as sensorgrams (response units vs. time).
-
Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
-
Table 2: Illustrative Binding Affinity Data for a Peptide With and Without an ncAA
| Peptide | Association Rate (ka) (M⁻¹s⁻¹) | Dissociation Rate (kd) (s⁻¹) | Dissociation Constant (KD) (nM) |
| Canonical Peptide | 1.5 x 10⁵ | 2.3 x 10⁻³ | 15.3 |
| ncAA-Modified Peptide | 2.1 x 10⁵ | 8.9 x 10⁻⁴ | 4.2 |
Impact on Signaling Pathways and Drug Action
The incorporation of ncAAs can profoundly influence how a peptide interacts with and modulates cellular signaling pathways. For example, a peptide agonist or antagonist containing an ncAA can exhibit altered receptor binding kinetics, leading to a more sustained or potent downstream signal.
Signaling Pathway: G-Protein Coupled Receptor (GPCR) Activation
Caption: A generalized GPCR signaling pathway initiated by a peptide ligand.
Real-World Impact: ncAAs in FDA-Approved Drugs
The therapeutic potential of ncAAs is not merely theoretical; several FDA-approved peptide drugs incorporate these novel building blocks to enhance their clinical performance.
-
Cyclosporine (Sandimmune®): This cyclic peptide immunosuppressant contains several N-methylated amino acids and the ncAA α-aminobutyric acid. These modifications contribute to its oral bioavailability and metabolic stability.
-
Octreotide (Sandostatin®): An analog of somatostatin, octreotide incorporates a D-amino acid (D-phenylalanine) and an amino alcohol (threoninol) at the C-terminus. These changes dramatically increase its half-life from a few minutes to several hours, making it an effective treatment for acromegaly and certain tumors.
-
Voclosporin (Lupkynis™): A calcineurin inhibitor and analog of cyclosporine, voclosporin features a modified threonine residue that enhances its potency.
These examples underscore the successful translation of ncAA technology from the laboratory to the clinic, paving the way for a new generation of highly effective peptide therapeutics.
Conclusion
The incorporation of non-canonical amino acids has emerged as a transformative strategy in peptide design. By expanding the chemical repertoire beyond the 20 canonical amino acids, researchers can systematically address the inherent limitations of peptide-based drugs, leading to therapeutics with enhanced stability, improved pharmacokinetics, and superior efficacy. The continued development of novel ncAAs and innovative incorporation methods promises to further accelerate the discovery and development of next-generation peptide medicines for a wide range of diseases.
References
Boc-D-Homoserine: A Strategic Building Block for Enhanced Bioactive Peptides
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
In the pursuit of novel and more effective peptide-based therapeutics, the incorporation of non-proteinogenic amino acids has emerged as a powerful strategy to overcome the inherent limitations of their native counterparts. Among these, Boc-D-homoserine, a protected form of the D-enantiomer of homoserine, offers a unique combination of properties that can significantly enhance the stability, bioactivity, and pharmacokinetic profile of peptides. This technical guide provides a comprehensive overview of this compound as a building block for bioactive peptides, detailing its synthesis, incorporation into peptide chains, and the resulting impact on biological function. This document is intended for researchers, scientists, and drug development professionals engaged in the design and synthesis of next-generation peptide drugs.
The Advantage of D-Amino Acid Incorporation
The substitution of naturally occurring L-amino acids with their D-enantiomers is a well-established strategy in peptide drug design. The primary advantage of this modification is the significant enhancement of proteolytic stability.[1] Proteases, the enzymes responsible for peptide degradation in the body, are stereospecific and primarily recognize L-amino acid residues. The presence of a D-amino acid sterically hinders the active site of these enzymes, rendering the peptide bond resistant to cleavage and leading to a longer plasma half-life and improved bioavailability.[1]
While the primary benefit is enhanced stability, the incorporation of a D-amino acid, such as D-homoserine, can also have a profound impact on the peptide's three-dimensional structure and its interaction with biological targets. This can lead to altered receptor binding affinity and, in some cases, a switch from agonist to antagonist activity or vice versa.[2]
This compound in Solid-Phase Peptide Synthesis (SPPS)
This compound is readily incorporated into peptide sequences using standard Boc-based solid-phase peptide synthesis (SPPS) protocols. The tert-butyloxycarbonyl (Boc) group provides a robust and acid-labile protecting group for the α-amino function, allowing for stepwise assembly of the peptide chain on a solid support.
Experimental Protocol: Incorporation of this compound using Boc-SPPS
This protocol outlines the manual synthesis of a peptide containing this compound on a Merrifield resin.
1. Resin Preparation and First Amino Acid Attachment:
-
Swell Merrifield resin (chloromethylated polystyrene) in dichloromethane (DCM).
-
Attach the first Boc-protected amino acid to the resin via its cesium salt to prevent racemization.[3]
2. Peptide Chain Elongation (One Coupling Cycle):
-
Deprotection:
-
Swell the peptide-resin in DCM.
-
Treat the resin with a solution of 50% trifluoroacetic acid (TFA) in DCM for 5 minutes.[3]
-
Drain and repeat the 50% TFA/DCM treatment for an additional 20 minutes to ensure complete removal of the Boc group.
-
Wash the resin with DCM (2x) and then isopropanol (2x) to remove residual TFA.
-
-
Neutralization:
-
Wash the resin with DCM (3x).
-
Neutralize the protonated N-terminus by washing with a 10% solution of diisopropylethylamine (DIEA) in DCM for 2 minutes (repeat twice).
-
Wash the resin with DCM (3x).
-
-
Coupling of this compound:
-
In a separate vessel, dissolve this compound (3-4 equivalents) and a coupling reagent such as HBTU (3-4 equivalents) in N,N-dimethylformamide (DMF).
-
Add DIEA (6-8 equivalents) to the solution to pre-activate the amino acid for 2-5 minutes.
-
Add the activated this compound solution to the resin.
-
Agitate the reaction vessel for 1-2 hours at room temperature.
-
Monitor the completion of the coupling reaction using a qualitative method like the Kaiser test. If the test is positive (indicating free amines), the coupling step should be repeated.
-
-
Washing:
-
Wash the resin thoroughly with DMF (3x) and DCM (3x) to remove excess reagents and byproducts.
-
3. Cleavage and Deprotection:
-
After the final amino acid has been coupled and the N-terminal Boc group has been removed, the peptide is cleaved from the resin, and the side-chain protecting groups are removed simultaneously.
-
A common method for cleavage from Merrifield resin is treatment with anhydrous hydrogen fluoride (HF). This procedure requires specialized equipment due to the hazardous nature of HF.
-
HF Cleavage:
-
Place the dried peptide-resin in a specialized HF cleavage apparatus.
-
Add a scavenger mixture (e.g., anisole, p-cresol) to prevent side reactions.
-
Cool the reaction vessel and distill anhydrous HF into it.
-
Stir the mixture at 0°C for 1-2 hours.
-
Evaporate the HF under a stream of nitrogen.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Collect the precipitated peptide by filtration and wash with cold ether.
-
4. Purification and Characterization:
-
The crude peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
The identity and purity of the final peptide are confirmed by mass spectrometry and analytical HPLC.
Experimental Workflow for Boc-SPPS of a D-Homoserine Containing Peptide
Caption: General workflow for a single coupling cycle in Boc-SPPS.
Bioactivity of Peptides Containing D-Homoserine and its Analogs
While specific quantitative data for a wide range of bioactive peptides containing D-homoserine is not abundantly available in the public domain, studies on the closely related N-dipeptido L-homoserine lactones provide valuable insights. These molecules have been identified as activators of the quorum sensing (QS) system in Pseudomonas aeruginosa, with some derivatives exhibiting activity in the low micromolar range. Quorum sensing is a cell-to-cell communication process in bacteria that regulates virulence factor production and biofilm formation, making it an attractive target for novel antibacterial agents.
The incorporation of D-amino acids can significantly alter the biological activity of a peptide. The following tables present a hypothetical comparison of a generic bioactive peptide containing L-homoserine versus its D-homoserine counterpart, based on general principles observed in D-amino acid substitution studies.
Table 1: Hypothetical In Vitro Enzymatic Stability
| Peptide Variant | Half-life in Human Serum (hours) |
| Peptide with L-homoserine | 0.5 |
| Peptide with D-homoserine | > 24 |
Table 2: Hypothetical Receptor Binding Affinity
| Peptide Variant | Receptor Binding Affinity (Ki, nM) |
| Peptide with L-homoserine | 10 |
| Peptide with D-homoserine | 15 |
Table 3: Hypothetical In Vitro Cytotoxicity (Cancer Cell Line)
| Peptide Variant | IC50 (µM) |
| Peptide with L-homoserine | 5 |
| Peptide with D-homoserine | 8 |
Note: The data in Tables 1-3 are hypothetical and for illustrative purposes only. Actual values will vary depending on the specific peptide sequence and biological target.
Signaling Pathways Modulated by D-Amino Acid Containing Peptides
Peptides exert their biological effects by interacting with specific cellular targets, most commonly G protein-coupled receptors (GPCRs) and integrins. The incorporation of a D-amino acid can influence how a peptide engages with these signaling pathways.
GPCR Signaling:
GPCRs are a large family of transmembrane receptors that play a crucial role in a vast array of physiological processes. Upon ligand binding, GPCRs undergo a conformational change that activates intracellular G proteins, initiating a downstream signaling cascade. The stereochemistry of a peptide ligand is critical for its interaction with the GPCR binding pocket. A D-amino acid substitution can alter the binding mode and either enhance or diminish receptor activation, or even convert an agonist into an antagonist.
Illustrative GPCR Signaling Pathway
Caption: A generic G protein-coupled receptor signaling pathway.
Integrin Signaling:
Integrins are heterodimeric cell surface receptors that mediate cell-matrix and cell-cell adhesion. They also function as signaling molecules, transmitting information from the extracellular matrix to the cell interior, a process known as "outside-in" signaling. Peptides containing the Arg-Gly-Asp (RGD) motif are well-known ligands for many integrins. The conformation of the RGD loop, which is influenced by the surrounding amino acids, is critical for binding affinity and selectivity. The introduction of a D-amino acid can constrain the peptide backbone, potentially leading to a more favorable conformation for integrin binding and subsequent signaling.
Structure-Activity Relationship (SAR) Considerations
The substitution of an L-amino acid with its D-enantiomer is a powerful tool in structure-activity relationship studies. By systematically replacing each amino acid in a peptide sequence with its D-isomer, researchers can probe the importance of stereochemistry at each position for biological activity.
Key considerations for SAR studies involving D-homoserine include:
-
Impact on Secondary Structure: D-amino acids can disrupt or stabilize local secondary structures such as α-helices and β-sheets. Circular dichroism (CD) spectroscopy is a valuable technique for assessing these conformational changes.
-
Receptor Binding: The altered stereochemistry can affect the key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the peptide and its receptor. Competitive binding assays are essential to quantify these changes in affinity.
-
Functional Activity: A change in binding affinity does not always correlate directly with a change in functional activity. It is crucial to perform functional assays (e.g., cell-based reporter assays, measurement of second messengers) to determine whether the D-amino acid analog acts as an agonist, antagonist, or partial agonist/antagonist.
Conclusion
This compound is a valuable and versatile building block for the synthesis of bioactive peptides with enhanced therapeutic potential. Its incorporation can significantly improve proteolytic stability, a major hurdle in the development of peptide-based drugs. Furthermore, the introduction of D-homoserine provides a powerful tool for fine-tuning the biological activity and pharmacokinetic properties of peptides. The detailed experimental protocols and conceptual frameworks provided in this guide are intended to empower researchers to effectively utilize this compound in their drug discovery and development efforts, ultimately leading to the creation of more robust and efficacious peptide therapeutics. While specific quantitative data for D-homoserine-containing peptides remains an area for further exploration, the principles outlined herein provide a solid foundation for their rational design and synthesis.
References
The Rising Potential of Boc-D-Homoserine in Drug Discovery: A Technical Guide
For Immediate Release
[City, State] – [Date] – As the landscape of drug discovery continually evolves, researchers are increasingly turning to novel chemical entities to unlock new therapeutic pathways. Among these, Boc-d-homoserine, a protected form of the non-proteinogenic amino acid D-homoserine, is emerging as a critical starting material for the synthesis of potent biological modulators. This technical guide provides an in-depth analysis of the applications of this compound, with a particular focus on its role in the development of quorum sensing inhibitors, and furnishes researchers with the necessary data and protocols to explore its potential.
Introduction: The Versatility of a Protected Amino Acid
This compound serves as a valuable building block in peptide synthesis and medicinal chemistry.[1][2] Its tert-butyloxycarbonyl (Boc) protecting group enhances stability and facilitates controlled reactions, making it an ideal precursor for creating complex bioactive molecules.[1][3] While traditionally used in the synthesis of peptide-based drugs, recent attention has shifted towards its utility in generating small molecule therapeutics, particularly those targeting bacterial communication.[2]
Core Application: A Gateway to Quorum Sensing Inhibition
Bacterial quorum sensing (QS) is a cell-to-cell communication system that regulates virulence, biofilm formation, and antibiotic resistance in many pathogenic bacteria. This process is mediated by signaling molecules, such as N-acyl homoserine lactones (AHLs) in Gram-negative bacteria. The development of molecules that interfere with QS, known as quorum quenchers, is a promising anti-virulence strategy.
Derivatives of D-homoserine, particularly N-acyl-D-homoserine lactones (d-AHLs), have shown significant potential as modulators of QS pathways, acting as inhibitors of the AHL synthase RhlI in Pseudomonas aeruginosa. This compound is a key chiral precursor for the synthesis of these bioactive d-AHLs.
Quantitative Data: Bioactivity of D-Homoserine Lactone Derivatives
The following table summarizes the inhibitory activity of various N-acyl-D-homoserine lactone derivatives against the RhlI enzyme from Pseudomonas aeruginosa. It is important to note that these compounds can be synthesized from a this compound precursor.
| Compound Name | Acyl Chain | IC50 (µM) against RhlI | Reference |
| C4-d-HSL | Butyryl | 688 ± 91 | |
| 4-phenylbutanoyl-d-HSL | 4-Phenylbutanoyl | 20 ± 10 |
Experimental Protocols
Synthesis of N-Acyl-D-Homoserine Lactones from this compound
This protocol outlines a general method for the synthesis of N-acylated D-homoserine lactones, key modulators of bacterial quorum sensing, using this compound as a starting material.
Workflow for N-Acyl-D-Homoserine Lactone Synthesis
Caption: Synthetic workflow from this compound to N-Acyl-D-Homoserine Lactones.
Procedure:
-
Lactonization of this compound: this compound is first cyclized to form this compound lactone. This can be achieved using a variety of dehydrating agents or by activation of the carboxylic acid followed by intramolecular cyclization.
-
Deprotection of this compound Lactone: The Boc protecting group is removed from this compound lactone using a strong acid, typically trifluoroacetic acid (TFA) in a suitable solvent like dichloromethane (DCM). The reaction is usually carried out at room temperature for 1-2 hours.
-
N-Acylation of D-Homoserine Lactone: The resulting D-homoserine lactone is then acylated on the amino group. This is commonly performed by reacting it with an appropriate acyl chloride or by coupling with a carboxylic acid using a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Quorum Sensing Inhibition Bioassay (AHL Bioassay)
This protocol describes a common method for screening compounds for their ability to inhibit AHL-mediated quorum sensing using a reporter strain.
Workflow for AHL Bioassay
Caption: Experimental workflow for a typical quorum sensing inhibition bioassay.
Procedure:
-
Reporter Strain: A common reporter strain is Chromobacterium violaceum, which produces a purple pigment (violacein) in response to AHLs.
-
Assay Setup: A lawn of the reporter strain is spread on an agar plate.
-
Compound Application: A known amount of an AHL is added to the center of the plate to induce pigment production. The test compound (e.g., a synthesized d-AHL) is then applied at a specific location on the plate.
-
Incubation: The plate is incubated to allow for bacterial growth and pigment production.
-
Analysis: Inhibition of quorum sensing is observed as a zone of colorless bacterial growth around the area where the test compound was applied, indicating the suppression of violacein production. A cell-free assay using a lysate from a biosensor bacterium can also be employed for more rapid screening.
Signaling Pathway: The LuxI/LuxR Quorum Sensing Circuit
The LuxI/LuxR-type quorum sensing system is a primary mechanism of cell-to-cell communication in Gram-negative bacteria. Understanding this pathway is crucial for the rational design of inhibitors.
LuxI/LuxR Quorum Sensing Pathway
Caption: Simplified diagram of the LuxI/LuxR quorum sensing signaling pathway.
In this pathway, the LuxI protein synthesizes AHL signal molecules. As the bacterial population density increases, the concentration of AHLs rises. Once a threshold concentration is reached, AHLs diffuse back into the cells and bind to the LuxR receptor protein. This AHL-LuxR complex then acts as a transcriptional regulator, binding to specific DNA sequences to activate the expression of genes responsible for virulence, biofilm formation, and other collective behaviors.
Conclusion and Future Directions
This compound is a versatile and valuable chiral building block with significant potential in drug discovery. Its primary utility lies in its role as a precursor for the synthesis of D-homoserine derivatives, particularly N-acyl-D-homoserine lactones, which have demonstrated promising activity as inhibitors of bacterial quorum sensing. The data and protocols presented in this guide provide a solid foundation for researchers to explore this exciting area of anti-virulence therapy. Future research should focus on expanding the library of this compound-derived compounds and evaluating their efficacy and safety in preclinical models.
References
Spectral Analysis of Boc-D-Homoserine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a summary of the expected spectral data for N-tert-butoxycarbonyl-D-homoserine (Boc-D-homoserine), a key building block in peptide synthesis and drug discovery. Due to the limited availability of directly published experimental spectra for this specific compound, this document compiles predicted data and data from closely related analogs to offer a comprehensive analytical overview. The methodologies presented are based on standard practices for the analysis of N-Boc protected amino acids.
Chemical Structure and Properties
-
Molecular Formula: C₉H₁₇NO₅[1]
-
Exact Mass: 219.11067264 Da[1]
-
Synonyms: (2R)-4-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid, N-tert-butoxycarbonyl-D-homoserine[1]
Mass Spectrometry
High-resolution mass spectrometry (HRMS) is a fundamental technique for confirming the elemental composition of a molecule. For this compound, the expected monoisotopic mass provides a precise target for identification.
Table 1: Predicted Mass Spectrometry Data
| Ion Type | Predicted m/z |
| [M+H]⁺ | 220.1180 |
| [M+Na]⁺ | 242.0999 |
| [M-H]⁻ | 218.1032 |
Experimental Protocol:
A sample of this compound would be dissolved in a suitable solvent such as methanol or acetonitrile. The solution would then be introduced into an electrospray ionization (ESI) source coupled to a high-resolution mass spectrometer (e.g., Orbitrap or TOF). The instrument would be calibrated, and data acquired in both positive and negative ion modes to observe the protonated, sodiated, and deprotonated molecular ions.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is crucial for elucidating the detailed molecular structure of this compound. Below are the predicted chemical shifts for ¹H and ¹³C NMR spectra, based on the analysis of similar structures like L-homoserine and other Boc-protected amino acids.
Table 2: Predicted ¹H NMR Spectral Data
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~4.2 | Multiplet | 1H | α-CH |
| ~3.6 | Triplet | 2H | δ-CH₂ |
| ~2.1-1.9 | Multiplet | 2H | β-CH₂ |
| 1.45 | Singlet | 9H | Boc (CH₃)₃ |
| Variable | Broad Singlet | 1H | NH |
| Variable | Broad Singlet | 1H | OH |
| Variable | Broad Singlet | 1H | COOH |
Table 3: Predicted ¹³C NMR Spectral Data
| Chemical Shift (ppm) | Assignment |
| ~175 | C=O (Carboxyl) |
| ~156 | C=O (Boc) |
| ~80 | C(CH₃)₃ (Boc) |
| ~58 | α-CH |
| ~54 | δ-CH₂ |
| ~35 | β-CH₂ |
| ~28 | C(CH₃)₃ (Boc) |
Experimental Protocol:
A sample of approximately 5-10 mg of this compound would be dissolved in 0.5-0.7 mL of a deuterated solvent, such as deuterated chloroform (CDCl₃), dimethyl sulfoxide (DMSO-d₆), or deuterium oxide (D₂O). The choice of solvent can affect the chemical shifts of exchangeable protons (NH, OH, COOH). The solution would be transferred to an NMR tube, and spectra would be acquired on a spectrometer operating at a field strength of 400 MHz or higher. Both ¹H and ¹³C NMR spectra would be recorded, along with two-dimensional experiments like COSY and HSQC if further structural confirmation is needed.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this compound is expected to show characteristic absorption bands for the hydroxyl, amine, carbonyl, and alkane groups.
Table 4: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group | Description |
| 3400-3200 | O-H | Stretching (Alcohol) |
| 3300-2500 | O-H | Stretching (Carboxylic Acid) |
| ~3350 | N-H | Stretching (Amide) |
| 2980-2850 | C-H | Stretching (Alkane) |
| ~1710 | C=O | Stretching (Carboxylic Acid) |
| ~1690 | C=O | Stretching (Urethane) |
| ~1520 | N-H | Bending (Amide II) |
| ~1160 | C-O | Stretching (Ester-like) |
Experimental Protocol:
An IR spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. For a solid sample, a small amount of this compound would be mixed with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where a small amount of the solid sample is placed directly on the ATR crystal. The spectrum is typically recorded over a range of 4000 to 400 cm⁻¹.
Experimental and Analytical Workflow
The following diagram illustrates a typical workflow for the synthesis and spectral characterization of this compound.
Caption: Workflow for the synthesis and spectral analysis of this compound.
This logical diagram outlines the process from the starting material to the acquisition of key spectral data for structural verification.
Caption: Relationship between analytical techniques and derived molecular information.
References
Boc-D-homoserine: A Technical Guide to Safety and Handling
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the safety and handling precautions for Boc-D-homoserine. The information is intended to support laboratory personnel in minimizing risks and ensuring a safe working environment. This document outlines the known hazards, recommended personal protective equipment (PPE), storage and disposal protocols, and emergency procedures.
Hazard Identification and Classification
This compound is classified as a hazardous substance. All personnel handling this compound must be fully aware of its potential health effects and adhere to the safety protocols outlined in this guide.
GHS Hazard Classification
The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for communicating hazard information. The GHS classification for this compound is summarized in the table below.
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed.[1][2] |
| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin.[1][2] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[1] |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation. |
| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled. |
| Specific Target Organ Toxicity — Single Exposure | Category 3 | H335: May cause respiratory irritation. |
GHS Pictogram:
Signal Word: Warning
Safe Handling and Storage
Proper handling and storage procedures are critical to minimize exposure and maintain the integrity of this compound.
Personal Protective Equipment (PPE)
A comprehensive approach to personal protection is mandatory when handling this compound to prevent skin and eye contact, inhalation, and ingestion.
| PPE Category | Item | Specifications |
| Eye and Face Protection | Safety Goggles or Glasses | Chemical splash goggles are required when there is a potential for splashing. In other situations, safety glasses with side shields are the minimum requirement. |
| Face Shield | To be worn in conjunction with safety goggles when handling larger quantities or when a significant splash hazard exists. | |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended. Always inspect gloves for tears or holes before use. |
| Body Protection | Laboratory Coat | A standard laboratory coat should be worn to protect against minor spills and contamination. |
| Chemical-Resistant Apron or Suit | For larger scale operations or where significant splashing is possible, a chemical-resistant apron or suit should be worn over the lab coat. | |
| Respiratory Protection | N95 Respirator or equivalent | A NIOSH-approved N95 respirator or equivalent should be used if the material is handled as a powder outside of a chemical fume hood. |
Storage
| Condition | Temperature | Duration |
| Powder | -20°C | 3 years |
| 4°C | 2 years | |
| In solvent | -80°C | 6 months |
| -20°C | 1 month |
Experimental Protocols
General Handling Procedure
-
Preparation: Before handling, ensure the work area, preferably a chemical fume hood, is clean and uncluttered. Have all necessary equipment, including weighing materials and solvents, readily available.
-
Personal Protective Equipment (PPE): Don the appropriate PPE as outlined in Table 2.
-
Weighing and Transfer: Use a spatula for transfers. If the compound is a fine powder, consider using a balance with a draft shield to minimize airborne dust.
-
Dissolving: When preparing solutions, add the solid to the solvent slowly to avoid splashing.
Waste Disposal
Proper disposal of chemical waste is critical to prevent environmental contamination and ensure regulatory compliance.
-
Solid Waste: Collect solid waste, including contaminated gloves, weigh boats, and paper towels, in a designated and clearly labeled hazardous waste container.
-
Liquid Waste: Collect all solutions containing this compound in a labeled, sealed solvent waste container. Do not mix with incompatible waste streams.
-
Sharps: Dispose of any needles or other sharps used in the handling of this compound in a designated sharps container.
All chemical waste should be disposed of through your institution's environmental health and safety (EHS) office.
Emergency Procedures
First-Aid Measures
| Exposure Route | First-Aid Procedure |
| Inhalation | Move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately. Do not use mouth-to-mouth resuscitation if the victim ingested or inhaled the chemical. |
| Skin Contact | Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor. |
| Eye Contact | Rinse with pure water for at least 15 minutes. Consult a doctor. |
| Ingestion | Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately. |
Fire-Fighting Measures
In the event of a fire involving this compound, use the following extinguishing media:
-
Water spray
-
Alcohol-resistant foam
-
Dry chemical
-
Carbon dioxide
Firefighters should wear self-contained breathing apparatus and full protective gear.
Visualized Workflows
The following diagrams illustrate key workflows for the safe handling of this compound.
Caption: Workflow for the safe handling of this compound.
References
An In-depth Technical Guide to the Synthesis of Homoserine-Containing Peptide Libraries
For Researchers, Scientists, and Drug Development Professionals
Introduction
Homoserine-containing peptides and their corresponding lactones represent a class of molecules with significant therapeutic and research potential. The homoserine lactone moiety is a hallmark of quorum sensing signals in various Gram-negative bacteria, rendering peptide libraries with this feature as valuable tools in the pursuit of novel antimicrobial agents.[1] Moreover, the homoserine residue itself offers a unique chemical handle for sophisticated peptide engineering, including the construction of cyclic peptides and larger protein constructs through chemoselective ligation.[2][3]
This technical guide offers a comprehensive exploration of the principal methodologies for synthesizing homoserine-containing peptide libraries. It details solid-phase peptide synthesis (SPPS) strategies, advanced chemoselective ligation techniques, and on-resin cyclization methods. To facilitate practical application, this guide includes detailed experimental protocols for pivotal experiments and presents a comparative summary of quantitative data to inform the selection of optimal synthetic pathways.
Synthesis Strategies and Data Presentation
The creation of homoserine-containing peptides is primarily achieved through two distinct strategies: the direct incorporation of a protected homoserine amino acid during solid-phase peptide synthesis (SPPS) or the post-synthetic chemical modification of a methionine-containing precursor peptide. The selection between these approaches is dictated by the desired C-terminal functionality (such as an acid, amide, or lactone) and the overall structural complexity of the target peptide library.
Solid-Phase Peptide Synthesis (SPPS) of Homoserine Peptides
The most straightforward method for generating peptides containing homoserine is the sequential, stepwise addition of protected amino acids, including a suitably protected homoserine derivative, onto a solid support.[4][5] The widely adopted Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) chemistry is highly compatible with this approach.
Table 1: Quantitative Data for Solid-Phase Synthesis and On-Resin Cyclization of Peptides
| Parameter | Standard Fmoc/tBu SPPS | On-Resin Head-to-Tail Cyclization (Glu Linker) | On-Resin Head-to-Tail Cyclization (Asp Linker) | Thiol-Ene On-Resin Cyclization | Automated On-Resin Cyclization (DAN Linker) |
| Crude Purity | Sequence-dependent | 22% - 28% | Lower than Glu linker | High | Up to 95% |
| Isolated Yield | ~15-25% for difficult sequences | - | - | Improved yields over other on-resin methods | 37% - 54% |
| Reaction Time | ~80 working hours for a 41-mer peptide | - | - | ~20 minutes | 18 - 125 minutes |
| Key Considerations | Aggregation of difficult sequences can be a challenge. | Significant conversion from linear to cyclic peptide is observed. | Poorer crude purity and conversion rates compared to the Glu linker. | A rapid and efficient cyclization method. | Offers a fast, flexible, and scalable synthesis. |
Post-Synthetic Generation of C-terminal Homoserine Lactone
A widely employed alternative for producing peptides with a C-terminal homoserine lactone involves the initial synthesis of a methionine-containing peptide, which is subsequently treated with cyanogen bromide (CNBr). This chemical treatment specifically cleaves the peptide bond on the C-terminal side of the methionine residue, yielding a peptide with a terminal homoserine lactone. This approach is particularly advantageous for creating libraries of peptides with a C-terminal lactone for high-throughput screening. The cleavage efficiency of this reaction is notably high, frequently surpassing 90%.
Table 2: Quantitative Data for Cyanogen Bromide Cleavage of Methionine-Containing Peptides
| N-terminal Protecting Group on Methionine | Solvent System | Cleavage Yield | Reference |
| Acetyl | 70% Formic Acid | 92% | |
| Acetyl | 97-100% Formic Acid | 98% | |
| Formyl | 70% or 97-100% Formic Acid | ~85-95% | |
| tert-Butyloxycarbonyl (Boc) | 70% Formic Acid | ~93% | |
| tert-Butyloxycarbonyl (Boc) | 97-100% Formic Acid | 30-33% | |
| Mesyl, p-Nitrobenzyloxycarbonyl, Phthaloyl, Trifluoroacetyl | 70% or 97-100% Formic Acid | Total Cleavage |
Chemoselective Ligation Strategies
Chemoselective ligation techniques provide a powerful avenue for the synthesis of large and intricate peptides, including those incorporating homoserine, by enabling the coupling of unprotected peptide fragments.
The α-Ketoacid-Hydroxylamine (KAHA) ligation is a highly relevant technique in this context, as the use of (S)-5-oxaproline as the hydroxylamine component directly results in the formation of a homoserine residue at the ligation junction. This reaction is conducted under acidic aqueous conditions and is orthogonal to other common ligation chemistries.
Table 3: Quantitative Data for Chemoselective Ligation Strategies
| Ligation Strategy | Key Features | Yield | Reaction Time | Reference |
| KAHA Ligation | Directly forms a homoserine residue at the ligation site. Compatible with both aqueous and organic solvents. | 10% (for highly hydrophobic segments), 36% (for complex peptides), 42% (for Tirzepatide synthesis) | 6 - 8 hours | |
| Serine/Threonine Ligation (STL) | A thiol-independent ligation method occurring at serine or threonine residues. | ~35% (for cyclic peptides) | 2 - 20 hours | |
| Native Chemical Ligation (NCL) | Requires an N-terminal cysteine residue and a C-terminal thioester. | High yields | - |
Experimental Protocols
General Fmoc-Based Solid-Phase Peptide Synthesis
The following protocol details the general steps for manual Fmoc-SPPS.
-
Resin Swelling: The selected resin (e.g., Rink Amide for C-terminal amides, Wang or 2-chlorotrityl for C-terminal acids) is swollen in N,N-dimethylformamide (DMF) for 1 hour.
-
Fmoc Deprotection: The resin is treated with a solution of 20% piperidine in DMF for a duration of 5-10 minutes. This step is repeated once to ensure complete removal of the Fmoc protecting group.
-
Washing: To remove residual piperidine and dibenzofulvene byproducts, the resin is washed thoroughly with DMF (5 times) followed by dichloromethane (DCM) (3 times).
-
Amino Acid Coupling:
-
The Fmoc-protected amino acid (including Fmoc-Hse(Trt)-OH) (3-5 equivalents) is pre-activated with a coupling reagent such as HCTU (3-5 equivalents) and a base, typically N,N-diisopropylethylamine (DIPEA) (6-10 equivalents), in DMF.
-
The solution of the activated amino acid is added to the resin, and the coupling reaction is allowed to proceed for 1-2 hours.
-
The completion of the coupling reaction is monitored using a qualitative method, such as the Kaiser test.
-
-
Washing: The resin is washed with DMF (5 times) and DCM (3 times).
-
Repeat: Steps 2 through 5 are repeated for each amino acid in the desired peptide sequence.
-
Final Deprotection and Cleavage:
-
Following the final coupling step, a terminal Fmoc deprotection is performed as described in step 2.
-
The resin is washed with DMF and DCM and then dried under vacuum.
-
The peptide is cleaved from the solid support, and the side-chain protecting groups are simultaneously removed using a cleavage cocktail. A common formulation consists of 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane. The cleavage reaction is typically conducted for 2-3 hours.
-
-
Peptide Precipitation and Purification:
-
The cleaved peptide is precipitated from the cleavage cocktail by the addition of cold diethyl ether.
-
The precipitated peptide is collected by centrifugation and washed with additional cold ether.
-
The crude peptide is then purified using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
On-Resin Generation of Homoserine Lactone via CNBr Cleavage
This protocol details the procedure for cleaving a resin-bound peptide containing a C-terminal methionine to produce a peptide with a C-terminal homoserine lactone.
-
Peptide Synthesis: The target peptide sequence, terminating with a methionine residue, is synthesized on a suitable solid support using the general Fmoc-SPPS protocol outlined previously.
-
Resin Preparation: Upon completion of the synthesis, the peptidyl-resin is washed with DCM and thoroughly dried under vacuum.
-
CNBr Cleavage:
-
A solution of cyanogen bromide (CNBr), typically a 50-fold molar excess relative to the peptide, is prepared in an appropriate solvent. 70% formic acid is a commonly used solvent for this purpose.
-
The CNBr solution is added to the dried resin.
-
The reaction is allowed to proceed for 12-24 hours at room temperature in the dark.
-
-
Work-up:
-
The resin is filtered, and the filtrate is collected. The resin is washed with additional cleavage solvent (e.g., 70% formic acid).
-
The combined filtrates are diluted with water.
-
The aqueous solution is lyophilized to yield the crude peptide with the C-terminal homoserine lactone.
-
-
Purification: The crude peptide is purified by RP-HPLC.
α-Ketoacid-Hydroxylamine (KAHA) Ligation
The following protocol provides a general procedure for performing KAHA ligation to generate a homoserine-containing peptide.
-
Peptide Fragment Synthesis:
-
The N-terminal peptide fragment is synthesized with a C-terminal α-ketoacid.
-
The C-terminal peptide fragment is synthesized with an N-terminal (S)-5-oxaproline (Opr) residue. Both fragments are typically prepared via Fmoc-SPPS.
-
-
Ligation Reaction:
-
The two unprotected peptide fragments are dissolved in an equimolar ratio in a suitable solvent system. A common choice is a mixture of DMSO and an acidic aqueous buffer, such as 9:1 DMSO/H₂O containing 0.1 M oxalic acid. For peptides with low aqueous solubility, a 1:1 mixture of hexafluoroisopropanol (HFIP) and acetic acid can be employed.
-
The peptide concentrations are typically maintained in the millimolar range (e.g., 1-15 mM).
-
The reaction mixture is incubated at a controlled temperature, typically between 45-60 °C, for several hours (e.g., 8-20 hours).
-
The progress of the ligation is monitored by LC-MS analysis.
-
-
O-to-N Acyl Shift:
-
The initial product of the KAHA ligation using Opr is a depsipeptide, which contains an ester linkage.
-
To facilitate the conversion of this ester to a native amide bond, thereby forming the homoserine residue, the pH of the reaction mixture is adjusted to approximately 9 using a suitable buffer (e.g., 0.3 M buffer containing 6 M guanidine hydrochloride).
-
-
Purification: The final ligated peptide is purified by RP-HPLC.
Visualizations
Experimental Workflows
Caption: General workflow for Fmoc-based solid-phase peptide synthesis.
Caption: Workflow for the generation of C-terminal homoserine lactones.
Caption: Workflow for KAHA ligation to generate a homoserine-containing peptide.
Signaling Pathways and Logical Relationships
Caption: Key features of different chemoselective ligation strategies.
Conclusion
The synthesis of homoserine-containing peptide libraries stands as a versatile and potent methodology in contemporary drug discovery and chemical biology. The selection of a synthetic strategy, whether it be direct SPPS, post-synthetic modification through CNBr cleavage, or a convergent assembly utilizing chemoselective ligation, should be judiciously based on the specific requirements of the library and the desired final peptide architecture. This guide has furnished a detailed overview of the primary synthetic methodologies, substantiated by quantitative data and experimental protocols, to empower researchers in the effective design and execution of the synthesis of these valuable molecules. The ongoing evolution of more efficient and robust synthetic methods will undoubtedly catalyze the discovery of novel peptide-based therapeutics.
References
- 1. chem.uci.edu [chem.uci.edu]
- 2. Evaluation of Efficient Non-reducing Enzymatic and Chemical Ligation Strategies for Complex Disulfide-Rich Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cyclic Hydroxylamines for Native Residue-Forming Peptide Ligations: Synthesis of Ubiquitin and Tirzepatide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. luxembourg-bio.com [luxembourg-bio.com]
- 5. Comparison of Peptide Synthesis Methods and Techniques [creative-peptides.com]
Exploring the Conformational Effects of D-Homoserine in Peptides: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of non-proteinogenic amino acids into peptide structures is a powerful strategy in medicinal chemistry and drug design. These modifications can profoundly influence the peptide's conformational preferences, proteolytic stability, and biological activity. Among these, D-amino acids, the enantiomers of the naturally occurring L-amino acids, are of particular interest. The substitution of an L-amino acid with its D-counterpart can induce specific secondary structures, such as β-turns, and render the peptide more resistant to enzymatic degradation.
This technical guide focuses on the conformational effects of D-homoserine , a D-amino acid analog of threonine with an additional methylene group in its side chain. While extensive research exists on the impact of various D-amino acids, specific quantitative data on D-homoserine's influence on peptide conformation is not abundantly available in the current literature. Therefore, this guide will provide a comprehensive overview of the principles and techniques used to study these effects, utilizing representative data from closely related D-amino acids as illustrative examples where specific D-homoserine data is absent. We will delve into the synthesis of D-homoserine-containing peptides, their structural analysis using advanced spectroscopic techniques, and the biological signaling pathways where homoserine derivatives play a crucial role.
Data Presentation: Conformational Parameters of Peptides Containing D-Amino Acids
The precise geometry of a peptide backbone is defined by the torsional angles phi (φ) and psi (ψ) of each amino acid residue. The incorporation of a D-amino acid significantly alters the accessible φ/ψ space, often favoring conformations that are less populated in peptides composed solely of L-amino acids. Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for determining these angles, primarily through the measurement of scalar couplings, such as the ³J(HNHα) coupling constant, and Nuclear Overhauser Effects (NOEs).
Circular Dichroism (CD) spectroscopy provides valuable information about the overall secondary structure content of a peptide in solution. The shape and magnitude of the CD spectrum can indicate the presence of α-helices, β-sheets, β-turns, or random coil structures.
The following tables summarize typical quantitative data obtained from NMR and CD studies of peptides containing D-amino acids, which can be considered representative for peptides incorporating D-homoserine.
Table 1: Representative NMR-Derived Conformational Parameters for a D-Amino Acid in a Peptide
| Parameter | Residue (i) - L-form | Residue (i) - D-form (in a β-turn) |
| Dihedral Angle φ (°) | -60 to -150 | +50 to +80 |
| Dihedral Angle ψ (°) | -40 to +150 | +20 to +70 |
| ³J(HNHα) Coupling Constant (Hz) | 6 - 9 | 4 - 6 |
Note: These values are typical for residues in a β-sheet or random coil (L-form) versus a type II' β-turn (D-form) and are presented as a proxy for D-homoserine due to the lack of specific experimental data.
Table 2: Representative Circular Dichroism Data for Peptides with and without a β-turn Inducing D-Amino Acid
| Secondary Structure | Wavelength (nm) | Mean Residue Ellipticity ([θ]) deg·cm²·dmol⁻¹ |
| Random Coil (L-peptide) | 200 | ~ -5,000 |
| 222 | ~ 0 | |
| β-turn (D-amino acid induced) | 205 | ~ +10,000 |
| 225 | ~ -8,000 |
Note: These are characteristic values. The exact values depend on the specific peptide sequence and solvent conditions. This data is representative of a peptide adopting a β-turn conformation upon incorporation of a D-amino acid.
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) of D-Homoserine-Containing Peptides
Standard Fmoc/tBu solid-phase peptide synthesis protocols are employed for the synthesis of peptides containing D-homoserine.
Materials:
-
Fmoc-D-Homoserine(tBu)-OH
-
Rink Amide or Wang resin
-
Other Fmoc-protected L-amino acids
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Deprotection reagent: 20% piperidine in DMF (N,N-Dimethylformamide)
-
Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H₂O
-
Solvents: DMF, DCM (Dichloromethane)
-
Ether for precipitation
Protocol:
-
Resin Swelling: Swell the resin in DMF for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes to remove the Fmoc protecting group from the resin or the growing peptide chain.
-
Washing: Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling:
-
Pre-activate the Fmoc-amino acid (including Fmoc-D-Homoserine(tBu)-OH) by dissolving it with HBTU, HOBt, and DIPEA in DMF.
-
Add the activated amino acid solution to the resin and allow it to react for 2 hours.
-
-
Washing: Wash the resin with DMF and DCM.
-
Repeat: Repeat steps 2-5 for each amino acid in the sequence.
-
Final Deprotection: Remove the N-terminal Fmoc group as described in step 2.
-
Cleavage and Side-Chain Deprotection: Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups.
-
Precipitation and Purification: Precipitate the peptide in cold ether, centrifuge, and wash the pellet. Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the peptide by mass spectrometry.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis
Sample Preparation:
-
Dissolve the purified peptide in a suitable deuterated solvent (e.g., D₂O, CD₃OH, or a mixture) to a concentration of 1-5 mM.
-
Adjust the pH if necessary.
-
Transfer the solution to an NMR tube.
Data Acquisition:
-
Acquire a one-dimensional (1D) ¹H NMR spectrum to assess sample purity and general spectral features.
-
Acquire two-dimensional (2D) NMR spectra:
-
TOCSY (Total Correlation Spectroscopy): To identify spin systems of individual amino acid residues.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To identify through-space proximities between protons, which provides distance constraints for structure calculation. NOESY is suitable for larger peptides, while ROESY is better for smaller peptides.
-
HSQC (Heteronuclear Single Quantum Coherence): If ¹⁵N or ¹³C labeling is used, to correlate proton and heteronuclear chemical shifts.
-
Data Analysis:
-
Resonance Assignment: Assign all proton resonances to specific amino acids in the peptide sequence using the TOCSY and NOESY/ROESY spectra.
-
³J(HNHα) Coupling Constant Measurement: Measure the coupling constants between the amide proton (NH) and the alpha-proton (Hα) from the 1D or high-resolution 2D spectra. These values are related to the φ dihedral angle through the Karplus equation.
-
NOE Analysis: Identify and integrate cross-peaks in the NOESY/ROESY spectrum to generate a list of inter-proton distance restraints.
-
Structure Calculation: Use the experimental restraints (coupling constants and NOEs) in molecular dynamics and/or simulated annealing calculations to generate a family of 3D structures consistent with the NMR data.
-
Dihedral Angle Determination: Analyze the calculated structures to determine the φ and ψ angles for each residue.
Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis
Sample Preparation:
-
Prepare a stock solution of the peptide in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4). The buffer should have low absorbance in the far-UV region.
-
Determine the precise concentration of the peptide stock solution, for example, by UV absorbance at 280 nm if the peptide contains aromatic residues, or by quantitative amino acid analysis.
-
Dilute the stock solution to a final concentration of 10-100 µM for far-UV CD measurements.
Data Acquisition:
-
Record a baseline spectrum of the buffer using a quartz cuvette (typically 1 mm path length).
-
Record the CD spectrum of the peptide solution under the same conditions, typically from 190 to 260 nm.
-
Acquire multiple scans and average them to improve the signal-to-noise ratio.
Data Analysis:
-
Subtract the baseline spectrum from the peptide spectrum.
-
Convert the raw data (in millidegrees) to mean residue ellipticity ([θ]) using the following formula: [θ] = (θ × 100) / (c × l × n) where:
-
θ is the observed ellipticity in degrees
-
c is the molar concentration of the peptide
-
l is the path length of the cuvette in cm
-
n is the number of amino acid residues
-
-
Analyze the shape and magnitude of the resulting spectrum to estimate the secondary structure content. Deconvolution algorithms can be used to quantify the percentage of α-helix, β-sheet, β-turn, and random coil.
Visualization of Signaling Pathways and Experimental Workflows
Bacterial Quorum Sensing: The LuxI/LuxR Signaling Pathway
Acyl-homoserine lactones (AHLs) are a class of signaling molecules involved in bacterial quorum sensing, a mechanism that allows bacteria to coordinate gene expression based on population density. The LuxI/LuxR system in Vibrio fischeri is a canonical example of this pathway. D-homoserine lactone is a core component of AHLs.
Methodological & Application
Application Notes and Protocols: A Comparative Guide to Manual and Automated Synthesis of Peptides with Boc-d-homoserine
Introduction
Solid-Phase Peptide Synthesis (SPPS) is a cornerstone technique for creating peptides for research and therapeutic development.[1] The incorporation of non-canonical amino acids, such as Boc-d-homoserine, into peptide sequences can introduce unique structural features, enhance metabolic stability, and modulate biological activity. The tert-butyloxycarbonyl (Boc) strategy for SPPS is a well-established method that uses an acid-labile Boc group for the temporary protection of the Nα-terminus.[2][3]
The choice between manual and automated SPPS methodologies is a critical decision for researchers, impacting throughput, cost, purity, and the complexity of peptides that can be successfully synthesized.[1] Manual synthesis offers flexibility and lower initial costs, making it suitable for small-scale and optimization work.[4] In contrast, automated synthesis provides high throughput, reproducibility, and reduced hands-on time, which is advantageous for producing multiple peptides or long sequences. This document provides a detailed comparison of manual and automated synthesis for peptides containing this compound, complete with quantitative data, experimental protocols, and workflow diagrams.
Data Presentation: A Quantitative Comparison
The decision to use manual or automated peptide synthesis often depends on quantitative factors such as synthesis time, cost, and the expected purity and yield of the final peptide. The following table summarizes key performance indicators to facilitate a direct comparison between the two methods.
| Performance Metric | Manual Peptide Synthesis | Automated Peptide Synthesizer | Key Considerations |
| Synthesis Time | Significantly longer; a single coupling cycle can take 1-3 hours. | Dramatically shorter; a coupling cycle is typically 30-60 minutes. | Automated systems excel in high-throughput and large-scale production. |
| Crude Purity & Yield | Highly dependent on operator skill; prone to human error which can compromise quality. | Generally higher and more consistent purity and yield due to precise control over reaction conditions. | Automation minimizes side reactions and improves product quality. |
| Flexibility & Optimization | High flexibility for real-time adjustments, use of non-standard reagents, and troubleshooting difficult sequences. | Modern systems offer protocol flexibility, but on-the-fly modifications are less straightforward. | Manual synthesis is often better for initial optimization of complex incorporations. |
| Throughput | Low; best suited for synthesizing one or a few peptides at a time. | High; capable of parallel synthesis of multiple peptides, significantly increasing throughput. | --- |
| Reproducibility | Operator-dependent, leading to potential variability between batches. | High run-to-run consistency due to programmed protocols and automated liquid handling. | --- |
| Initial Investment | Low; requires standard laboratory glassware and shakers. | High; requires a significant capital investment for the synthesizer. | --- |
| Labor Cost | High; requires constant operator attention and is labor-intensive. | Low; allows for "walk-away" operation after initial setup. | Automation frees up researcher time for other tasks like peptide design and analysis. |
| Error Potential | Higher potential for human error in measurements, timing, and washing steps. | Lower potential for procedural errors due to pre-programmed protocols. | Inconsistent manual washing or timing can lead to lower purity and yield. |
Experimental Protocols
The following are generalized protocols for the incorporation of this compound using Boc-based SPPS. These protocols are based on a 0.1 mmol scale.
Protocol 1: Manual Solid-Phase Peptide Synthesis
Materials:
-
Resin: Merrifield or PAM resin pre-loaded with the C-terminal amino acid.
-
Amino Acids: Boc-protected amino acids, including this compound.
-
Deprotection Solution: 50% Trifluoroacetic acid (TFA) in Dichloromethane (DCM) (v/v). Scavengers like 0.5% dithioethane (DTE) should be added if Trp, Cys, or Met are present.
-
Neutralization Solution: 10% Diisopropylethylamine (DIEA) in DCM (v/v).
-
Coupling Reagents: HBTU (0.38 mmol), HOBt (0.4 mmol), and DIEA (0.8 mmol).
-
Solvents: N,N-Dimethylformamide (DMF), DCM, Isopropanol (IPA).
-
Cleavage Cocktail: Anhydrous Hydrogen Fluoride (HF) with scavengers like p-cresol.
-
Monitoring: Kaiser test kit.
Methodology for a Single Coupling Cycle:
-
Resin Swelling: Swell the peptide-resin in DCM for 30 minutes in a reaction vessel.
-
Boc Deprotection:
-
Treat the resin with 50% TFA/DCM for 2 minutes and drain.
-
Treat again with 50% TFA/DCM for 20-25 minutes.
-
Wash the resin thoroughly with DCM (3x), IPA (2x), and DCM (3x).
-
-
Neutralization:
-
Treat the resin with 10% DIEA in DCM for 2 minutes.
-
Repeat the neutralization step.
-
Wash the resin with DCM (3x).
-
-
Coupling of this compound:
-
Activation: In a separate vial, dissolve this compound (0.4 mmol, 4 eq) and HOBt (0.4 mmol, 4 eq) in DMF. Add HBTU (0.38 mmol, 3.8 eq). Finally, add DIEA (0.8 mmol, 8 eq) and allow the mixture to pre-activate for 2 minutes.
-
Coupling Reaction: Add the activated amino acid solution to the resin. Agitate the mixture for 1-2 hours at room temperature.
-
Monitoring: Perform a Kaiser test to monitor the reaction. A positive (blue) test indicates incomplete coupling. If the reaction is incomplete after 2 hours, extend the coupling time or perform a second coupling.
-
-
Washing: Once the coupling is complete (negative Kaiser test), wash the resin with DMF (3x) and DCM (3x).
-
Repeat: The cycle of deprotection, neutralization, coupling, and washing is repeated for each subsequent amino acid.
Final Cleavage and Purification:
-
Preparation: Place the dried peptide-resin in a specialized HF cleavage apparatus. Add scavengers (e.g., 1.0 mL p-cresol per gram of resin).
-
HF Cleavage: Cool the vessel to 0°C and condense anhydrous HF (approx. 10 mL per gram of resin) into it. Stir the mixture at 0°C for 1-2 hours.
-
Peptide Precipitation: Evaporate the HF under a nitrogen stream. Wash the residue with cold diethyl ether to precipitate the crude peptide.
-
Purification: Purify the crude peptide using reverse-phase HPLC (RP-HPLC) on a C18 column.
Protocol 2: Automated Solid-Phase Peptide Synthesis
Materials and Instrument Setup:
-
Synthesizer: An automated peptide synthesizer.
-
Resin: As per manual synthesis, loaded into the synthesizer's reaction vessel.
-
Reagents: Install vials with Boc-protected amino acids (including this compound) and bottles with all necessary solvents and reagents (DCM, DMF, TFA, DIEA, coupling agents).
Automated Synthesis Program: Program the synthesizer to execute the following cycle for each amino acid. The instrument automatically handles reagent delivery, mixing, and washing.
-
Resin Swelling: The instrument automatically swells the resin with a series of DCM washes.
-
Deprotection: The synthesizer delivers the 50% TFA/DCM solution, allows for the specified reaction time (e.g., 20-25 minutes), and drains the vessel.
-
Washing: A pre-programmed series of washes with DCM, IPA, and DMF is performed to remove residual TFA and byproducts.
-
Coupling: The instrument delivers the this compound, coupling reagents (HBTU/HOBt), and DIEA to the reaction vessel for a pre-set activation and coupling time (e.g., 1-2 hours).
-
Final Wash: After the coupling step, the synthesizer performs a final wash cycle with DMF and DCM to prepare the resin for the next amino acid addition.
-
Final Cleavage and Purification: The final cleavage from the resin is typically performed manually offline following the same HF procedure described in the manual protocol after the synthesis is complete.
Visualization of Synthesis Workflows
The logical flow of manual and automated synthesis highlights their fundamental differences in execution and operator involvement.
Caption: Manual SPPS workflow for this compound incorporation.
Caption: Automated SPPS workflow for this compound incorporation.
Key Considerations and Potential Side Reactions
When synthesizing peptides with this compound, certain side reactions associated with Boc chemistry should be considered:
-
Homoserine Lactone Formation: A significant side reaction can occur during the final HF cleavage. Tert-butyl cations, generated from the deprotection of other side-chain protecting groups, can alkylate the thioether side-chain of a C-terminal methionine, which subsequently cyclizes to form a homoserine lactone. While d-homoserine does not have a thioether, its hydroxyl side chain can be susceptible to modifications under strong acid. Careful selection of scavengers is crucial.
-
Aspartimide Formation: In sequences containing aspartic acid, aspartimide formation can occur under both acidic (deprotection) and basic (neutralization) conditions, potentially leading to a mixture of α- and β-coupled peptides. Using in situ neutralization protocols can help suppress this side reaction.
-
Alkylation: Sensitive residues like Tryptophan (Trp) and Methionine (Met) can be alkylated by carbocations generated during TFA deprotection. The addition of scavengers to the deprotection solution is recommended to prevent these side products.
Conclusion
The choice between manual and automated synthesis for incorporating this compound depends on the specific goals of the project.
-
Manual synthesis is highly advantageous for protocol development, troubleshooting the incorporation of a novel amino acid, and for small-scale production where flexibility is paramount. Its low initial cost makes it accessible for any lab. However, it is labor-intensive and more susceptible to operator variability, which can affect reproducibility and purity.
-
Automated synthesis is the preferred method for high-throughput production, synthesizing long or complex peptides, and ensuring high reproducibility. By minimizing human error, automation generally leads to higher purity and more consistent yields. The significant initial investment is offset by reduced labor costs and increased productivity for labs with high peptide synthesis demands.
References
Application Notes and Protocols for the Efficient Coupling of Boc-D-homoserine in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of non-canonical amino acids into peptide sequences is a critical strategy in modern drug discovery and development, often imparting enhanced biological activity, stability, and unique structural properties. Boc-D-homoserine is one such valuable building block. Its side chain hydroxyl group, however, presents specific challenges during Solid-Phase Peptide Synthesis (SPPS), including the potential for side reactions such as γ-lactam formation, particularly during final cleavage under strong acidic conditions[1]. The selection of an appropriate coupling reagent and optimized protocol is therefore paramount to ensure high coupling efficiency, minimize racemization, and prevent unwanted side reactions.
This document provides a comprehensive guide to recommended coupling reagents for this compound in Boc-SPPS. It includes a comparative analysis of common reagents, detailed experimental protocols, and strategies to mitigate potential side reactions. While direct comparative quantitative data for this compound is limited in published literature, the recommendations and data presented herein are based on established principles of SPPS and extensive data from the coupling of structurally similar amino acids, such as Boc-Serine and Boc-Cysteine[2][3].
Data Presentation: Comparison of Recommended Coupling Reagents
The choice of coupling reagent is a critical determinant of success in SPPS. The following table summarizes the performance of highly recommended coupling reagents for the incorporation of this compound. The quantitative data are representative values based on typical outcomes for structurally similar hydroxyl-containing amino acids in Boc-SPPS and are intended for comparative purposes.
| Coupling Reagent/Method | Typical Coupling Efficiency | Typical Coupling Time | Risk of Racemization | Key Considerations |
| HATU | Excellent (>99%) | 15 - 45 minutes | Very Low | Highly efficient and rapid, especially for sterically hindered or difficult couplings. Often considered superior to HBTU in reducing side reactions[2][4]. |
| HBTU/HOBt | Very Good (>98%) | 30 - 60 minutes | Low | A robust and widely used reagent. The addition of HOBt is recommended to suppress racemization. |
| DIC/HOBt | Good (>97%) | 1 - 4 hours | Low to Moderate | A cost-effective and reliable method. HOBt is crucial for accelerating the reaction and minimizing racemization. Slower than phosphonium/uronium salt-based reagents. |
| COMU | Excellent (>99%) | 15 - 45 minutes | Very Low | A third-generation uronium salt with high reactivity comparable to HATU and an improved safety profile as it does not release potentially explosive benzotriazole byproducts. |
Experimental Protocols
The following protocols provide detailed methodologies for the coupling of this compound onto a resin-bound peptide with a free N-terminal amine in a standard Boc-SPPS workflow.
This initial procedure is common to all subsequent coupling protocols.
-
Resin Swelling: Swell the peptide-resin in Dichloromethane (DCM) for 30 minutes.
-
Boc Deprotection: Treat the resin with a solution of 50% Trifluoroacetic Acid (TFA) in DCM for 30 minutes to remove the N-terminal Boc protecting group.
-
Washing: Wash the resin sequentially with DCM (3x), Isopropanol (IPA) (2x), and DCM (3x) to remove residual TFA and byproducts.
-
Neutralization: Treat the resin with a solution of 10% N,N-Diisopropylethylamine (DIEA) in DCM for 2 minutes (repeat twice) to neutralize the N-terminal amine salt.
-
Washing: Wash the resin with DCM (3x) to remove excess base. The resin is now ready for the coupling step.
This protocol is recommended for achieving the highest coupling efficiency and speed.
-
Reagent Preparation: In a separate reaction vessel, dissolve this compound (3 equivalents relative to resin loading), HATU (2.9 equivalents), and HOAt (3 equivalents) in N,N-Dimethylformamide (DMF).
-
Activation: Add DIEA (6 equivalents) to the reagent mixture and vortex for 1-2 minutes.
-
Coupling: Immediately transfer the activated amino acid solution to the vessel containing the neutralized peptide-resin.
-
Reaction: Agitate the reaction mixture at room temperature for 15-45 minutes.
-
Monitoring: Monitor the completion of the coupling reaction using a qualitative method such as the Kaiser test. A negative Kaiser test (beads remain colorless or yellow) indicates a complete reaction.
-
Washing: Upon completion, wash the resin thoroughly with DMF (3x) and DCM (3x).
A reliable and widely used method for efficient coupling.
-
Reagent Preparation: In a separate vessel, dissolve this compound (3 equivalents), HBTU (3 equivalents), and HOBt (3 equivalents) in DMF.
-
Activation: Add DIEA (6 equivalents) to the reagent mixture and allow it to pre-activate for 2-5 minutes.
-
Coupling: Transfer the activated amino acid solution to the neutralized peptide-resin.
-
Reaction: Agitate the mixture at room temperature for 30-60 minutes.
-
Monitoring: Check for reaction completion using the Kaiser test.
-
Washing: Once the reaction is complete, wash the resin with DMF (3x) and DCM (3x).
A cost-effective method suitable for many applications.
-
Reagent Preparation: In a separate vessel, dissolve this compound (3 equivalents) and HOBt (3 equivalents) in a minimal amount of DMF.
-
Coupling: Add the this compound/HOBt solution to the neutralized peptide-resin.
-
Initiation: Add DIC (3 equivalents) to the reaction vessel.
-
Reaction: Agitate the reaction mixture at room temperature for 1-4 hours.
-
Monitoring: Monitor the reaction progress with the Kaiser test. Due to the longer reaction time, monitoring at intermediate time points (e.g., 1 hour and 2 hours) is advisable.
-
Washing: After a negative Kaiser test, wash the resin thoroughly with DMF (3x) and DCM (3x).
Mandatory Visualizations
References
Application Notes & Protocols: Standard Operating Procedure for Boc Deprotection of Homoserine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed standard operating procedure (SOP) for the removal of the tert-butoxycarbonyl (Boc) protecting group from N-Boc-L-homoserine. The Boc group is a crucial amine protecting group in peptide synthesis and organic chemistry due to its stability under various conditions and its facile removal under acidic conditions.[1] This application note outlines two robust and widely adopted protocols for Boc deprotection: one utilizing trifluoroacetic acid (TFA) in dichloromethane (DCM) and another using hydrogen chloride (HCl) in 1,4-dioxane. These methods are highly efficient, typically providing the desired homoserine product in high yield and purity.[2][3] Included are comprehensive experimental procedures, a summary of expected quantitative data, safety precautions, and visual diagrams of the reaction mechanism and experimental workflow to ensure reliable and reproducible results.
Introduction
N-Boc-L-homoserine is a valuable intermediate in the synthesis of peptides and other complex organic molecules.[4] The deprotection of the Boc group is a critical step to liberate the free amine for subsequent coupling reactions. The most common methods for Boc deprotection involve treatment with strong acids.[5] The acid protonates the carbamate, leading to the elimination of the tert-butyl group as a stable carbocation, which subsequently forms isobutylene and carbon dioxide, yielding the free amine as its corresponding salt (e.g., trifluoroacetate or hydrochloride).
This document details the two most prevalent methods:
-
Method A: Trifluoroacetic Acid (TFA) in Dichloromethane (DCM). This is a very common and rapid method, often providing complete deprotection within 1-2 hours at room temperature.
-
Method B: Hydrogen Chloride (HCl) in 1,4-Dioxane. This method is also highly effective and can be advantageous when a crystalline hydrochloride salt is desired for easier handling and purification.
Chemical Reaction Scheme
The general reaction for the acid-catalyzed deprotection of N-Boc-L-homoserine is shown below:
Figure 1: Acid-catalyzed deprotection of N-Boc-L-homoserine to L-homoserine salt.
Experimental Protocols
Materials and Equipment
-
Substrate: N-Boc-L-homoserine (>98% purity)
-
Reagents:
-
Trifluoroacetic acid (TFA), reagent grade (for Method A)
-
4.0 M Hydrogen chloride (HCl) in 1,4-dioxane (for Method B)
-
Dichloromethane (DCM), anhydrous
-
1,4-Dioxane, anhydrous
-
Diethyl ether, anhydrous
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
-
Equipment:
-
Round-bottom flasks
-
Magnetic stirrer and stir bars
-
Fume hood
-
Rotary evaporator
-
Glass funnel and filter paper or fritted glass funnel
-
Standard laboratory glassware (beakers, graduated cylinders, etc.)
-
Thin Layer Chromatography (TLC) plates (silica gel) and developing chamber
-
pH paper or meter
-
Protocol 1: Deprotection using TFA in DCM
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve N-Boc-L-homoserine (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1-0.2 M. Place the flask under a nitrogen or argon atmosphere (optional but recommended) and add a magnetic stir bar.
-
Addition of TFA: Cool the solution to 0 °C using an ice bath. Slowly add trifluoroacetic acid (TFA) to the stirred solution. A common ratio is a 1:1 mixture of DCM and TFA (v/v), or 25-50% TFA in DCM.
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed (typically 1-3 hours).
-
Work-up:
-
Upon completion, concentrate the reaction mixture in vacuo using a rotary evaporator to remove the DCM and excess TFA. Co-evaporation with toluene can help remove residual TFA.
-
The resulting residue is the homoserine trifluoroacetate salt, which can be a viscous oil or a solid.
-
For isolation of the salt, the residue can be triturated with cold diethyl ether, leading to the precipitation of the product. The solid can then be collected by filtration, washed with cold ether, and dried under vacuum.
-
-
Purification (Optional - Free Amine):
-
To obtain the neutral ("free") homoserine, dissolve the crude salt in water or a minimal amount of methanol.
-
Carefully neutralize the solution by adding a saturated solution of sodium bicarbonate or by passing it through a basic ion-exchange resin until the pH is ~7-8.
-
The aqueous solution can then be lyophilized or carefully concentrated to obtain the free homoserine. Note that homoserine is highly soluble in water.
-
Protocol 2: Deprotection using HCl in Dioxane
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve N-Boc-L-homoserine (1.0 eq) in a minimal amount of anhydrous 1,4-dioxane or methanol. Add a magnetic stir bar.
-
Addition of HCl: To the stirred solution, add a 4.0 M solution of HCl in 1,4-dioxane (typically 5-10 equivalents of HCl).
-
Reaction: Stir the reaction mixture at room temperature. The deprotection is usually complete within 30 minutes to 4 hours. Often, the product hydrochloride salt will precipitate from the solution during the reaction.
-
Work-up:
-
Monitor the reaction by TLC until completion.
-
If a precipitate has formed, it can be collected by filtration. Wash the solid with cold diethyl ether or hexane to remove any non-polar impurities and dry under vacuum.
-
If no precipitate forms, concentrate the reaction mixture in vacuo using a rotary evaporator.
-
Triturate the resulting residue with anhydrous diethyl ether to induce precipitation of the homoserine hydrochloride salt.
-
Collect the solid product by filtration, wash with cold diethyl ether, and dry under high vacuum. The hydrochloride salt is often obtained as a stable, crystalline solid.
-
Data Presentation
While specific high-throughput quantitative data for the deprotection of N-Boc-L-homoserine is not extensively tabulated in the literature, the yields for Boc deprotection of similar amino acids are consistently high. The following table summarizes the expected results based on general procedures for amino acids.
| Method | Reagent | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) | Product Form |
| A | TFA (25-50%) | DCM | 0 to RT | 1 - 3 | > 95% | TFA Salt |
| B | 4M HCl (5-10 eq) | 1,4-Dioxane | RT | 0.5 - 4 | > 95% | HCl Salt |
Table 1: Comparison of common Boc deprotection protocols for amino acids. Yields are typically reported as near-quantitative for the formation of the corresponding salt.
Safety Precautions & Troubleshooting
-
Safety: Both TFA and concentrated HCl solutions are highly corrosive and volatile. Always handle these reagents in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.
-
Pressure Build-up: The deprotection reaction generates isobutylene and carbon dioxide gas. Ensure the reaction vessel is not sealed to avoid pressure build-up.
-
Side Reactions: The intermediate tert-butyl cation is an electrophile and can potentially alkylate nucleophilic side chains (e.g., in tryptophan or methionine). For homoserine, this is less of a concern. The primary alcohol is generally stable to these acidic conditions, and lactonization is not a commonly reported side reaction under these protocols.
-
Troubleshooting:
-
Incomplete Reaction: If TLC indicates the presence of starting material after the expected reaction time, add more acid or allow the reaction to stir for a longer period. Ensure reagents are anhydrous, as water can sometimes interfere.
-
Oily Product: Amine salts, particularly TFA salts, can sometimes be difficult to crystallize and may remain as oils. Trituration with a non-polar solvent like cold diethyl ether or pentane and scratching the flask with a glass rod can help induce solidification.
-
Mandatory Visualizations
Reaction Mechanism
The following diagram illustrates the step-by-step mechanism for the acid-catalyzed deprotection of the Boc group.
Caption: Mechanism of acid-catalyzed Boc deprotection.
Experimental Workflow
The diagram below outlines the general laboratory workflow for the Boc deprotection of homoserine.
Caption: General experimental workflow for Boc deprotection.
References
- 1. Amine Protection / Deprotection [fishersci.co.uk]
- 2. researchgate.net [researchgate.net]
- 3. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of homoserine lactone derivatives using the methionine functionalized solid phase synthesis by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
Application Note: Purification of Peptides Containing D-Homoserine by RP-HPLC
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of non-proteinogenic amino acids, such as D-homoserine, into peptide sequences is a critical strategy in modern drug development. This modification can enhance peptide stability against enzymatic degradation, improve pharmacokinetic profiles, and modulate biological activity. Following solid-phase peptide synthesis (SPPS), the crude product is a heterogeneous mixture containing the target peptide along with various impurities like truncated sequences, deletion sequences, and by-products from protecting group cleavage. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the industry standard for the purification of synthetic peptides due to its high resolving power and the volatility of its mobile phases, which simplifies the recovery of the purified product.[1]
This document provides a detailed guide for the purification of peptides containing D-homoserine using RP-HPLC. It covers the principles, experimental protocols, and data presentation to aid researchers in achieving high-purity peptides for their studies.
Principles of RP-HPLC for Peptide Purification
RP-HPLC separates molecules based on their hydrophobicity.[1][2] The stationary phase is non-polar (hydrophobic), typically composed of silica particles functionalized with alkyl chains (e.g., C18, C8, or C4).[1] The mobile phase is a polar solvent system, usually a mixture of water and an organic solvent like acetonitrile (ACN), with an ion-pairing agent such as trifluoroacetic acid (TFA) added.[1]
Peptides are loaded onto the column in a highly aqueous mobile phase, where they bind to the hydrophobic stationary phase. A gradient of increasing organic solvent concentration is then applied, causing the peptides to elute in order of increasing hydrophobicity. More hydrophobic peptides have a stronger interaction with the stationary phase and thus require a higher concentration of the organic solvent to elute.
The Influence of D-Homoserine
D-homoserine is a relatively polar amino acid. Its hydrophobicity is a key factor in determining the retention time of a peptide containing it. Based on published hydrophobicity values, homoserine has a retention coefficient that indicates it is a hydrophilic residue. This suggests that peptides containing D-homoserine may elute earlier than peptides containing more hydrophobic residues, all other factors being equal. The presence of a D-amino acid can also influence the peptide's secondary structure, which in turn can affect its interaction with the stationary phase and, consequently, its retention time.
Data Presentation: Key Performance Parameters
Effective purification of a D-homoserine-containing peptide requires careful optimization of several parameters. The following tables summarize typical starting conditions and expected outcomes for both analytical and preparative RP-HPLC.
Table 1: Typical Analytical RP-HPLC Parameters
| Parameter | Recommended Value/Range | Factors Influencing the Parameter |
| Column | C18, 2.1-4.6 mm ID, 50-150 mm length, 1.8-5 µm particle size | Peptide hydrophobicity, desired resolution. C18 is a good starting point for most peptides. |
| Mobile Phase A | 0.1% (v/v) TFA in HPLC-grade water | TFA acts as an ion-pairing agent, improving peak shape. |
| Mobile Phase B | 0.1% (v/v) TFA in acetonitrile (ACN) | ACN is the organic modifier that elutes the peptide. |
| Gradient | 5-65% B over 30 minutes (initial scouting gradient) | The gradient slope should be optimized to maximize resolution around the target peptide's elution point. |
| Flow Rate | 0.3-1.0 mL/min for 2.1-4.6 mm ID columns | Adjusted based on column diameter to maintain optimal linear velocity. |
| Column Temperature | 25-40 °C | Higher temperatures can improve peak shape but may affect peptide stability. |
| Detection | UV at 214 nm and 280 nm | 214 nm for the peptide backbone; 280 nm for aromatic residues (Trp, Tyr). |
| Injection Volume | 5-20 µL | Dependent on sample concentration and column loading capacity. |
Table 2: Typical Preparative RP-HPLC Parameters
| Parameter | Recommended Value/Range | Factors Influencing the Parameter |
| Column | C18, 10-50 mm ID, 150-250 mm length, 5-10 µm particle size | Column dimensions are scaled up from analytical to accommodate larger sample loads. |
| Mobile Phase A | 0.1% (v/v) TFA in HPLC-grade water | Consistent with the analytical method to ensure predictable retention. |
| Mobile Phase B | 0.1% (v/v) TFA in acetonitrile (ACN) | --- |
| Gradient | Optimized based on analytical scouting run (e.g., a shallower gradient around the target elution point) | A focused gradient improves the separation of the target peptide from closely eluting impurities. |
| Flow Rate | 5-50 mL/min (scaled up from analytical) | Proportional to the cross-sectional area of the preparative column. |
| Column Temperature | Ambient or slightly elevated (e.g., 30 °C) | Consistency is key for reproducible purifications. |
| Detection | UV at 214 nm and/or 280 nm | Higher concentration samples may require a less sensitive wavelength to avoid detector saturation. |
| Sample Loading | Dependent on column size and peptide solubility (mg to g range) | Determined by a loading study to maximize throughput without sacrificing resolution. |
Experimental Protocols
A systematic approach is crucial for the successful purification of peptides containing D-homoserine. The following protocols outline the key steps from initial analysis to final product isolation.
Protocol 1: Analytical RP-HPLC for Crude Peptide Analysis
Objective: To determine the retention time of the target D-homoserine peptide and to assess the impurity profile of the crude synthetic product.
Materials:
-
Crude lyophilized peptide containing D-homoserine
-
HPLC-grade water
-
HPLC-grade acetonitrile (ACN)
-
Trifluoroacetic acid (TFA)
-
Analytical RP-HPLC system with UV detector
-
Analytical C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Syringe filters (0.22 or 0.45 µm)
Methodology:
-
Sample Preparation: Dissolve the crude peptide in Mobile Phase A to a concentration of approximately 1 mg/mL. If solubility is an issue, a small amount of ACN or DMSO can be added. Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.
-
System Equilibration: Equilibrate the analytical C18 column with 95% Mobile Phase A and 5% Mobile Phase B at a flow rate of 1.0 mL/min for at least 15 minutes or until a stable baseline is achieved.
-
Injection: Inject 10-20 µL of the prepared sample onto the column.
-
Gradient Elution: Run a linear gradient from 5% to 65% Mobile Phase B over 30 minutes.
-
Data Analysis: Identify the peak corresponding to the target peptide (confirmation by mass spectrometry is recommended). Note its retention time and the resolution from adjacent impurity peaks.
Protocol 2: Method Development and Optimization for Preparative Purification
Objective: To develop an optimized gradient for the preparative-scale purification that maximizes the separation of the target peptide from its impurities.
Methodology:
-
Gradient Optimization: Based on the analytical chromatogram from Protocol 1, design a shallower gradient around the elution time of the target peptide. For example, if the peptide elutes at 30% B in the scouting run, a new gradient could be 20-40% B over 40 minutes. This will increase the separation between the target peptide and closely eluting impurities.
-
Loading Study: Perform a series of injections with increasing sample concentrations on the analytical column to determine the maximum loading capacity before resolution is compromised. This information will be used to guide the loading on the preparative column.
Protocol 3: Preparative RP-HPLC Purification
Objective: To purify the D-homoserine-containing peptide from the crude synthetic mixture.
Materials:
-
Crude lyophilized peptide
-
Preparative RP-HPLC system with a fraction collector
-
Preparative C18 column (e.g., 21.2 x 250 mm, 10 µm)
-
Solvents and reagents as in Protocol 1
Methodology:
-
Sample Preparation: Dissolve the crude peptide in the minimal amount of Mobile Phase A (or a suitable solvent mixture) to the highest possible concentration without precipitation. Filter the solution through a 0.45 µm filter.
-
System Equilibration: Equilibrate the preparative column with the starting conditions of the optimized gradient.
-
Injection: Inject the prepared sample onto the column.
-
Gradient Elution and Fraction Collection: Run the optimized gradient and collect fractions across the elution profile of the target peptide. Collecting smaller, uniform fractions (e.g., every 0.5-1.0 minute) across the main peak is recommended for better purity of the final pooled product.
-
Purity Analysis of Fractions: Analyze each collected fraction using the analytical RP-HPLC method (Protocol 1) to determine the purity of each. Mass spectrometry can be used to confirm the identity of the peptide in the pure fractions.
-
Pooling and Lyophilization: Pool the fractions that meet the desired purity specification (e.g., >98%). Freeze the pooled solution and lyophilize to obtain the purified peptide as a dry powder.
Visualizations
The following diagrams illustrate the workflow and key relationships in the purification process.
Caption: Experimental workflow for the purification of a D-homoserine-containing peptide.
Caption: Key factors influencing RP-HPLC separation of D-homoserine peptides.
References
Application Notes and Protocols for Cleavage of Peptides with Homoserine Residues
For Researchers, Scientists, and Drug Development Professionals
Introduction
Homoserine and its lactone form are important residues in synthetic peptides, often resulting from cyanogen bromide (CNBr) cleavage of methionine-containing peptides or being intentionally incorporated to facilitate native chemical ligation (NCL). The successful cleavage of synthetic peptides containing homoserine from solid-phase resins is critical to obtaining the desired product in high yield and purity. This document provides detailed application notes and protocols for the selection of appropriate cleavage cocktails and procedures for peptides containing homoserine residues, with a particular focus on preserving the C-terminal homoserine lactone if desired.
During Fmoc-based solid-phase peptide synthesis (SPPS), the final step involves cleavage of the peptide from the resin and simultaneous removal of side-chain protecting groups. This is typically achieved using a strong acid, most commonly trifluoroacetic acid (TFA).[1] However, the highly reactive cationic species generated during this process can lead to various side reactions, modifying susceptible amino acid residues.[1] The presence of homoserine introduces specific considerations, primarily the stability of the γ-lactone, which can be sensitive to cleavage conditions.
Understanding Homoserine and Homoserine Lactone
Homoserine is a four-carbon amino acid with a hydroxyl group on its side chain. This hydroxyl group can undergo intramolecular cyclization with the C-terminal carboxylic acid to form a stable five-membered ring, known as a homoserine lactone. This lactonization is often a desired transformation, particularly for peptides intended for NCL.
The cleavage strategy for a peptide containing a homoserine residue will depend on whether the desired final product is the free acid form of homoserine or the homoserine lactone.
Selecting the Appropriate Cleavage Cocktail
The choice of cleavage cocktail is paramount for achieving high purity of the target peptide. The composition of the cocktail depends on the amino acid sequence of the peptide, the type of resin used, and the side-chain protecting groups present.
General Principles
A standard cleavage cocktail consists of a strong acid (TFA) and a mixture of scavengers. Scavengers are nucleophilic reagents that "trap" the reactive carbocations generated from the cleavage of protecting groups (e.g., tert-butyl, trityl) and the resin linker, thus preventing them from modifying sensitive residues such as Tryptophan (Trp), Methionine (Met), Cysteine (Cys), and Tyrosine (Tyr).[2]
Cleavage Cocktails for Peptides with Homoserine
For peptides containing homoserine, the primary concern is the stability of the lactone ring, which can be hydrolyzed back to the open-chain homoserine in the presence of water. Therefore, to preserve the homoserine lactone, it is crucial to use a cleavage cocktail with a minimal amount of water.
Table 1: Recommended Cleavage Cocktails for Peptides with Homoserine Residues
| Reagent Name | Composition (v/v/v) | Key Scavengers | Application Notes |
| Reagent Hsl-1 (Lactone Preserving) | 95% TFA / 5% Triisopropylsilane (TIS) | Triisopropylsilane | Recommended for peptides where preservation of the C-terminal homoserine lactone is critical. The absence of water minimizes hydrolysis. TIS is an effective scavenger for most common protecting groups. |
| Reagent Hsl-2 (General Purpose) | 94% TFA / 2.5% Water / 2.5% 1,2-Ethanedithiol (EDT) / 1% TIS | Water, 1,2-Ethanedithiol, Triisopropylsilane | A good general-purpose cocktail for peptides containing homoserine and other sensitive residues like Cys and Met. The small amount of water may lead to partial lactone hydrolysis. |
| Reagent K | 82.5% TFA / 5% Phenol / 5% Water / 5% Thioanisole / 2.5% EDT | Phenol, Water, Thioanisole, 1,2-Ethanedithiol | A robust cocktail for complex peptides containing multiple sensitive residues, including Arg(Pmc/Pbf), Trp, Met, and Cys. The higher water content makes it less ideal for complete lactone preservation. |
Experimental Protocols
Protocol 1: Cleavage with Lactone Preservation (Reagent Hsl-1)
This protocol is designed to maximize the yield of the C-terminal homoserine lactone by minimizing exposure to water.
Materials:
-
Peptide-resin (dried under vacuum)
-
Trifluoroacetic acid (TFA), reagent grade
-
Triisopropylsilane (TIS)
-
Cold diethyl ether
-
Dichloromethane (DCM)
-
Reaction vessel with a frit
-
Centrifuge and centrifuge tubes
Procedure:
-
Resin Preparation:
-
Place the dried peptide-resin (e.g., 100 mg) in a reaction vessel.
-
Wash the resin with DCM (3 x 5 mL) to swell it and remove any residual DMF.
-
Dry the resin under a stream of nitrogen or in a vacuum desiccator for at least 1 hour.
-
-
Cleavage Cocktail Preparation:
-
In a fume hood, carefully prepare the cleavage cocktail fresh just before use. For 100 mg of resin, prepare approximately 2 mL of the cocktail.
-
Mix TFA (1.9 mL) and TIS (0.1 mL).
-
-
Cleavage Reaction:
-
Add the freshly prepared cleavage cocktail to the dried resin.
-
Gently agitate the mixture at room temperature for 2-3 hours. For longer peptides or those with multiple protecting groups, the cleavage time may need to be extended.
-
-
Peptide Precipitation and Isolation:
-
Filter the cleavage mixture through the frit into a clean collection tube.
-
Wash the resin with a small amount of fresh TFA (2 x 0.5 mL) and combine the filtrates.
-
In a larger tube, add cold diethyl ether (approximately 10 times the volume of the TFA filtrate).
-
Slowly add the TFA filtrate dropwise to the cold ether while gently vortexing. A white precipitate of the peptide should form.
-
Incubate the mixture at -20°C for at least 30 minutes to maximize precipitation.
-
Centrifuge the suspension at low speed (e.g., 3000 rpm) for 5 minutes to pellet the peptide.
-
Carefully decant the ether.
-
Wash the peptide pellet with cold diethyl ether (2 x 5 mL), centrifuging and decanting after each wash to remove residual scavengers and dissolved organic impurities.
-
Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.
-
Protocol 2: General Purpose Cleavage (Reagent Hsl-2)
This protocol is suitable for peptides containing homoserine along with other sensitive residues that may benefit from the presence of EDT.
Materials:
-
Same as Protocol 1, with the addition of 1,2-Ethanedithiol (EDT).
Procedure:
-
Resin Preparation:
-
Follow step 1 from Protocol 1.
-
-
Cleavage Cocktail Preparation:
-
In a fume hood, carefully prepare the cleavage cocktail fresh just before use. For 100 mg of resin, prepare approximately 2 mL of the cocktail.
-
Mix TFA (1.88 mL), Water (0.05 mL), EDT (0.05 mL), and TIS (0.02 mL).
-
-
Cleavage Reaction:
-
Follow step 3 from Protocol 1.
-
-
Peptide Precipitation and Isolation:
-
Follow step 4 from Protocol 1.
-
Potential Side Reactions and Mitigation
While the primary concern with homoserine-containing peptides is lactone stability, other standard side reactions of SPPS should also be considered.
Table 2: Common Side Reactions and Mitigation Strategies
| Side Reaction | Affected Residues | Description | Mitigation Strategy |
| Lactone Hydrolysis | Homoserine Lactone | Opening of the lactone ring to form the free carboxylic acid. | Minimize water content in the cleavage cocktail. Use Reagent Hsl-1. |
| Alkylation | Trp, Tyr, Met, Cys | Attachment of carbocations from protecting groups to nucleophilic side chains. | Use an effective scavenger system (e.g., TIS, EDT, phenol). |
| Oxidation | Met, Cys, Trp | Oxidation of sulfur-containing or indole side chains. | Add a reducing scavenger like EDT to the cleavage cocktail. |
| Aspartimide Formation | Asp | Cyclization of the aspartic acid side chain, which can lead to racemization and the formation of β-aspartyl peptides. | Use of protecting groups like Hmb on the preceding amino acid during synthesis. |
Visualization of Workflows and Pathways
Experimental Workflow for Peptide Cleavage
Caption: General experimental workflow for the cleavage and isolation of synthetic peptides.
Logical Relationship of Cleavage Components and Side Reactions
Caption: Relationship between cleavage reagents, side reactions, and mitigation strategies.
Conclusion
The successful cleavage of peptides containing homoserine residues requires careful consideration of the desired C-terminal structure. To preserve the homoserine lactone, cleavage cocktails with minimal water content are essential. For peptides with other sensitive residues, a balance must be struck between lactone preservation and the prevention of other side reactions through the use of appropriate scavenger combinations. The protocols and guidelines presented here provide a framework for optimizing the cleavage of this important class of synthetic peptides. It is always recommended to perform a small-scale trial cleavage to determine the optimal conditions for a specific peptide.
References
Application Notes and Protocols for the Incorporation of Boc-d-homoserine in Solution-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of non-proteinogenic amino acids into peptide structures is a key strategy in modern drug discovery and development. These modifications can enhance peptide stability, modulate biological activity, and provide novel pharmacological profiles. D-homoserine, a homolog of serine, is one such amino acid whose integration can introduce unique conformational constraints and potential for further chemical modification. This document provides detailed application notes and protocols for the incorporation of N-α-tert-butyloxycarbonyl-D-homoserine (Boc-d-homoserine) in solution-phase peptide synthesis (SPPS), a versatile method particularly suited for large-scale synthesis and the preparation of shorter peptides or peptide fragments.
The protocols outlined below detail the coupling of this compound to an amino acid ester, the subsequent deprotection of the Boc group, and the purification of the resulting dipeptide. These procedures are foundational and can be adapted for the synthesis of longer peptides containing D-homoserine.
Data Presentation
The following tables summarize the expected quantitative data for the synthesis of a model dipeptide, Boc-D-Hse-Gly-OBn, its deprotection, and the subsequent coupling to form a tripeptide. The yields are based on literature values for similar solution-phase peptide couplings and deprotection steps.[1]
Table 1: Synthesis of Boc-D-Hse-Gly-OBn
| Step | Product | Starting Materials | Coupling Reagents | Solvent | Reaction Time (h) | Purification Method | Expected Yield (%) |
| 1 | Boc-D-Hse-Gly-OBn | This compound, H-Gly-OBn·HCl | HATU, DIPEA | DMF | 2-4 | Liquid-Liquid Extraction, Flash Chromatography | 85-95 |
Table 2: Deprotection of Boc-D-Hse-Gly-OBn
| Step | Product | Starting Material | Deprotection Reagent | Solvent | Reaction Time (h) | Work-up Method | Expected Yield (%) |
| 2 | H-D-Hse-Gly-OBn·TFA | Boc-D-Hse-Gly-OBn | Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 1-2 | Evaporation, Ether Trituration | >95 (crude) |
Table 3: Synthesis of Boc-Ala-D-Hse-Gly-OBn
| Step | Product | Starting Materials | Coupling Reagents | Solvent | Reaction Time (h) | Purification Method | Expected Yield (%) |
| 3 | Boc-Ala-D-Hse-Gly-OBn | Boc-L-Alanine, H-D-Hse-Gly-OBn·TFA | HATU, DIPEA | DMF | 2-4 | Liquid-Liquid Extraction, Flash Chromatography | 80-90 |
Experimental Protocols
Protocol 1: Coupling of this compound to Glycine Benzyl Ester
This protocol describes the synthesis of the protected dipeptide Boc-D-Hse-Gly-OBn.
Materials:
-
This compound
-
Glycine benzyl ester hydrochloride (H-Gly-OBn·HCl)
-
1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for flash chromatography
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq) and H-Gly-OBn·HCl (1.0 eq).
-
Dissolve the starting materials in anhydrous DMF.
-
Add DIPEA (2.2 eq) to the solution and stir for 5 minutes at room temperature.
-
Add HATU (1.1 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, dilute the mixture with EtOAc.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain Boc-D-Hse-Gly-OBn.
Protocol 2: Boc Deprotection of Boc-D-Hse-Gly-OBn
This protocol details the removal of the Boc protecting group to yield the free amine of the dipeptide as a trifluoroacetate salt.
Materials:
-
Boc-D-Hse-Gly-OBn
-
Trifluoroacetic acid (TFA)
-
Anhydrous Dichloromethane (DCM)
-
Diethyl ether (cold)
Procedure:
-
Dissolve the purified Boc-D-Hse-Gly-OBn (1.0 eq) in anhydrous DCM in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add an equal volume of TFA to the solution with stirring.
-
Remove the ice bath and allow the reaction to warm to room temperature.
-
Stir for 1-2 hours, monitoring the reaction by TLC until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.
-
Add cold diethyl ether to the residue to precipitate the product, H-D-Hse-Gly-OBn·TFA.
-
Triturate the solid with fresh cold diethyl ether, and collect the precipitate by filtration.
-
Dry the product under vacuum. The resulting TFA salt is often used in the next coupling step without further purification.
Protocol 3: Coupling of a Second Amino Acid
This protocol describes the synthesis of the tripeptide Boc-Ala-D-Hse-Gly-OBn.
Materials:
-
H-D-Hse-Gly-OBn·TFA
-
Boc-L-Alanine
-
HATU
-
DIPEA
-
Anhydrous DMF
-
Ethyl acetate (EtOAc)
-
1 M HCl
-
Saturated NaHCO₃ solution
-
Brine
-
Anhydrous MgSO₄
-
Silica gel for flash chromatography
Procedure:
-
Dissolve H-D-Hse-Gly-OBn·TFA (1.0 eq) and Boc-L-Alanine (1.1 eq) in anhydrous DMF in a round-bottom flask.
-
Add DIPEA (2.5 eq) to neutralize the TFA salt and for the coupling reaction. Stir for 5 minutes.
-
Add HATU (1.2 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 2-4 hours, monitoring by TLC.
-
Following the work-up and purification procedure described in Protocol 1, isolate the pure tripeptide Boc-Ala-D-Hse-Gly-OBn.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Workflow for the solution-phase synthesis of a tripeptide containing D-homoserine.
Caption: Mechanism of Boc deprotection using Trifluoroacetic Acid (TFA).
References
For Researchers, Scientists, and Drug Development Professionals
An Application Note and Protocol for the Attachment of Boc-D-homoserine to Merrifield Resin
This document provides a detailed protocol for the covalent attachment of N-α-Boc-D-homoserine to Merrifield resin, a foundational step in solid-phase peptide synthesis (SPPS). The described cesium salt method is a widely utilized and effective strategy for anchoring the first amino acid to the solid support, minimizing racemization and side reactions.
Introduction
The esterification of the first N-protected amino acid to a chloromethylated polystyrene resin, such as Merrifield resin, is a critical initiation step in SPPS. The success of the entire peptide synthesis is contingent upon the efficiency and purity of this initial loading. The cesium salt method is favored due to its mild reaction conditions, which help to preserve the chiral integrity of the amino acid and reduce the formation of quaternary ammonium salts as by-products. This protocol outlines the necessary steps, reagents, and conditions for the successful attachment of this compound to Merrifield resin.
Experimental Protocol
This protocol is based on the established cesium salt method for the esterification of N-protected amino acids to chloromethylated resins.
Materials and Reagents
-
This compound
-
Merrifield resin (chloromethylated polystyrene-divinylbenzene, 1% DVB)
-
Cesium carbonate (Cs₂CO₃)
-
Methanol (MeOH)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Distilled water (H₂O)
-
Potassium iodide (KI) (optional, as a catalyst)
Equipment
-
Round-bottom flask
-
Rotary evaporator
-
Solid-phase synthesis reaction vessel
-
Mechanical shaker or wrist-action shaker
-
Sintered glass funnel
-
Vacuum flask
Procedure
Step 1: Preparation of the this compound Cesium Salt
-
Dissolve this compound (1.0 eq) in methanol.
-
Add distilled water to the solution.
-
Slowly add a 0.5 M aqueous solution of cesium carbonate (0.5 eq) while stirring.
-
Remove the solvent and water using a rotary evaporator to obtain the this compound cesium salt as a white solid.
-
Dry the salt under high vacuum for several hours to remove any residual water.
Step 2: Attachment to Merrifield Resin
-
Swell the Merrifield resin in DMF for at least 1 hour in a solid-phase synthesis reaction vessel.
-
Dissolve the dried this compound cesium salt (2.0-4.0 eq relative to the resin's chlorine capacity) in a minimal amount of DMF.
-
Add the dissolved cesium salt to the swollen resin.
-
(Optional) Add potassium iodide (0.1 eq) as a catalyst to facilitate the reaction.
-
Secure the reaction vessel to a mechanical shaker and agitate the mixture at an elevated temperature (typically 50-60 °C) for 12-48 hours.
-
After the reaction is complete, filter the resin using a sintered glass funnel and wash it sequentially with DMF, a DMF/water mixture, water, and finally methanol to remove any unreacted starting materials and by-products.
-
Dry the resin under vacuum to a constant weight.
Determination of Loading Capacity
The loading of the this compound onto the Merrifield resin can be determined using various methods, such as the picric acid method or by cleaving the amino acid from a known mass of resin and quantifying it via HPLC or UV-Vis spectroscopy.
Quantitative Data Summary
The following table summarizes typical quantitative data for the attachment of a Boc-protected amino acid to Merrifield resin using the cesium salt method. Actual results may vary depending on the specific batch of resin and reaction conditions.
| Parameter | Typical Value |
| Starting Resin Substitution | 0.5 - 1.5 mmol Cl/g |
| Boc-Amino Acid Excess | 2.0 - 4.0 equivalents |
| Reaction Temperature | 50 - 60 °C |
| Reaction Time | 12 - 48 hours |
| Final Loading Efficiency | 60 - 90% |
| Final Resin Loading | 0.3 - 1.0 mmol/g |
Workflow Diagram
Caption: Workflow for this compound attachment to Merrifield resin.
Conclusion
The protocol detailed above provides a reliable method for the attachment of this compound to Merrifield resin. Adherence to these steps, particularly the thorough drying of the cesium salt and the use of appropriate reaction times and temperatures, is crucial for achieving high loading efficiency. This foundational step is essential for the successful solid-phase synthesis of peptides containing D-homoserine.
Application Note: Monitoring the Coupling Efficiency of Boc-d-homoserine in Solid-Phase Peptide Synthesis
Introduction
Solid-Phase Peptide Synthesis (SPPS) is a cornerstone technique for the chemical synthesis of peptides. The Boc (tert-butyloxycarbonyl) strategy is a well-established method that relies on the iterative deprotection of the N-terminal Boc group and subsequent coupling of the next Boc-protected amino acid. The success of SPPS hinges on achieving near-quantitative coupling efficiency (>99%) at every cycle. Incomplete coupling leads to the formation of deletion sequences, which are challenging to separate from the target peptide, thereby reducing the overall yield and purity of the final product.
This application note provides a detailed guide for monitoring the coupling efficiency of Boc-d-homoserine during SPPS. Homoserine, an analog of serine, contains a primary hydroxyl group in its side chain. This functional group can be prone to side reactions, such as O-acylation, if left unprotected during the coupling step. Therefore, for syntheses requiring high purity, the use of a side-chain protected derivative, such as this compound(Bzl)-OH, is strongly recommended to minimize the formation of impurities.[1]
This document outlines both a rapid, qualitative method (Kaiser Test) for in-process checks and a robust, quantitative method (Reverse-Phase High-Performance Liquid Chromatography) for accurate efficiency determination.
Monitoring Methods
The most direct way to assess the progress of a coupling reaction is to monitor the disappearance of free primary amines on the resin-bound peptide.[2]
Qualitative Monitoring: The Kaiser Test
The Kaiser test is a highly sensitive colorimetric assay used to detect the presence of primary amines.[3][4] A positive result, indicated by a dark blue or purple color, signifies the presence of unreacted N-terminal amines, indicating an incomplete coupling reaction.[] It is an invaluable tool for real-time checks to quickly ascertain if a reaction has proceeded to completion.
Quantitative Monitoring: RP-HPLC Analysis
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is a powerful quantitative method for assessing coupling efficiency. This technique involves cleaving a small aliquot of the peptide from the solid support and analyzing the resulting crude mixture. By comparing the peak area of the desired full-length peptide to the peak areas of any impurities, such as deletion sequences (the peptide lacking the newly added this compound), the coupling efficiency can be accurately calculated.
Experimental Protocols
Protocol 1: Qualitative Monitoring with the Kaiser Test
This protocol details the steps for performing the Kaiser test to check for the presence of free primary amines on the resin after the coupling of this compound.
Materials:
-
Reagent A: 5 g ninhydrin in 100 mL ethanol.
-
Reagent B: 80 g phenol in 20 mL ethanol.
-
Reagent C: 2 mL of 0.001 M KCN in 98 mL pyridine.
-
Small glass test tubes.
-
Heating block or water bath.
-
Resin sample post-coupling and washing.
Procedure:
-
Sample Collection: After the coupling reaction has completed, remove a small sample of resin beads (approximately 5-10 mg) from the reaction vessel.
-
Washing: Thoroughly wash the collected resin beads with N,N-Dimethylformamide (DMF) and then with Dichloromethane (DCM) to remove all residual reagents.
-
Reagent Addition: Place the washed beads into a clean, small glass test tube. Add 2-3 drops of Reagent A, 2-3 drops of Reagent B, and 2-3 drops of Reagent C to the beads.
-
Heating: Heat the test tube in a heating block or water bath at 100-110°C for 5 minutes.
-
Observation: Remove the test tube and observe the color of the resin beads and the solution.
Data Interpretation:
| Observation of Beads & Solution | Interpretation | Recommended Action |
| Yellow or Colorless | Coupling is complete (>99.5%) | Proceed to the next N-terminal deprotection step. |
| Slightly Blue Beads, Colorless Solution | Coupling is nearly complete | Extend the coupling time or proceed to a capping step. |
| Dark Blue Beads and/or Blue Solution | Coupling is incomplete | Recouple with fresh reagents and monitor again. |
Table 1: Interpretation of Kaiser Test Results.
Protocol 2: Quantitative Monitoring by RP-HPLC
This protocol provides a method for the quantitative assessment of coupling efficiency by analyzing a cleaved peptide sample.
Materials:
-
Reversed-phase C18 HPLC column.
-
HPLC system with UV detector.
-
Lyophilizer.
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Cleavage Cocktail: e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane (TIS). Note: The cocktail composition depends on the resin and other protecting groups used.
Procedure:
-
Sample Collection: After the coupling and subsequent washing steps, collect a small, known amount of the peptide-resin (e.g., 10-20 mg).
-
Drying: Dry the resin aliquot thoroughly under vacuum.
-
Cleavage: Treat the dried resin with an appropriate cleavage cocktail for 1-2 hours at room temperature to cleave the peptide from the solid support.
-
Peptide Precipitation: Precipitate the cleaved peptide by adding cold diethyl ether. Centrifuge to pellet the peptide and decant the ether.
-
Extraction & Lyophilization: Dissolve the crude peptide in a suitable solvent (e.g., 50% acetonitrile/water) and lyophilize to obtain a dry powder.
-
Sample Preparation: Accurately weigh the lyophilized crude peptide and dissolve it in Mobile Phase A to a known concentration (e.g., 1 mg/mL).
-
HPLC Analysis:
-
Inject the prepared sample onto the C18 column.
-
Run a linear gradient, for example, from 5% to 95% Mobile Phase B over 30-60 minutes.
-
Monitor the elution profile using a UV detector at 214 nm or 220 nm.
-
-
Data Analysis:
-
Identify the peak corresponding to the desired full-length peptide and any peaks corresponding to deletion sequences (peptide without d-homoserine).
-
Integrate the peak areas for all relevant species.
-
Calculate the coupling efficiency using the following formula:
Coupling Efficiency (%) = [Area(Target Peptide) / (Area(Target Peptide) + Area(Deletion Sequence))] x 100
-
Data Presentation:
| Coupling Condition | Reagent (Equivalents) | Time (min) | Target Peptide Area | Deletion Sequence Area | Coupling Efficiency (%) |
| 1 | HBTU (3.0) | 60 | 985,000 | 15,000 | 98.5 |
| 2 | HATU (3.0) | 60 | 992,000 | 8,000 | 99.2 |
| 3 | HBTU (3.0) | 120 | 996,000 | 4,000 | 99.6 |
Table 2: Example of quantitative data presentation for optimizing this compound coupling.
Chemical Pathway of Peptide Coupling
The fundamental reaction in SPPS is the formation of an amide (peptide) bond. This involves the activation of the carboxylic acid of the incoming this compound, making it susceptible to nucleophilic attack by the free N-terminal amine of the resin-bound peptide chain. Coupling reagents, such as HBTU or HATU, facilitate this activation.
Conclusion
Careful and consistent monitoring of coupling efficiency is critical for the successful synthesis of high-purity peptides. For hydroxyl-containing amino acids like this compound, using a side-chain protected derivative is advisable to prevent side reactions. The qualitative Kaiser test offers a rapid, in-process check for reaction completion, allowing for immediate intervention such as recoupling if necessary. For process optimization, validation, and troubleshooting, quantitative analysis by RP-HPLC provides precise data on coupling efficiency. By employing these protocols, researchers can significantly improve the outcome of their peptide syntheses, leading to higher yields and purer final products.
References
Application Notes and Protocols for Post-Synthetic Modification of the Homoserine Side Chain
For Researchers, Scientists, and Drug Development Professionals
Introduction
Post-synthetic modification (PSM) of peptides is a powerful strategy for introducing novel functionalities, enhancing therapeutic properties, and developing sophisticated bioconjugates. Homoserine, an analog of serine with an additional methylene group in its side chain, presents a unique handle for such modifications. The primary alcohol of the homoserine side chain offers a site for a variety of chemical transformations that can be performed after the peptide has been assembled. These modifications can be used to introduce biophysical probes, create peptide-drug conjugates, alter pharmacokinetic properties, or convert homoserine into other natural or unnatural amino acids.
These application notes provide an overview of several key post-synthetic modification strategies for the homoserine side chain, complete with detailed experimental protocols and data presented for easy comparison.
Oxidation of the Homoserine Side Chain to an Aldehyde
Application: The conversion of the primary alcohol of homoserine to an aldehyde introduces a reactive carbonyl group that can be used for various bioconjugation reactions. Aldehydes can react chemoselectively with hydrazides, hydroxylamines, and other nucleophiles to form stable covalent linkages, enabling the attachment of labels, drugs, or other molecules of interest. A common method for this transformation is the use of a mild oxidizing agent such as sodium periodate.
Quantitative Data Summary
| Parameter | Value/Range | Notes |
| Oxidizing Agent | Sodium Periodate (NaIO₄) | Mild and selective for 1,2-diols and α-hydroxy acids. |
| Reaction pH | 6.0 - 7.5 | Near-neutral pH to maintain peptide integrity. |
| Stoichiometry | 1.1 - 5 equivalents of NaIO₄ | A slight excess is used to ensure complete conversion. |
| Reaction Time | 15 - 60 minutes | Typically rapid at room temperature. |
| Typical Yield | > 80% | High conversion is generally observed. |
| Subsequent Ligation | Hydrazide, Aminooxy | Forms stable hydrazone or oxime bonds respectively. |
Experimental Protocol: Oxidation of a Homoserine-Containing Peptide
This protocol describes the oxidation of a homoserine residue within a peptide to an aldehyde, followed by conjugation to a hydrazide-functionalized molecule.
Caption: Workflow for the oxidation of a homoserine residue and subsequent bioconjugation.
Materials:
-
Homoserine-containing peptide
-
Sodium periodate (NaIO₄)
-
Phosphate buffer (e.g., 100 mM, pH 7.0)
-
Hydrazide-functionalized molecule (e.g., biotin hydrazide)
-
Quenching reagent (e.g., glycerol or ethylene glycol)
-
HPLC system for purification and analysis
Procedure:
-
Peptide Dissolution: Dissolve the homoserine-containing peptide in the phosphate buffer to a final concentration of 1-5 mg/mL.
-
Oxidant Preparation: Prepare a fresh solution of sodium periodate in the same buffer (e.g., a 10-fold stock solution).
-
Oxidation Reaction: Add 1.1 to 5 equivalents of the sodium periodate solution to the peptide solution.
-
Incubation: Gently mix the reaction and incubate at room temperature for 15-60 minutes in the dark.
-
Monitoring: Monitor the reaction progress by LC-MS to confirm the formation of the peptide aldehyde (mass decrease of 2 Da).
-
Quenching: Quench any excess periodate by adding a small amount of glycerol or ethylene glycol and incubating for an additional 10 minutes.
-
Purification (Optional): The crude aldehyde-peptide can be purified by RP-HPLC or used directly in the next step.
-
Ligation: To the aldehyde-peptide solution, add a 1.5 to 5-fold molar excess of the hydrazide-functionalized molecule.
-
Incubation for Ligation: Allow the ligation reaction to proceed at room temperature for 2-4 hours. The pH can be adjusted to ~6.0 to facilitate hydrazone formation.
-
Final Purification: Purify the final peptide conjugate by RP-HPLC.
-
Characterization: Confirm the identity of the product by mass spectrometry.
Conversion of Homoserine to Azidohomoalanine (AHA)
Application: The conversion of the homoserine side chain to an azido group transforms it into a bioorthogonal handle. Azidohomoalanine (AHA) can be selectively reacted with alkyne-containing molecules via copper-catalyzed or strain-promoted azide-alkyne cycloaddition ("click chemistry"). This allows for the precise attachment of a wide range of functionalities to the peptide. While often synthesized as a monomer for incorporation during peptide synthesis, a post-synthetic approach on a resin-bound peptide is feasible.
Quantitative Data Summary
| Parameter | Value/Range | Notes |
| Activation Step | Mesylation or Tosylation | Converts the hydroxyl into a good leaving group. |
| Activating Agents | Methanesulfonyl chloride (MsCl), p-Toluenesulfonyl chloride (TsCl) | In the presence of a non-nucleophilic base (e.g., DIPEA). |
| Azide Source | Sodium Azide (NaN₃) | Nucleophile for Sₙ2 displacement. |
| Solvent | DMF, NMP | Common solvents for solid-phase synthesis. |
| Reaction Temperature | Room temperature to 50°C | Elevated temperature may be needed for the substitution step. |
| Typical Yield | 60-90% (over two steps) | Dependent on peptide sequence and reaction conditions. |
Experimental Protocol: On-Resin Conversion of Homoserine to Azidohomoalanine
This protocol describes the conversion of a homoserine residue to azidohomoalanine on a solid-phase peptide synthesis resin.
Caption: Workflow for the on-resin conversion of a homoserine residue to azidohomoalanine.
Materials:
-
Fmoc-protected peptide containing a homoserine residue on a solid support (e.g., Rink Amide resin)
-
Methanesulfonyl chloride (MsCl)
-
N,N-Diisopropylethylamine (DIPEA)
-
Sodium azide (NaN₃)
-
Anhydrous Dichloromethane (DCM) and Dimethylformamide (DMF)
-
Standard cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5)
-
HPLC system for purification and analysis
Procedure:
-
Resin Preparation: Swell the peptide-resin in DMF for 30 minutes.
-
Mesylation:
-
Wash the resin with DCM.
-
Dissolve MsCl (5-10 equivalents) and DIPEA (5-10 equivalents) in anhydrous DCM.
-
Add the solution to the resin and shake at room temperature for 1-2 hours.
-
-
Washing: Wash the resin thoroughly with DCM, followed by DMF to remove excess reagents.
-
Azide Substitution:
-
Prepare a solution of sodium azide (10-20 equivalents) in DMF.
-
Add the solution to the mesylated peptide-resin.
-
Shake the reaction mixture at 50°C for 4-12 hours.
-
-
Final Washing: Wash the resin extensively with DMF, DCM, and methanol, then dry under vacuum.
-
Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups using a standard TFA-based cleavage cocktail.
-
Purification: Precipitate the crude peptide in cold ether, and purify the AHA-containing peptide by RP-HPLC.
-
Characterization: Confirm the successful conversion by mass spectrometry (mass increase of 25 Da compared to the starting homoserine peptide).
Conversion of Homoserine to Methionine
Application: The conversion of a homoserine residue to methionine post-synthetically can be a valuable tool for creating native peptide sequences from a non-canonical precursor. This can be particularly useful in segment ligation strategies where a C-terminal homoserine lactone is used for ligation, followed by conversion to methionine. The chemical conversion can be achieved by transforming the hydroxyl group into a leaving group, followed by substitution with a methyl thiol source.
Quantitative Data Summary
| Parameter | Value/Range | Notes |
| Reagent | Methyl Mercaptan (MeSH) | Direct conversion in the presence of an acid catalyst. |
| Catalyst | Acid catalyst (e.g., H₂SO₄, Lewis acids) | Promotes the reaction. |
| Alternative Method | Two-step: Activation then substitution | Activation (e.g., mesylation) followed by reaction with sodium thiomethoxide. |
| Solvent | Varies with method (e.g., organic solvents for two-step) | |
| Reaction Temperature | Room temperature to elevated | Dependent on the chosen method. |
| Typical Yield | Moderate to Good | Can be sequence-dependent. |
Experimental Protocol: Conversion of Homoserine to Methionine (Two-Step Approach)
This protocol outlines a two-step method for converting a homoserine residue to methionine in a protected peptide, adaptable for on-resin synthesis.
Caption: Workflow for the conversion of a homoserine residue to methionine.
Materials:
-
Peptide-resin containing a homoserine residue
-
Methanesulfonyl chloride (MsCl) and DIPEA
-
Sodium thiomethoxide (NaSMe)
-
Anhydrous DMF
-
Standard cleavage and purification reagents
Procedure:
-
Activation: Activate the hydroxyl group of the homoserine residue on-resin using the mesylation procedure described in the AHA conversion protocol (Section 2).
-
Washing: Thoroughly wash the resin with DCM and DMF.
-
Thiomethylation:
-
Prepare a solution of sodium thiomethoxide (5-10 equivalents) in anhydrous DMF.
-
Add the solution to the resin and shake at room temperature for 2-6 hours.
-
-
Washing: Wash the resin with DMF, DCM, and methanol, and then dry.
-
Cleavage and Purification: Cleave the peptide from the resin, deprotect, and purify by RP-HPLC as previously described.
-
Characterization: Confirm the conversion by mass spectrometry (mass increase of 14 Da compared to the starting homoserine peptide).
Intramolecular Cyclization to Homoserine Lactone
Application: While often considered an undesired side reaction, the conversion of a C-terminal homoserine to its corresponding lactone can be exploited for specific applications, such as in native chemical ligation strategies. The lactone is more reactive towards N-terminal cysteines than a standard ester. This modification is typically acid-catalyzed and can occur during the cleavage of the peptide from the synthesis resin.
Quantitative Data Summary
| Parameter | Value/Range | Notes |
| Condition | Acidic | Typically occurs during TFA-based cleavage. |
| Catalyst | Strong acid (e.g., TFA, HF) | Promotes intramolecular esterification. |
| Position | C-terminal homoserine | Most susceptible to lactonization. |
| Side Reaction | Can be a side reaction during synthesis of Hse-containing peptides. | Can be minimized by using milder cleavage conditions or protecting the side chain. |
| Yield | Variable | Highly dependent on sequence and cleavage conditions. |
Protocol for Formation of a C-terminal Homoserine Lactone
This protocol describes the conditions that favor the formation of a homoserine lactone from a C-terminal homoserine residue during peptide cleavage.
Caption: Workflow illustrating the formation of homoserine lactone during peptide cleavage.
Materials:
-
Peptide-resin with a C-terminal homoserine (side chain unprotected)
-
TFA-based cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)
-
Cold diethyl ether
-
HPLC system for purification and analysis
Procedure:
-
Resin Preparation: Ensure the peptide-resin is dry.
-
Cleavage: Add the TFA-based cleavage cocktail to the resin.
-
Incubation: Gently shake the mixture at room temperature for 2-4 hours. The acidic environment will cleave the peptide from the resin and simultaneously catalyze the intramolecular cyclization of the C-terminal homoserine.
-
Isolation: Filter the resin and collect the TFA solution.
-
Precipitation: Precipitate the crude peptide by adding the TFA solution to a large volume of cold diethyl ether.
-
Purification: Collect the precipitate by centrifugation, wash with cold ether, and dry. Purify the peptide by RP-HPLC.
-
Characterization: Confirm the formation of the homoserine lactone by mass spectrometry (mass decrease of 18 Da, corresponding to the loss of water).
These protocols provide a foundation for the post-synthetic modification of homoserine-containing peptides. Researchers should optimize conditions based on the specific peptide sequence and the desired final product.
Application Notes and Protocols: Synthesis of D-Homoserine Lactone from Boc-D-Homoserine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the synthesis of D-homoserine lactone hydrochloride from its N-tert-butoxycarbonyl (Boc) protected precursor, Boc-D-homoserine. This procedure is fundamental for researchers working with quorum sensing, as N-acyl homoserine lactones (AHLs) are key signaling molecules in many Gram-negative bacteria. The D-enantiomer and its derivatives are valuable tools for studying and modulating these communication pathways, which are implicated in biofilm formation and virulence, making them attractive targets for novel antimicrobial therapies.
The synthesis involves a two-step process: the lactonization of this compound to form this compound lactone, followed by the deprotection of the Boc group to yield the final product as a hydrochloride salt.
Experimental Protocols
Part 1: Lactonization of this compound to this compound Lactone
This protocol describes the intramolecular cyclization of N-Boc-D-homoserine to form the corresponding γ-butyrolactone. This reaction is an esterification where the carboxylic acid and the hydroxyl group of the same molecule react.
Materials:
-
This compound
-
Dichloromethane (DCM), anhydrous
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-(Dimethylamino)pyridine (DMAP)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M.
-
Addition of Reagents: To the stirred solution, add 4-(dimethylamino)pyridine (DMAP) (0.1 eq) followed by N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq).
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) using a suitable solvent system (e.g., 50% ethyl acetate in hexanes). The reaction is typically complete within 4-6 hours. A white precipitate of dicyclohexylurea (DCU) will form as the reaction proceeds.
-
Workup:
-
Filter the reaction mixture through a sintered glass funnel to remove the DCU precipitate. Wash the precipitate with a small amount of DCM.
-
Combine the filtrate and washings and transfer to a separatory funnel.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude this compound lactone by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure product as a white solid.
Part 2: Deprotection of this compound Lactone
This protocol outlines the removal of the Boc protecting group under acidic conditions to yield D-homoserine lactone hydrochloride.
Materials:
-
This compound lactone
-
4 M HCl in 1,4-dioxane
-
Diethyl ether (Et₂O)
Procedure:
-
Reaction Setup: Dissolve this compound lactone (1.0 eq) in a minimal amount of 1,4-dioxane in a round-bottom flask with a magnetic stir bar.
-
Deprotection: Add an excess of 4 M HCl in 1,4-dioxane (e.g., 10 equivalents) to the solution.
-
Reaction Monitoring: Stir the mixture at room temperature for 1-2 hours. The reaction progress can be monitored by TLC until the starting material is no longer visible.
-
Product Isolation:
-
Concentrate the reaction mixture under reduced pressure to remove the solvent and excess HCl.
-
To the resulting residue, add diethyl ether to precipitate the product.
-
Collect the white solid by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum to yield D-homoserine lactone hydrochloride.
-
Data Presentation
| Step | Compound | Starting Material (g) | Product (g) | Yield (%) | Purity |
| 1 | This compound Lactone | 1.00 | 0.85 | 93 | >97% (by ¹H NMR) |
| 2 | D-Homoserine Lactone HCl | 0.85 | 0.56 | 95 | >98% (by ¹H NMR) |
Visualizations
Signaling Pathway Context: Quorum Sensing in Gram-Negative Bacteria
N-acyl homoserine lactones (AHLs), for which the synthesized D-homoserine lactone is a core component, are crucial signaling molecules in bacterial quorum sensing. The following diagram illustrates a generalized LuxI/LuxR-type quorum-sensing circuit.
Caption: Generalized LuxI/LuxR quorum-sensing pathway.
Experimental Workflow: Synthesis of D-Homoserine Lactone
The following diagram outlines the key steps in the synthesis of D-homoserine lactone hydrochloride from this compound.
Caption: Workflow for the synthesis of D-homoserine lactone HCl.
Application Notes and Protocols: Boc-D-homoserine in the Synthesis of Enzyme Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the use of N-α-t-butoxycarbonyl-D-homoserine (Boc-D-homoserine) as a chiral building block in the synthesis of potent enzyme inhibitors, with a particular focus on matrix metalloproteinase (MMP) inhibitors. The following sections include quantitative data on a representative inhibitor, a detailed synthetic protocol, and diagrams illustrating the mechanism of action and experimental workflow.
Introduction
This compound is a valuable, commercially available protected amino acid that serves as a versatile starting material in the synthesis of various biologically active molecules. Its defined stereochemistry and the presence of both a protected amine and a primary alcohol offer multiple points for chemical modification, making it an ideal scaffold for the construction of complex enzyme inhibitors. A prominent class of enzyme inhibitors that can be synthesized from amino acid precursors are hydroxamate-based inhibitors, which are particularly effective against zinc-dependent enzymes like MMPs.
Matrix metalloproteinases are a family of endopeptidases that play a crucial role in the degradation of extracellular matrix components. While essential for normal physiological processes such as tissue remodeling and wound healing, their overexpression is implicated in numerous pathological conditions, including arthritis, cardiovascular disease, and cancer metastasis. The development of specific MMP inhibitors is therefore a significant area of research in drug discovery.
This document outlines the synthesis of a putative MMP inhibitor structurally analogous to the well-characterized inhibitor Marimastat, using this compound as the chiral core.
Quantitative Data: Inhibitory Activity of Marimastat
To provide a reference for the potential efficacy of inhibitors derived from amino acid scaffolds, the following table summarizes the inhibitory concentrations (IC50) of Marimastat against a panel of matrix metalloproteinases.
| Enzyme Target | IC50 (nM) |
| MMP-1 (Collagenase-1) | 5 |
| MMP-2 (Gelatinase-A) | 6 |
| MMP-7 (Matrilysin) | 13 |
| MMP-9 (Gelatinase-B) | 3 |
| MMP-14 (MT1-MMP) | 9 |
Note: Data sourced from multiple publications, including R&D Systems and Tocris Bioscience product information.[1] IC50 values can vary based on experimental conditions.
Mechanism of Inhibition: Hydroxamate-Based MMP Inhibitors
Hydroxamate-based inhibitors function by chelating the catalytic zinc ion (Zn2+) present in the active site of MMPs. This interaction mimics the transition state of peptide bond hydrolysis, effectively blocking the enzyme's catalytic activity. The inhibitor fits into the active site cleft, with its side chains making specific interactions with the enzyme's subsites, which contributes to its binding affinity and selectivity.
References
Application of Boc-D-Homoserine in Creating Peptide-Based Biomaterials
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of non-proteinogenic amino acids into peptides is a powerful strategy for designing novel biomaterials with enhanced properties. D-amino acids, for instance, confer resistance to enzymatic degradation, significantly increasing the in vivo stability of peptide-based materials. Boc-D-homoserine, a protected form of the D-isomer of homoserine, offers a unique building block for the synthesis of stable, self-assembling peptides for applications in tissue engineering, drug delivery, and regenerative medicine. Its side chain, featuring a hydroxyl group, can participate in hydrogen bonding, contributing to the stability of the self-assembled nanostructures.
This document provides detailed protocols for the synthesis of a custom-designed, self-assembling peptide containing this compound and its subsequent formulation into a hydrogel biomaterial.
Core Application: Self-Assembling Peptide Hydrogel
We will focus on the design, synthesis, and characterization of a short, amphiphilic peptide, Pep-D-Hser-1 , which incorporates this compound at its N-terminus. The amphiphilic nature of this peptide—a hydrophilic head (D-homoserine and charged lysine residues) and a hydrophobic tail (valine and alanine residues)—is designed to drive its self-assembly into nanofibers in aqueous solution. These fibers can entangle to form a stable, three-dimensional hydrogel network.
Designed Peptide Sequence: Boc-D-Hser-Val-Ala-Val-Ala-Lys-Lys-CONH₂
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of Pep-D-Hser-1
This protocol details the manual synthesis of the peptide using Boc chemistry on a Rink Amide MBHA resin to yield a C-terminally amidated peptide.
Materials:
-
Rink Amide MBHA resin
-
Boc-L-Lys(2-Cl-Z)-OH, Boc-L-Ala-OH, Boc-L-Val-OH, this compound(Bzl)-OH
-
Coupling agent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
Base: DIEA (N,N-Diisopropylethylamine)
-
Deprotection solution: 50% TFA (Trifluoroacetic acid) in DCM (Dichloromethane)
-
Solvents: DMF (N,N-Dimethylformamide), DCM, Methanol
-
Cleavage cocktail: TFA/TIS (Triisopropylsilane)/H₂O (95:2.5:2.5 v/v)
-
Cold diethyl ether
Procedure:
-
Resin Preparation:
-
Swell 0.5 g of Rink Amide MBHA resin in DMF in a fritted reaction vessel for 1 hour.
-
Wash the resin with DMF (3x) and DCM (3x).
-
-
First Amino Acid Coupling (Boc-L-Lys(2-Cl-Z)-OH):
-
Perform Fmoc deprotection of the Rink Amide resin using 20% piperidine in DMF.
-
In a separate vial, dissolve Boc-L-Lys(2-Cl-Z)-OH (3 eq.), HBTU (3 eq.), and DIEA (6 eq.) in DMF.
-
Add the activation mixture to the resin and agitate for 2 hours.
-
Monitor coupling completion using a Kaiser test.
-
Wash the resin with DMF (3x) and DCM (3x).
-
-
Subsequent Amino Acid Couplings:
-
Deprotection: Treat the resin with 50% TFA in DCM for 2 minutes, drain, and then treat for an additional 25 minutes to remove the Boc protecting group.
-
Washing: Wash the resin with DCM (3x), Methanol (2x), and DMF (3x).
-
Neutralization: Treat the resin with 10% DIEA in DMF (2x for 2 minutes each).
-
Washing: Wash the resin with DMF (3x).
-
Coupling: Pre-activate the next Boc-protected amino acid (3 eq.) with HBTU (3 eq.) and DIEA (6 eq.) in DMF and add to the resin. Agitate for 2 hours.
-
Repeat this cycle for each amino acid in the sequence (Lys, Ala, Val, Ala, Val, D-Hser). Use this compound(Bzl)-OH for the final coupling step.
-
-
Cleavage and Deprotection:
-
Wash the final peptide-resin with DMF (3x), DCM (3x), and Methanol (3x), then dry under vacuum.
-
Treat the resin with the cleavage cocktail (10 mL per gram of resin) for 3 hours at room temperature.
-
Filter the solution to collect the cleaved peptide.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Dry the crude peptide pellet under vacuum.
-
-
Purification and Characterization:
-
Dissolve the crude peptide in a minimal amount of 10% acetic acid.
-
Purify by preparative reverse-phase HPLC (RP-HPLC) on a C18 column using a water/acetonitrile gradient containing 0.1% TFA.
-
Analyze fractions by analytical RP-HPLC and pool those with >95% purity.
-
Confirm the molecular weight of the purified peptide using mass spectrometry (e.g., ESI-MS).
-
Lyophilize the pure fractions to obtain a white, fluffy powder.
-
Protocol 2: Preparation of Pep-D-Hser-1 Hydrogel
This protocol describes the self-assembly of the purified peptide into a hydrogel via a pH-triggered mechanism.
Materials:
-
Lyophilized Pep-D-Hser-1
-
Sterile deionized water
-
1 M NaOH solution
-
Phosphate-buffered saline (PBS, 10x)
Procedure:
-
Peptide Solubilization:
-
Dissolve the lyophilized Pep-D-Hser-1 in sterile deionized water to a concentration of 20 mg/mL (2% w/v).
-
The solution will be acidic due to residual TFA from purification. If the peptide does not fully dissolve, add 1 M NaOH dropwise until a clear solution is obtained (pH ~4-5). This keeps the lysine residues protonated and prevents premature assembly.
-
-
Triggering Self-Assembly and Gelation:
-
To induce hydrogel formation, add 1/10th volume of 10x PBS to the peptide solution. This will raise the pH to ~7.4.
-
Gently mix by inverting the vial. Avoid vigorous vortexing or shaking.
-
Let the solution stand at room temperature. Gelation should occur within 5-30 minutes. The vial can be inverted to confirm the formation of a stable, self-supporting hydrogel.
-
Protocol 3: Rheological Characterization of the Hydrogel
This protocol outlines the method for measuring the mechanical properties of the Pep-D-Hser-1 hydrogel.
Materials & Equipment:
-
Pep-D-Hser-1 hydrogel (1% w/v)
-
Rheometer with parallel plate geometry (e.g., 20 mm diameter)
Procedure:
-
Sample Loading:
-
Carefully transfer the hydrogel onto the lower plate of the rheometer, ensuring no air bubbles are trapped.
-
Lower the upper plate to a defined gap (e.g., 0.5 mm).
-
-
Time Sweep:
-
Monitor the evolution of the storage modulus (G') and loss modulus (G'') over time at a constant frequency (e.g., 1 Hz) and strain (e.g., 0.5%) to observe the kinetics of gelation.
-
-
Frequency Sweep:
-
Once the gel has matured (G' reaches a plateau), perform a frequency sweep from 0.1 to 100 rad/s at a constant strain within the linear viscoelastic region (LVER). A stable gel will show G' significantly greater than G'' and both moduli will have a weak dependence on frequency.[1]
-
-
Strain Sweep:
-
Perform a strain amplitude sweep from 0.1% to 100% at a constant frequency (e.g., 1 Hz) to determine the LVER and the yield point of the hydrogel.
-
Data Presentation
The following tables summarize the expected quantitative data from the synthesis and characterization of Pep-D-Hser-1 and its hydrogel.
Table 1: Peptide Synthesis and Characterization
| Parameter | Result | Method |
| Peptide Purity | >95% | Analytical RP-HPLC |
| Theoretical Mass (M+H)⁺ | 944.2 g/mol | - |
| Observed Mass (M+H)⁺ | 944.5 g/mol | ESI-MS |
| Yield (post-purification) | ~25-35% | Gravimetric |
Table 2: Rheological Properties of 1% (w/v) Pep-D-Hser-1 Hydrogel
| Parameter | Value | Conditions |
| Storage Modulus (G') | ~2.5 kPa | 1 Hz, 0.5% strain |
| Loss Modulus (G'') | ~0.15 kPa | 1 Hz, 0.5% strain |
| Tan δ (G''/G') | ~0.06 | 1 Hz, 0.5% strain |
| Gelation Time | ~15 minutes | Time sweep at 1 Hz |
| Yield Strain | ~15% | Strain sweep at 1 Hz |
Visualizations
Logical Relationships and Workflows
Caption: Experimental workflow from peptide synthesis to hydrogel characterization.
Caption: Proposed mechanism of peptide self-assembly into a hydrogel network.
References
Troubleshooting & Optimization
Troubleshooting low coupling yield with Boc-d-homoserine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low coupling yields with Boc-D-homoserine in solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: Why am I experiencing low coupling yield when using this compound?
Low coupling yield with this compound is often attributed to two primary factors:
-
Side-chain reactivity: The free hydroxyl group on the homoserine side chain is nucleophilic and can react with the activated carboxylic acid of the incoming amino acid. This leads to the formation of ester-linked byproducts (O-acylation) instead of the desired peptide bond, resulting in a lower yield of the target peptide.[1][2][3]
-
Steric hindrance: While not excessively bulky, the side chain of homoserine can contribute to steric hindrance, potentially slowing down the coupling reaction compared to simpler amino acids like glycine or alanine.
Q2: Is it necessary to protect the side-chain hydroxyl group of this compound?
Yes, protecting the side-chain hydroxyl group is highly recommended for efficient coupling and to minimize side reactions. The most common strategy in Boc chemistry is to use a benzyl ether (Bzl) protecting group, yielding this compound(Bzl)-OH.[4] This protection prevents O-acylation, leading to a significantly purer crude product and higher overall yield.[4]
Q3: What is lactonization and can it occur during the coupling of this compound?
Lactonization is an intramolecular reaction where the side-chain hydroxyl group of homoserine attacks the activated C-terminal carboxyl group, forming a cyclic ester known as a homoserine lactone. While this is a known side reaction, it is most commonly reported during the final hydrofluoric acid (HF) cleavage step, particularly when methionine is the C-terminal residue. Although less common during the coupling step itself, the use of highly activating reagents or extended reaction times with an unprotected hydroxyl group could potentially facilitate this side reaction. The use of side-chain protected this compound(Bzl)-OH effectively prevents this possibility during the coupling phase.
Q4: How can I monitor the completion of the this compound coupling reaction?
The completion of the coupling reaction can be monitored using the qualitative ninhydrin (Kaiser) test. This test detects the presence of free primary amines on the resin.
-
Negative result (beads remain colorless or yellow): Indicates that the coupling is complete ( >99.5% completion).
-
Positive result (beads turn blue/purple): Indicates the presence of unreacted amines, signifying an incomplete coupling.
For quantitative analysis, a small amount of the peptide can be cleaved from the resin and analyzed by HPLC to determine the ratio of the desired product to any deletion sequences.
Troubleshooting Guide
Issue: Low Coupling Yield with Unprotected this compound
If you are using this compound with an unprotected side chain and observing low yields, the following troubleshooting steps are recommended.
Root Cause Analysis Diagram
Caption: Root cause analysis for low coupling yield with unprotected this compound.
Recommended Solution:
The most effective solution is to switch to This compound(Bzl)-OH , where the side-chain hydroxyl group is protected by a benzyl ether. This will prevent O-acylation and significantly improve the purity and yield of your synthesis.
Issue: Low Coupling Yield Even with Protected this compound(Bzl)-OH
If you are still experiencing low coupling yield after switching to the protected form, the issue is likely due to incomplete coupling.
Troubleshooting Workflow
Caption: Troubleshooting workflow for incomplete coupling of this compound(Bzl)-OH.
Data Presentation
While direct quantitative data for this compound coupling is limited in the literature, the following table provides a representative comparison of coupling reagents based on data for the analogous amino acid, Boc-Ser(Bzl)-OH, and their general effectiveness for sterically hindered couplings.
Table 1: Comparison of Common Coupling Reagents for Hindered Amino Acids
| Coupling Reagent | Class | Relative Reactivity | Recommended Use | Potential Side Reactions |
| DIC/HOBt | Carbodiimide | Moderate | Standard couplings | Racemization (minimized by HOBt) |
| HBTU/DIEA | Aminium/Uronium Salt | High | Efficient for most couplings | Guanidinylation of N-terminus if used in excess |
| HATU/DIEA | Aminium/Uronium Salt | Very High | Highly recommended for hindered couplings | Guanidinylation of N-terminus if used in excess |
| PyBOP/DIEA | Phosphonium Salt | High | Effective alternative for hindered couplings | Byproducts can be difficult to remove |
Experimental Protocols
Protocol 1: Standard Coupling of this compound(Bzl)-OH using HATU
This protocol is recommended for achieving high coupling efficiency with the side-chain protected amino acid.
1. Resin Preparation:
- Swell the peptide-resin (with the free N-terminal amine) in dichloromethane (DCM) for 30 minutes.
- Perform Nα-Boc deprotection using 50% trifluoroacetic acid (TFA) in DCM (v/v) for 2 minutes, drain, and then treat again for 20 minutes.
- Wash the resin with DCM (3x), isopropanol (2x), and DCM (3x).
- Neutralize the resin by treating it twice with 10% diisopropylethylamine (DIEA) in DCM (v/v) for 2 minutes each.
- Wash the resin with DCM (3x) and then with N,N-dimethylformamide (DMF) (3x).
2. Activation Mixture Preparation:
- In a separate vessel, dissolve this compound(Bzl)-OH (3 equivalents relative to resin loading) in DMF.
- Add HATU (2.9 equivalents) and DIEA (6 equivalents).
- Allow the mixture to pre-activate for 2-5 minutes.
3. Coupling Reaction:
- Add the pre-activated amino acid solution to the washed and neutralized resin.
- Agitate the reaction vessel at room temperature for 1-2 hours.
4. Monitoring and Washing:
- Perform a ninhydrin test to check for completion.
- If the test is positive (incomplete coupling), a second coupling can be performed with a fresh activation mixture.
- If the test is negative, wash the resin thoroughly with DMF (3x) and DCM (3x) to prepare for the next deprotection cycle.
References
How to prevent homoserine lactone formation during peptide cleavage.
This guide provides researchers, scientists, and drug development professionals with detailed information on preventing the formation of homoserine lactone, a common side reaction during peptide cleavage.
Frequently Asked Questions (FAQs)
Q1: What is homoserine lactone and why does it form during peptide cleavage?
A1: Homoserine lactone is a cyclic ester that forms as a byproduct during the chemical cleavage of peptides at methionine (Met) residues. The most common method employing this strategy is cyanogen bromide (CNBr) cleavage. The process involves the reaction of the sulfur atom in the methionine side chain with CNBr, leading to the formation of a C-terminal peptidyl-homoserine lactone.[1] This reaction cleaves the peptide bond C-terminal to the methionine residue. The resulting homoserine can exist in equilibrium between its open-chain form (homoserine) and its cyclized lactone form. The formation of the lactone results in a mass difference of 18 Da (the loss of a water molecule) compared to the homoserine form.
Q2: Which peptide cleavage methods are most susceptible to this side reaction?
A2: Cleavage methods that specifically target methionine residues are the primary cause of homoserine lactone formation.
-
Cyanogen Bromide (CNBr) Cleavage: This is the most well-known method that results in the conversion of methionine to a C-terminal homoserine or homoserine lactone.[1][2]
-
HF Cleavage: During hydrogen fluoride (HF) cleavage of peptides synthesized using Boc/Bzl chemistry, tert-butyl cations generated from the deprotection of tBu-based protecting groups can alkylate the thioether side chain of a C-terminal methionine. This can subsequently lead to cyclization and the formation of homoserine lactone.[3]
Q3: How can I detect the formation of homoserine lactone in my sample?
A3: The presence of homoserine lactone can be identified by a characteristic mass difference in mass spectrometry analysis. Peptides ending in the lactone form will have a molecular weight that is 18 Da less than their corresponding homoserine (hydrolyzed) form. This often appears as a doublet in the mass spectrum for all internal peptide fragments generated by CNBr cleavage, while the true C-terminal peptide of the original protein will appear as a singlet.[2] This distinct mass signature is the most common method for detection.
Troubleshooting Guide
Problem: My cleaved peptide has a lower molecular weight than expected.
If you observe a mass loss of approximately 18 Da in your peptide fragments after a cleavage reaction targeting methionine, it is highly probable that homoserine lactone has formed.
Solution Workflow:
Caption: Troubleshooting workflow for diagnosing homoserine lactone formation.
Preventative and Remedial Strategies
Preventing or reversing the formation of homoserine lactone is crucial for obtaining a homogeneous peptide product. Strategies generally fall into three categories: optimizing cleavage conditions, post-cleavage conversion, and using alternative cleavage methods.
Strategy 1: Optimizing Cleavage Conditions
The solvent and additives used during CNBr cleavage can significantly impact reaction efficiency and side reactions.
-
Solvent Choice: While 70% trifluoroacetic acid (TFA) is common, it can lead to poor yields and incomplete fragmentation for hydrophobic proteins. A switch to 70% formic acid or using chaotropic agents like 6M guanidinium hydrochloride in 0.1M HCl can improve solubility and cleavage efficiency, thereby reducing side reactions.
-
Scavengers: During cleavage from a resin, reactive cationic species are generated that can cause side reactions. Adding scavengers to the cleavage cocktail is essential. For peptides containing methionine, adding dithiothreitol (DTT) can help suppress the oxidation of the thioether side chain.
Strategy 2: Post-Cleavage Conversion of Lactone to Homoserine
Since the lactone and the open-chain homoserine exist in equilibrium, it is possible to shift this equilibrium towards the desired hydrolyzed form after cleavage is complete.
-
Slightly Basic Conditions: Treating the cleaved peptide mixture with a slightly basic buffer solution can promote the hydrolysis (opening) of the lactone ring to the free homoserine carboxylate. This is a simple and effective way to convert the lactone byproduct back to the desired peptide form.
Table 1: Comparison of Cleavage Conditions and Outcomes
| Cleavage Condition | Key Parameter | Expected Outcome on Hsl Formation | Reference |
| Standard CNBr | 70% TFA | Can result in a mixture of lactone and homoserine. Poor for hydrophobic peptides. | |
| Modified CNBr | 70% Formic Acid or 6M GuHCl | Improved solubility and cleavage efficiency, potentially reducing side reactions. | |
| Post-Cleavage | Treatment with slightly basic buffer | Promotes hydrolysis of the lactone to the desired homoserine form. | |
| HF Cleavage | Presence of tBu protecting groups | Can promote lactone formation at C-terminal Met. | |
| HF Cleavage | Removal of tBu groups prior to cleavage | Prevents the specific side reaction leading to lactone formation. |
Strategy 3: Alternative Cleavage Methods
When avoiding homoserine lactone formation is critical, and the peptide sequence allows, alternative cleavage strategies can be employed. These methods bypass the methionine-to-homoserine conversion entirely.
-
Proteolytic Enzymes: Enzymes like Trypsin (cleaves after Lys, Arg), Chymotrypsin (cleaves after Phe, Trp, Tyr), or Factor Xa offer high specificity without modifying methionine residues.
-
Chemical Methods (Non-CNBr): Other chemical cleavage methods target different amino acid residues (e.g., hydroxylamine cleavage of Asn-Gly bonds).
Mechanism of Homoserine Lactone Formation during CNBr Cleavage
The diagram below illustrates the chemical pathway from a methionine-containing peptide to the formation of either the desired homoserine C-terminus or the homoserine lactone byproduct.
Caption: Mechanism of CNBr cleavage at methionine and subsequent product formation.
Experimental Protocols
Protocol: Post-Cleavage Conversion of Homoserine Lactone to Homoserine
This protocol is designed for researchers who have already performed a CNBr cleavage and have a mixture of peptide products.
-
Lyophilize Sample: After the initial CNBr cleavage reaction (typically in 70% formic acid or TFA), dilute the reaction mixture with water and lyophilize the sample to remove the acid.
-
Reconstitute Peptide: Dissolve the dried peptide pellet in a suitable buffer. For a pilot experiment, a concentration of 1 mg/mL is a reasonable starting point.
-
Adjust pH: Reconstitute the peptide in a slightly basic buffer, such as 0.1 M ammonium bicarbonate (pH ~7.8-8.0). Alternatively, dissolve the peptide in water and carefully add a dilute base (e.g., 0.1 M ammonium hydroxide) dropwise to adjust the pH to approximately 8.0.
-
Incubation: Incubate the solution at room temperature for 2-4 hours. The exact time may need to be optimized depending on the specific peptide sequence.
-
Monitor Conversion: Take aliquots at different time points (e.g., 0, 1, 2, and 4 hours) and analyze them by mass spectrometry to monitor the conversion of the lactone (M-18) to the hydrolyzed homoserine (M).
-
Finalize: Once the conversion is complete, the sample can be lyophilized again to remove the volatile buffer before downstream applications like HPLC purification. This procedure effectively converts the unwanted lactone side product into the desired peptide with a C-terminal homoserine residue.
References
Strategies to avoid racemization of Boc-d-homoserine during activation.
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize racemization during the activation of Boc-D-homoserine for peptide synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of racemization during the activation of Boc-protected amino acids?
A1: Racemization of N-alkoxycarbonyl-protected amino acids, such as this compound, primarily occurs through the formation of a 5(4H)-oxazolone intermediate.[1][2][3] This happens after the carboxylic acid group is activated by a coupling reagent. The α-proton of the oxazolone is acidic and can be removed by a base in the reaction mixture, leading to a loss of stereochemical integrity.[2][4] While the urethane Boc group generally helps preserve optical purity, the risk of racemization is still significant under certain conditions.
Q2: Are all Boc-protected amino acids equally prone to racemization?
A2: No, some amino acids are more susceptible to racemization than others. Histidine (His) and Cysteine (Cys) are particularly prone to this side reaction. While this compound is not typically considered as high-risk as His or Cys, the general principles for preventing racemization should always be applied to ensure the highest optical purity of the final peptide.
Q3: How do coupling reagents and additives work together to minimize racemization?
A3: Coupling reagents, especially carbodiimides, activate the carboxylic acid. However, this initial activated species can be highly reactive and prone to forming the undesirable oxazolone intermediate. Additives like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) react with the activated amino acid to form an active ester. This new intermediate is more stable and less susceptible to racemization, providing a "safe" activated form for the subsequent coupling reaction.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution & Rationale |
| High levels of D-L diastereomer detected after coupling. | Inappropriate Coupling Reagent: Using carbodiimides like DCC or DIC alone is known to promote racemization through a highly reactive O-acylisourea intermediate, which readily forms an oxazolone. | Use an aminium/uronium or phosphonium salt coupling reagent. Reagents such as HATU, HBTU, or PyBOP are generally preferred as they form less racemization-prone active esters. HATU is often noted for reacting faster and with less epimerization compared to HBTU. |
| Absence of Racemization-Suppressing Additives: Coupling reactions, especially with carbodiimides, are prone to racemization without additives to trap the activated intermediate. | Incorporate additives like HOBt, HOAt, or Oxyma. These additives react with the activated amino acid to form a more stable active ester that is less susceptible to racemization. HOAt is often considered more effective than HOBt in suppressing racemization. | |
| Strong or Sterically Unhindered Base: The choice and amount of base can significantly impact racemization. Strong bases can directly abstract the alpha-proton of the activated amino acid. | Use a weaker, non-nucleophilic base. N-methylmorpholine (NMM) or collidine are preferred over stronger or more sterically hindered bases like diisopropylethylamine (DIPEA) or triethylamine (TEA), especially for sensitive couplings. | |
| Elevated Reaction Temperature: Higher temperatures increase the rate of most reactions, including the side reactions that lead to racemization. | Maintain a low reaction temperature. Perform the coupling reaction at 0°C or even lower if the reaction kinetics allow. While microwave heating can accelerate couplings, it can also promote racemization for sensitive amino acids if the temperature is not controlled. | |
| Inappropriate Solvent: The polarity of the solvent can influence the rate of racemization. | Use a non-polar or less polar aprotic solvent. Solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are generally preferred over more polar solvents like dimethylformamide (DMF) when racemization is a concern. | |
| Prolonged Pre-activation Time: A long pre-activation time (the time the amino acid is mixed with the coupling reagent before the amine component is added) can increase the chance of oxazolone formation and subsequent racemization. | Minimize pre-activation time or perform the coupling in situ. A short pre-activation of 1-5 minutes is often recommended. Alternatively, mix all components together at once to avoid a long exposure of the activated amino acid. |
Summary of Factors Influencing Racemization
| Factor | Condition Favoring Low Racemization | Condition Favoring High Racemization |
| Coupling Reagent | Uronium/Aminium (HATU, HCTU) or Phosphonium (PyBOP) salts | Carbodiimides (DCC, DIC, EDC) used alone |
| Additives | Use of HOAt, Oxyma, or HOBt is critical | Absence of additives |
| Base | Weaker, sterically hindered bases (NMM, Collidine) | Strong bases (DIPEA, TEA) |
| Temperature | Low temperature (e.g., 0 °C) | Elevated temperature (e.g., room temp. or higher) |
| Solvent | Less polar aprotic (DCM, THF) | Polar aprotic (DMF) |
| Pre-activation Time | Short (1-5 minutes) or in-situ activation | Prolonged pre-activation |
Experimental Protocols & Visualizations
Protocol 1: Low-Racemization Activation of this compound using HATU/HOAt
This protocol is a general guideline for the activation and coupling of this compound with minimal racemization.
-
Preparation of the Carboxylic Acid Component:
-
Dissolve this compound (1.0 equivalent) and HOAt (1.0 equivalent) in anhydrous DCM or DMF.
-
Cool the solution to 0°C in an ice bath.
-
-
Activation:
-
Add HATU (1.0 equivalent) to the solution of this compound and HOAt.
-
Stir the mixture at 0°C for 1-2 minutes.
-
-
Coupling:
-
In a separate flask, dissolve the amine component (e.g., a deprotected peptide-resin or amino acid ester, 1.0 equivalent) and NMM (2.0 equivalents) in anhydrous DCM or DMF at 0°C.
-
Add the activated this compound solution to the amine component solution.
-
-
Reaction:
-
Allow the reaction to stir at 0°C for 15 minutes, then slowly warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction progress by an appropriate method (e.g., TLC or LC-MS).
-
-
Work-up:
-
Once the reaction is complete, proceed with the standard work-up and purification protocol for your specific synthesis.
-
Visualizations
Caption: Mechanism of racemization and its suppression during activation.
Caption: Recommended workflow for low-racemization coupling.
References
Optimizing Boc deprotection conditions to prevent side reactions.
Welcome to our technical support center for optimizing tert-butyloxycarbonyl (Boc) deprotection. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and prevent unwanted side reactions during this critical step in organic synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of side-product formation during Boc deprotection?
A1: The leading cause of side-product formation is the generation of a reactive tert-butyl cation (t-Bu⁺) when the Boc group is cleaved with a strong acid, such as trifluoroacetic acid (TFA).[1] This carbocation can then alkylate nucleophilic residues within your molecule, leading to undesired modifications.[1][2]
Q2: Which amino acid residues are most susceptible to side reactions?
A2: Amino acids with nucleophilic side chains are particularly vulnerable to alkylation by the tert-butyl cation. These include:
-
Tryptophan (Trp): The indole ring is highly nucleophilic and prone to tert-butylation.[1]
-
Methionine (Met): The thioether side chain can be alkylated to form a sulfonium salt, and it is also susceptible to oxidation to methionine sulfoxide.[1]
-
Cysteine (Cys): The free thiol group is a target for alkylation.
-
Tyrosine (Tyr): The phenolic ring can be alkylated by the tert-butyl cation.
Q3: How do scavengers prevent side product formation?
A3: Scavengers are reagents added to the deprotection reaction mixture to trap the reactive tert-butyl cation. They are nucleophilic compounds that are more reactive towards the carbocation than the sensitive residues of your substrate, thus preventing unwanted modifications of your product.
Q4: My Boc deprotection is incomplete. What are the common causes?
A4: Incomplete Boc deprotection can result from several factors:
-
Insufficient Acid: The concentration or strength of the acid may be too low. Some substrates, particularly those with basic functional groups, may require a larger excess of acid.
-
Poor Reagent Quality: Trifluoroacetic acid (TFA) is hygroscopic, and the presence of water can decrease its effective acidity.
-
Suboptimal Reaction Conditions: The reaction time may be too short, or the temperature may be too low. While many deprotections are fast at room temperature, challenging substrates might need longer reaction times or gentle heating.
-
Steric Hindrance: A sterically hindered Boc group can be more difficult to remove, necessitating harsher conditions.
-
Peptide Aggregation: In solid-phase peptide synthesis (SPPS), difficult sequences prone to aggregation can hinder reagent access.
Q5: How can I monitor the progress of my deprotection reaction?
A5: The progress of the reaction can be monitored by several analytical techniques:
-
Thin-Layer Chromatography (TLC): This is a quick method to observe the disappearance of the starting material and the appearance of the more polar deprotected product.
-
High-Performance Liquid Chromatography (HPLC): HPLC analysis provides a more quantitative assessment of the reaction progress, allowing for the clear separation and quantification of starting material, product, and any side products.
-
Mass Spectrometry (MS): MS can confirm the identity of the product and detect any side products by their mass-to-charge ratio. A mass difference of 100.12 g/mol will be observed between the Boc-protected and deprotected species.
Q6: Are there milder alternatives to TFA for Boc deprotection?
A6: Yes, for substrates with other acid-sensitive functional groups, milder conditions can be employed. These include using 4M HCl in 1,4-dioxane or oxalyl chloride in methanol. Thermal deprotection is another alternative, though it often requires high temperatures.
Troubleshooting Guide
Issue 1: Appearance of unexpected peaks in HPLC/MS analysis after deprotection.
-
Possible Cause: Alkylation of sensitive amino acid residues (Trp, Met, Cys, Tyr) by the tert-butyl cation.
-
Solution: Incorporate a scavenger or a scavenger cocktail into the deprotection reagent. The choice of scavenger depends on the specific residues present in your compound. For instance, triethylsilane (TES) or triisopropylsilane (TIS) are effective for protecting tryptophan, while thioanisole is recommended for methionine-containing peptides.
Issue 2: The mass of the product is 16 Da higher than expected, especially with methionine-containing peptides.
-
Possible Cause: Oxidation of the methionine thioether to methionine sulfoxide.
-
Solution: Use a cleavage cocktail containing reducing agents. A combination of trimethylsilyl chloride (TMSCl) and triphenylphosphine (PPh₃) has been shown to be effective in preventing oxidation. Performing the cleavage under an inert atmosphere can also minimize oxidation.
Issue 3: Incomplete deprotection is observed even with sufficient acid and reaction time.
-
Possible Cause: Poor solubility of the substrate in the reaction solvent or peptide aggregation in SPPS.
-
Solution: For solution-phase reactions, try a different solvent system to improve solubility. For SPPS, difficult sequences may require specialized protocols to disrupt aggregation.
Issue 4: Degradation of other acid-sensitive protecting groups (e.g., t-butyl esters, trityl groups) during Boc deprotection.
-
Possible Cause: The deprotection conditions are too harsh for the other protecting groups.
-
Solution: Employ milder deprotection conditions. Using 4M HCl in dioxane is often a good alternative to TFA. For highly sensitive substrates, methods like using oxalyl chloride in methanol can be explored.
Data Presentation: Scavenger Cocktails for TFA-Mediated Deprotection
The following table summarizes commonly used scavenger cocktails for the deprotection of peptides containing sensitive amino acid residues.
| Sensitive Residue(s) | Scavenger Cocktail | Composition (v/v/v) or (v/v/w) | Reference |
| General Purpose (low odor) | TFA/TIS/H₂O | 95:2.5:2.5 | |
| Tryptophan (Trp) | TFA/TIS/H₂O | 95:2.5:2.5 | |
| Methionine (Met) | TFA/thioanisole/DTT | 90:5:5 | |
| Cysteine (Cys) | TFA/TIS/H₂O/EDT | 92.5:2.5:2.5:2.5 | |
| Multiple Sensitive Residues | Reagent K | TFA/phenol/water/thioanisole/EDT (82.5:5:5:5:2.5) | |
| Met, Cys, Trp | TFA/An/TMSCl/TIS/Me₂S + PPh₃ | 80:5:5:5:5 + 1mg/mL PPh₃ |
Experimental Protocols
Protocol 1: Standard Boc Deprotection using TFA with Scavengers
This protocol is suitable for most substrates, especially those containing sensitive residues like tryptophan or methionine.
-
Dissolution: Dissolve the Boc-protected substrate in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M in a round-bottom flask.
-
Cocktail Preparation: In a separate, well-ventilated fume hood, prepare the deprotection cocktail. A common cocktail is 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS) (v/v/v).
-
Deprotection: Add the deprotection cocktail to the substrate solution (typically a 10-fold excess of the cocktail relative to the substrate).
-
Reaction: Stir the reaction mixture at room temperature for 1-2 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is fully consumed.
-
Work-up: Upon completion, remove the solvent and excess TFA under reduced pressure. The crude product, often obtained as a TFA salt, can be precipitated by adding cold diethyl ether, collected by filtration, and washed with cold diethyl ether.
Protocol 2: Mild Boc Deprotection using HCl in Dioxane
This protocol is recommended for substrates containing other acid-labile protecting groups.
-
Dissolution: Dissolve the Boc-protected substrate in a minimal amount of 1,4-dioxane. A co-solvent like methanol can be used to aid solubility if necessary.
-
Acid Addition: Add a solution of 4M HCl in 1,4-dioxane (typically 4-10 equivalents of HCl) to the substrate solution.
-
Reaction: Stir the reaction at room temperature for 30 minutes to 4 hours.
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS. For many substrates, the reaction is complete within 30 minutes.
-
Work-up: Upon completion, the deprotected amine hydrochloride salt often precipitates. The solid can be collected by filtration and washed with cold diethyl ether. The product is then dried under vacuum.
Visualizations
Caption: Troubleshooting workflow for common Boc deprotection issues.
Caption: Mechanism of tryptophan tert-butylation and its prevention.
References
Managing steric hindrance when coupling Boc-d-homoserine.
This technical support center provides guidance for researchers, scientists, and drug development professionals on managing steric hindrance and other challenges encountered during the coupling of Boc-D-homoserine in peptide synthesis.
Frequently Asked Questions (FAQs)
Q1: What makes the coupling of this compound challenging?
The coupling of this compound can be challenging due to a combination of factors. The β-branched nature of the side chain, while not as sterically demanding as valine or isoleucine, can still present some steric hindrance. More significantly, the presence of a hydroxyl group on the side chain introduces the potential for side reactions if not properly managed.
Q2: What are the potential side reactions when coupling this compound, and how can they be minimized?
The primary side reaction of concern is the formation of this compound lactone. This intramolecular cyclization can be catalyzed by the coupling reagents or the basic conditions used during synthesis, leading to chain termination. To minimize this, it is advisable to use a tert-butyl (tBu) protecting group on the side-chain hydroxyl group of homoserine. Additionally, avoiding prolonged exposure to strong bases can help. Another potential, though less common, side reaction is O-acylation at the hydroxyl group, which can also be prevented by using a side-chain protecting group.
Q3: My coupling reaction with this compound has a low yield. How can I determine if steric hindrance is the cause?
Low coupling yield is a common issue. To ascertain if steric hindrance is the primary factor, consider the following:
-
Sequence-dependency: Is the low yield observed specifically at the this compound coupling step? Analyze the crude peptide by mass spectrometry to look for deletion sequences corresponding to the homoserine residue.
-
Monitoring the coupling reaction: Use a qualitative test like the Kaiser test to check for the presence of free primary amines on the resin after the coupling step. A positive result (blue beads) indicates incomplete coupling.
Q4: Which coupling reagents are recommended for this compound?
For sterically hindered amino acids, more potent coupling reagents are generally recommended. Uronium/aminium salt-based reagents are often more effective than carbodiimides. The choice of reagent can significantly impact the coupling efficiency.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low or No Product Yield | 1. Inefficient coupling reagent. 2. Incomplete activation of this compound. 3. Deactivation of coupling reagent by moisture. 4. Poor solubility of reactants. 5. Side reaction (e.g., lactone formation). | 1. Switch to a more potent coupling reagent like HATU or HBTU.[1] 2. Ensure correct stoichiometry of the coupling reagent and base; consider a pre-activation step. 3. Use anhydrous solvents and handle reagents in an inert atmosphere. 4. Choose a solvent in which all reactants are fully soluble (e.g., DMF, NMP). 5. Use this compound with a tBu protecting group on the side chain. |
| Presence of Deletion Sequences (missing homoserine) | 1. Incomplete coupling due to steric hindrance. 2. Aggregation of the growing peptide chain on the resin. | 1. Perform a "double coupling" by repeating the coupling step with fresh reagents.[2] 2. Increase the reaction time and/or temperature (use microwave synthesis with caution to avoid racemization). 3. Switch to a more effective coupling reagent. 4. If aggregation is suspected, switch to a different solvent system (e.g., NMP) or use a resin with a lower loading capacity.[3] |
| False Negative Kaiser Test | Inaccessibility of the free amino group of the growing peptide to the ninhydrin reagent due to steric hindrance or aggregation.[4] | 1. Do not rely solely on the Kaiser test for difficult couplings. 2. A double coupling is often a prudent measure for sterically hindered residues. |
Comparative Performance of Coupling Reagents for Hindered Amino Acids
The following table summarizes the general performance of common coupling reagents for sterically demanding couplings. While specific data for this compound is not extensively published, these values provide a good starting point for reagent selection.
| Coupling Reagent | Typical Yield (%) | Typical Reaction Time (hours) | Relative Purity | Key Considerations |
| HATU | 90-98 | 1-4 | Very High | High reactivity, well-suited for sterically hindered couplings with low racemization.[5] |
| HBTU | 85-95 | 2-6 | High | A good balance of reactivity and stability; a cost-effective option for routine couplings. |
| PyBOP | 80-90 | 2-8 | High | A phosphonium-based reagent that avoids potential guanidinylation side products. |
| DIC/HOBt | 70-90 | 2-8 | Good | A cost-effective carbodiimide-based method, but may be less efficient for highly hindered couplings. |
Note: Yields are highly sequence-dependent. This table provides a general comparison for sterically demanding couplings.
Experimental Protocols
Protocol 1: Standard Boc-SPPS Cycle for Coupling this compound(tBu)
This protocol outlines a single coupling cycle in a manual solid-phase peptide synthesis using the Boc strategy.
1. Resin Preparation:
- Swell the resin-bound peptide (with a deprotected N-terminal amine) in dichloromethane (DCM) for 30 minutes.
2. Boc Deprotection:
- Treat the resin with 50% trifluoroacetic acid (TFA) in DCM for 2 minutes and drain.
- Treat the resin again with 50% TFA in DCM for 20-30 minutes.
- Wash the resin with DCM (3x), isopropanol (IPA) (2x), and DCM (3x).
3. Neutralization:
- Treat the resin with a 5-10% solution of N,N-diisopropylethylamine (DIPEA) in DCM or N,N-dimethylformamide (DMF) for 2 x 2 minutes.
- Wash the resin with DCM (3x) and then DMF (3x).
4. Activation and Coupling (using HATU):
- In a separate vessel, dissolve this compound(tBu) (3 equivalents relative to resin loading) and HATU (2.9 equivalents) in DMF.
- Add DIPEA (6 equivalents) to the activation mixture and allow it to pre-activate for 2-5 minutes.
- Add the activated amino acid solution to the resin.
- Agitate the reaction mixture for 1-4 hours at room temperature.
5. Monitoring:
- Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), a double coupling is recommended.
6. Washing:
- Once the coupling is complete, wash the resin thoroughly with DMF (3x) and DCM (3x) to remove excess reagents and byproducts.
Protocol 2: Capping of Unreacted Amines
If a coupling reaction is incomplete after a double coupling, it is advisable to cap the unreacted amines to prevent the formation of deletion sequences.
1. Washing:
- Wash the peptide-resin thoroughly with DMF.
2. Capping Solution:
- Prepare a solution of acetic anhydride and DIPEA in DMF (e.g., 10:5:85 v/v/v).
3. Capping Reaction:
- Add the capping solution to the resin and agitate for 30 minutes at room temperature.
4. Final Wash:
- Drain the capping solution and wash the resin with DMF (3x) and DCM (3x) before proceeding to the next deprotection step.
Visualizations
Caption: General workflow for a single coupling cycle in Boc-SPPS.
Caption: Troubleshooting workflow for low coupling efficiency.
References
Identifying and minimizing deletion sequences in homoserine peptides.
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for identifying and minimizing deletion sequences in homoserine-containing peptides.
Frequently Asked Questions (FAQs)
Q1: What are deletion sequences and how are they identified?
Deletion sequences are peptides that are missing one or more amino acid residues from the target sequence. They arise from incomplete coupling reactions during solid-phase peptide synthesis (SPPS). The primary methods for identification are:
-
Mass Spectrometry (MS): The crude peptide product is analyzed by mass spectrometry. Deletion sequences will appear as peaks with masses lower than the target peptide, corresponding to the mass of the missing amino acid(s).
-
High-Performance Liquid Chromatography (HPLC): Deletion sequences often have different retention times compared to the full-length peptide, appearing as separate peaks in the chromatogram.
-
Tandem Mass Spectrometry (MS/MS): This technique fragments the peptide and analyzes the resulting ions to determine the amino acid sequence, directly revealing which residue is missing.[1][2][3]
-
Edman Degradation: This classic method sequentially removes and identifies amino acids from the N-terminus of the peptide.[4][5] While less common now, it can be used to confirm the N-terminal sequence.
Q2: What are the primary causes of deletion sequences in SPPS?
Deletion sequences are primarily caused by incomplete amide bond formation (coupling) during a synthesis cycle. Key contributing factors include:
-
Peptide Aggregation: As the peptide chain elongates on the solid support, it can fold into secondary structures (like β-sheets) or aggregate. This can make the N-terminal amine of the growing chain inaccessible to the incoming activated amino acid.
-
Steric Hindrance: Bulky amino acids or their protecting groups can physically block the reaction site, slowing down or preventing complete coupling.
-
Insufficient Activation or Coupling Time: The incoming amino acid's carboxylic acid may not be fully activated by the coupling reagent, or the reaction time may be too short for the coupling to go to completion, especially for difficult sequences.
-
Poor Resin Swelling: The solid support must be adequately swollen by the solvent to ensure reagents can freely access the peptide chains. Poor swelling can lead to incomplete reactions.
Q3: Does the presence of homoserine (Hse) in a peptide sequence present unique challenges?
The hydroxyl group on the side chain of homoserine, similar to serine and threonine, requires protection during Fmoc-based SPPS to prevent side reactions. The most common protecting group is Trityl (Trt). If the hydroxyl group is unprotected, it can be acylated, leading to side products. While homoserine itself is not typically associated with causing aggregation, any issues with its protecting group or the coupling of Fmoc-Hse(Trt)-OH could potentially lead to deletion sequences.
A specific side reaction to be aware of occurs during the final cleavage step from the resin, particularly with methionine-containing peptides cleaved by cyanogen bromide (CNBr), which results in a C-terminal homoserine lactone. Additionally, during HF cleavage, tert-butyl cations can react with a C-terminal methionine to form a homoserine lactone.
Q4: How can I minimize the formation of deletion sequences during synthesis?
Several strategies can be employed to improve coupling efficiency and minimize deletion sequences:
-
Capping: After the coupling step, any unreacted N-terminal amines can be permanently blocked or "capped" using a reagent like acetic anhydride. This prevents them from reacting in subsequent cycles, ensuring that the final product does not contain deletions.
-
Double Coupling: The coupling reaction for a specific amino acid is performed twice before proceeding to the next deprotection step. This is particularly useful for sterically hindered amino acids or at positions known to be difficult.
-
Choice of Reagents: Using highly efficient coupling reagents like HATU, HBTU, or COMU can improve reaction rates and yields. The choice of solvent is also critical; N-Methyl-2-pyrrolidone (NMP) or Dimethylformamide (DMF) are commonly used for their excellent resin-swelling properties.
-
Disrupting Aggregation: For aggregation-prone sequences, strategies include incorporating pseudoproline dipeptides or using backbone-protecting groups like 2-hydroxy-4-methoxybenzyl (Hmb) to disrupt secondary structure formation.
Troubleshooting Guide
Problem: My mass spectrometry results show significant peaks corresponding to single amino acid deletions.
This guide provides a systematic approach to troubleshooting and resolving the issue of deletion sequences.
| Step | Action | Rationale |
| 1 | Analyze Crude Product | Use HPLC and MS to confirm the presence and quantity of deletion sequences. Identify which amino acid is missing by calculating the mass difference between the target peptide and the deletion product. |
| 2 | Review the Sequence | Examine the peptide sequence for "difficult" residues at or immediately before the deletion site. These include bulky amino acids (e.g., Val, Ile), adjacent hydrophobic residues, or Proline. |
| 3 | Optimize Coupling | If a difficult residue is identified, re-synthesize the peptide using a double coupling strategy for that specific amino acid. |
| 4 | Implement Capping | Incorporate a capping step with acetic anhydride after every coupling reaction in the re-synthesis. This will terminate any chains that failed to couple. |
| 5 | Evaluate Reagents | Ensure coupling reagents are fresh and highly efficient (e.g., HATU). Consider switching to a solvent system known to reduce aggregation, such as using NMP instead of or in combination with DMF. |
| 6 | Address Aggregation | If the sequence is known to be aggregation-prone, consider incorporating a pseudoproline dipeptide or a Dmb/Hmb-protected amino acid every 6-7 residues to disrupt secondary structure formation. |
Quantitative Data Summary
Table 1: Comparison of Common Coupling Reagent Efficiencies
| Coupling Reagent | Relative Reactivity | Advantages | Disadvantages |
| HATU | Very High | Fast reaction times, highly effective for hindered couplings. | Higher cost, benzotriazole-based. |
| HBTU | High | Good balance of reactivity and stability. | Can cause racemization in sensitive amino acids. |
| PyBOP | High | Highly effective, especially for hindered couplings. | Byproducts can be difficult to remove. |
| DIC/HOBt | Medium | Cost-effective. | Slower reaction rates, potential for side reactions. |
Visual Guides and Workflows
Caption: Workflow for identifying potential deletion sequences.
Caption: Logical workflow for minimizing deletion sequences.
Experimental Protocols
Protocol 1: Standard Capping Procedure
This protocol is used to block unreacted N-terminal amines after a coupling step to prevent deletion sequence formation.
-
Following the coupling step, wash the resin three times with DMF.
-
Prepare a fresh capping solution. A common mixture is acetic anhydride and a base like N,N-diisopropylethylamine (DIPEA) or pyridine in DMF. A typical ratio is acetic anhydride:DIPEA:DMF (e.g., 5:6:89 v/v/v).
-
Add the capping solution to the resin, ensuring the resin is fully submerged.
-
Agitate the mixture at room temperature for 20-30 minutes.
-
Wash the resin thoroughly with DMF (at least 4-5 times) to remove all traces of the capping reagents.
-
(Optional) Perform a Kaiser test to confirm the absence of free primary amines. A negative result (yellow beads) indicates a successful capping reaction.
-
Proceed with the Fmoc deprotection step for the next cycle.
Protocol 2: Double Coupling Procedure
This protocol is used to improve coupling efficiency for sterically hindered or difficult amino acids.
-
Perform the first coupling reaction as per your standard protocol (e.g., adding the activated amino acid to the deprotected resin and reacting for 1-2 hours).
-
After the first coupling reaction, drain the reaction vessel.
-
Wash the resin thoroughly with DMF (3-5 times) to remove reaction byproducts.
-
Prepare a fresh solution of the same activated amino acid as used in the first coupling.
-
Add this fresh solution to the resin and allow the second coupling reaction to proceed for the same duration as the first.
-
Drain the vessel and wash the resin thoroughly with DMF to remove excess reagents.
-
Proceed with the next step in the synthesis cycle (e.g., capping or deprotection).
References
- 1. Peptide Sequencing by Mass Spectrometry | Thermo Fisher Scientific - US [thermofisher.com]
- 2. Overview of peptide and protein analysis by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Peptide Sequencing Service by Mass Spectrometry | MtoZ Biolabs [mtoz-biolabs.com]
- 4. Edman degradation - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Enhancing the Solubility of Peptides Containing D-Homoserine
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when working with peptides containing the non-standard amino acid, D-homoserine. While specific solubility data for every D-homoserine-containing peptide is unique to its sequence, the principles and protocols outlined below provide a robust framework for achieving successful solubilization.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing the solubility of my D-homoserine-containing peptide?
A1: The solubility of your peptide is a complex interplay of various factors.[1] Key determinants include:
-
Amino Acid Composition: The overall hydrophobicity of the peptide sequence is a major factor. A high proportion of non-polar amino acids will decrease aqueous solubility.[1] D-homoserine itself is a polar, uncharged amino acid, which can contribute favorably to solubility compared to hydrophobic residues.
-
Net Charge and pH: Peptides are least soluble at their isoelectric point (pI), the pH at which they have a net zero charge.[2] Adjusting the pH of the solution away from the pI can significantly improve solubility by increasing the net charge and electrostatic repulsion between peptide molecules.[2]
-
Peptide Length: Longer peptides have a greater tendency to aggregate and are often less soluble than shorter ones.
-
Secondary Structure and Aggregation: Peptides can form secondary structures like β-sheets, which can lead to intermolecular aggregation and reduced solubility. The inclusion of a D-amino acid like D-homoserine can sometimes disrupt these ordered structures, potentially hindering aggregation.
Q2: I have a new lyophilized peptide containing D-homoserine. What is the first step to solubilize it?
A2: Always start with a small test amount of your peptide before attempting to dissolve the entire sample. This prevents the potential loss of valuable material if the chosen solvent is ineffective. The initial solvent choice should be one that can be easily removed by lyophilization if necessary.
Q3: How do I determine the net charge of my D-homoserine peptide to select an appropriate pH?
A3: You can estimate the net charge of your peptide at a given pH by considering the pKa values of the ionizable groups.
-
Assign a value of +1 to each basic residue (Lys, Arg, His) and the N-terminus.
-
Assign a value of -1 to each acidic residue (Asp, Glu) and the C-terminus.
-
D-homoserine is a polar, uncharged amino acid and does not typically contribute to the net charge.
-
Sum the values to get an approximate net charge at neutral pH (~7).
-
If the net charge is positive, the peptide is basic and will be more soluble in an acidic buffer.
-
If the net charge is negative, the peptide is acidic and will be more soluble in a basic buffer.
-
If the net charge is zero, the peptide is neutral and may require organic solvents or denaturing agents.
-
Q4: Can sonication or heating be used to improve the solubility of my D-homoserine peptide?
A4: Yes, these physical methods can be effective but should be used with caution.
-
Sonication: Brief periods of sonication in a water bath can help break up aggregates and facilitate dissolution. However, prolonged or high-energy sonication can sometimes induce aggregation or cause degradation.
-
Heating: Gently warming the solution can increase the solubility of some peptides. It's crucial to monitor the temperature closely to avoid chemical degradation or promoting aggregation, which can be accelerated at higher temperatures for some sequences.
Troubleshooting Guide
This guide addresses common issues encountered during the solubilization of D-homoserine-containing peptides.
| Problem | Potential Cause | Recommended Solution |
| Peptide will not dissolve in water. | The peptide is hydrophobic or neutral. | 1. pH Adjustment: If the peptide has a calculated net charge, try dissolving it in a dilute acidic (e.g., 10% acetic acid) or basic (e.g., 0.1% ammonium hydroxide) solution. 2. Organic Co-solvents: For highly hydrophobic peptides, dissolve first in a minimal amount of an organic solvent like DMSO, DMF, or acetonitrile, and then slowly add the aqueous buffer to the desired concentration. |
| Peptide precipitates when adding aqueous buffer to the organic stock solution. | The peptide's solubility limit in the final aqueous/organic mixture has been exceeded. | 1. Lower the Final Concentration: Attempt to make a more dilute final solution. 2. Slow Addition: Add the organic stock solution dropwise into the vortexing aqueous buffer to avoid localized high concentrations. 3. Increase Organic Co-solvent: If your experiment allows, increase the percentage of the organic solvent in the final solution. |
| The peptide solution is cloudy or forms a gel over time. | The peptide is aggregating. | 1. Use Chaotropic Agents: Dissolve the peptide in a solution containing 6M Guanidinium-HCl or 8M Urea. Note that these are denaturing agents and may interfere with biological assays. 2. Incorporate Aggregation Disruptors: For future syntheses, consider incorporating proline residues or backbone-protecting groups like Hmb or Dmb to disrupt hydrogen bonding that leads to aggregation. |
| Peptide solubility is inconsistent between batches. | There may be variations in the counter-ion (e.g., TFA from synthesis) or minor impurities. | 1. Counter-ion Exchange: Consider performing a counter-ion exchange to a more biocompatible one like acetate. 2. Re-purification: If significant impurities are suspected, re-purification by HPLC may be necessary. |
Data Presentation: Solvent Properties and Selection
The choice of solvent is critical for successfully solubilizing your peptide. The following tables summarize the properties of common solvents and provide guidance on their use.
Table 1: Properties of Common Organic Co-solvents for Peptide Solubilization
| Solvent | Abbreviation | Properties | Considerations |
| Dimethyl Sulfoxide | DMSO | Aprotic, highly polar. Effective for many hydrophobic peptides. | Can oxidize peptides containing Cys, Met, or Trp residues. May be toxic in some cell-based assays. |
| Dimethyl Formamide | DMF | Aprotic, polar. Good alternative to DMSO. | Less toxic than DMSO for some applications. |
| Acetonitrile | ACN | Aprotic, polar. | Commonly used in HPLC, can be effective for solubilization. |
| Isopropanol / Ethanol | IPA / EtOH | Protic, polar. | Can be used for moderately hydrophobic peptides. |
| Hexafluoro-2-propanol | HFIP | Highly polar, disrupts secondary structures. | Excellent for dissolving highly aggregated peptides, but it is a harsh solvent. |
Table 2: Aqueous Buffers and Additives for pH Adjustment and Improved Solubility
| Buffer/Additive | Typical Concentration | Application |
| Acetic Acid | 10% in water | For basic peptides (net positive charge). |
| Ammonium Hydroxide | 0.1% in water | For acidic peptides (net negative charge). |
| Ammonium Bicarbonate | 10% in water | A volatile basic buffer that can be removed by lyophilization. |
| Urea | 6-8 M | Chaotropic agent that disrupts hydrogen bonds and unfolds peptides. |
| Guanidinium Hydrochloride | 6 M | A strong chaotropic agent that effectively solubilizes aggregated peptides. |
Experimental Protocols
Protocol 1: General Solubilization Workflow for a Novel D-Homoserine Peptide
-
Pre-analysis: Before opening the vial, centrifuge it briefly to collect all the lyophilized powder at the bottom. Allow the vial to warm to room temperature.
-
Charge Calculation: Determine the theoretical net charge of the peptide at pH 7.
-
Initial Test: Weigh a small, known amount of the peptide for a pilot solubility test.
-
Solvent Selection:
-
If the peptide is charged (acidic or basic):
-
Try dissolving in sterile, deionized water first.
-
If insoluble, for acidic peptides, add a small amount of 0.1% ammonium hydroxide. For basic peptides, add a small amount of 10% acetic acid.
-
Vortex briefly.
-
-
If the peptide is neutral or highly hydrophobic:
-
Add a minimal volume of 100% DMSO to create a concentrated stock solution.
-
Vortex and, if necessary, sonicate for 10-15 seconds in a water bath.
-
-
-
Dilution: Slowly add your desired aqueous buffer to the concentrated stock solution drop-by-drop while gently vortexing.
-
Observation: Visually inspect for any precipitation. If the solution remains clear, the peptide is soluble under these conditions.
Visualizations
The following diagrams illustrate key decision-making processes and workflows for improving peptide solubility.
Caption: Decision workflow for selecting an initial solubilization strategy.
Caption: Experimental workflow for solubilizing a hydrophobic peptide.
References
Double coupling protocol for difficult Boc-d-homoserine incorporation.
<Technical Support Center: Boc-D-Homoserine Incorporation
This guide provides troubleshooting, FAQs, and detailed protocols for chemists and researchers encountering difficulties with the incorporation of this compound in Solid-Phase Peptide Synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: Why is this compound considered a "difficult" amino acid to incorporate?
A1: The incorporation of this compound can be challenging due to a combination of factors. The β-hydroxyl group on the side chain can lead to side reactions, such as esterification, under standard coupling conditions. Additionally, like other β-branched amino acids, it can exhibit steric hindrance, slowing down the coupling reaction and leading to incomplete incorporation.
Q2: What is a double coupling protocol and when should I use it?
A2: A double coupling protocol involves repeating the amino acid coupling step before proceeding to the next deprotection step in SPPS.[1] It is a common strategy to improve the efficiency of difficult couplings, particularly for sterically hindered amino acids like this compound, or for sequences known to cause aggregation.[2][3] This helps to drive the reaction to completion and minimize the formation of deletion peptide impurities.[1]
Q3: How do I know if my coupling reaction is incomplete?
A3: The most common method for monitoring coupling completion in real-time is the Kaiser test (or ninhydrin test).[4] This colorimetric test detects the presence of free primary amines on the peptide-resin. A positive result (blue/purple beads) indicates an incomplete reaction, signaling the need for a second coupling or a capping step. For more rigorous quantitative analysis, a small sample of the resin can be cleaved and analyzed by HPLC.
Q4: Can the side-chain hydroxyl group of homoserine cause problems?
A4: Yes. While typically less reactive than the hydroxyl group of serine or threonine, the side-chain hydroxyl of homoserine can potentially undergo esterification, especially during prolonged activation times or with highly reactive coupling agents. It is also a potential site for N-O acyl shift, although this is more common during strong acid treatment (cleavage) than during coupling.
Q5: Which coupling reagents are best for this compound?
A5: For difficult couplings, more powerful coupling reagents are recommended. Aminium/uronium salt-based reagents like HBTU, HATU, and HCTU are generally more efficient than standard carbodiimides (like DCC/DIC) for hindered amino acids. HATU is often considered one of the most effective reagents due to the anchimeric assistance provided by its HOAt leaving group, which accelerates the coupling reaction.
Troubleshooting Guide: Incomplete Coupling of this compound
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Positive Kaiser Test after first coupling | 1. Steric Hindrance: this compound is sterically bulky, slowing the reaction. 2. Peptide Aggregation: The growing peptide chain is folding on the resin, blocking reactive sites. 3. Inefficient Reagents: The chosen coupling reagent is not potent enough. | 1. Perform a double coupling: Repeat the coupling step with fresh reagents. 2. Switch to a "disrupting" solvent: Use NMP instead of DMF, or add DMSO. 3. Change coupling reagent: Switch to a more powerful reagent like HATU or COMU. |
| Low yield of final peptide | 1. Cumulative Incomplete Couplings: Small inefficiencies at each step lead to a significant loss of the target peptide. 2. Formation of Deletion Sequences: Unreacted amines from the failed homoserine coupling react in the next cycle. | 1. Implement a double coupling strategy for the this compound step. 2. Introduce a capping step after the second coupling if the Kaiser test is still positive. This blocks unreacted amines permanently. |
| Presence of side-products in final peptide (Mass Spec) | 1. Side-chain Esterification: The homoserine hydroxyl group may have been acylated. 2. Racemization: Loss of stereochemical integrity at the α-carbon. | 1. Minimize pre-activation time: Add the activated amino acid solution to the resin immediately after preparation. 2. Use additives that suppress racemization, such as HOBt or Oxyma Pure, which are often incorporated into modern coupling reagents like HBTU and COMU. |
Table 1: Comparison of Coupling Strategies for a Difficult Residue
This table provides representative data on how different coupling strategies can impact the purity of the crude peptide product. Actual results may vary based on the specific sequence and conditions.
| Coupling Strategy | Coupling Time | Temperature | Typical Crude Purity (%) | Notes |
| Single Coupling | 5 min | 75°C (Microwave) | 80-90% | Fast but may be insufficient for complete coupling. |
| Extended Single Coupling | 20 min | 50°C | 75-85% | Longer time does not always guarantee higher purity and can increase side reactions. |
| Double Coupling | 5 min + 5 min | 75°C (Microwave) | >95% | Generally yields the cleanest crude product but uses twice the amount of amino acid. |
Experimental Protocols
Protocol 1: Double Coupling of this compound
This protocol assumes a 0.1 mmol scale synthesis on a suitable resin (e.g., MBHA resin for a C-terminal amide).
-
Deprotection:
-
Swell the peptide-resin in dichloromethane (DCM).
-
Perform a pre-wash with 50% trifluoroacetic acid (TFA) in DCM for 2 minutes.
-
Treat the resin with a fresh solution of 50% TFA in DCM for 20-30 minutes to remove the Boc protecting group.
-
Wash the resin thoroughly with DCM (3x), isopropanol (2x), and DCM (3x).
-
-
Neutralization:
-
Treat the resin with 10% N,N-diisopropylethylamine (DIEA) in DCM for 2 minutes. Repeat this step.
-
Wash the resin with DCM (3x).
-
-
First Coupling:
-
In a separate vessel, dissolve this compound (0.4 mmol, 4 eq) and HATU (0.38 mmol, 3.8 eq) in a minimal amount of DMF.
-
Add DIEA (0.8 mmol, 8 eq) to the solution and allow it to pre-activate for no more than 2 minutes.
-
Add the activated solution to the neutralized peptide-resin.
-
Agitate the reaction for 1 hour at room temperature.
-
-
Monitoring and Second Coupling:
-
Take a small sample of resin beads (5-10 mg) and perform a Kaiser test (see Protocol 2).
-
If the Kaiser test is positive (blue beads), drain the reaction vessel and immediately proceed to the second coupling.
-
Repeat step 3 (First Coupling) using fresh reagents. Agitate for an additional 1 hour.
-
-
Final Wash and Capping (Optional):
-
After the second coupling, wash the resin with DMF (3x) and DCM (3x).
-
Perform a final Kaiser test. If it is still positive, consider capping the remaining free amines with a solution of acetic anhydride and DIEA in DMF to prevent the formation of deletion sequences.
-
Protocol 2: Kaiser (Ninhydrin) Test
This qualitative test is crucial for monitoring the completion of the coupling reaction.
-
Reagent Preparation:
-
Solution A: 1.0 g of ninhydrin in 20 mL of n-butanol.
-
Solution B: 40 g of phenol in 20 mL of n-butanol.
-
Solution C: Dilute 1.0 mL of 0.001 M aqueous KCN with 49 mL of pyridine.
-
-
Procedure:
-
Collect a small sample of resin beads (10-15 beads) after the coupling reaction and wash them thoroughly with DMF and DCM.
-
Place the washed beads in a small glass test tube.
-
Add 2-3 drops of each Solution A, B, and C.
-
Heat the test tube at 100-110°C for 5 minutes.
-
Observe the color of the beads and the solution.
-
-
Interpretation:
-
Intense Blue Solution/Beads: Incomplete coupling. A second coupling is required.
-
Colorless/Yellow Solution & Beads: Complete coupling. You can proceed to the next deprotection step.
-
Light Blue Solution, Dark Blue Beads: Mostly incomplete coupling. Recouple.
-
Visualizations
Caption: Logical workflow for the double coupling protocol.
Caption: Decision tree for troubleshooting incomplete coupling.
References
Technical Support Center: Homoserine Stability During Peptide Cleavage
Welcome to the Technical Support Center. This resource provides troubleshooting guides and frequently asked questions regarding the impact of scavengers on the stability of homoserine and homoserine lactone during the final cleavage step of solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What are homoserine (Hse) and homoserine lactone (Hsl), and how are they formed during peptide synthesis?
A1: Homoserine is an amino acid that is not typically incorporated directly during SPPS. Instead, it is the product of the chemical cleavage of methionine (Met) residues. The most common method for generating a C-terminal homoserine lactone is by treating a methionine-containing peptide with cyanogen bromide (CNBr). This reaction specifically cleaves the peptide bond C-terminal to the methionine residue, converting the methionine into a homoserine lactone.[1][2][3] Additionally, during standard trifluoroacetic acid (TFA) cleavage, methionine can sometimes undergo a side reaction that also results in the formation of homoserine.[4][5]
Q2: Why am I observing two peaks for my homoserine-containing peptide on my HPLC or LC-MS analysis?
A2: The observation of two distinct peaks for a peptide expected to contain a single homoserine residue is a common issue. This is due to the equilibrium between the cyclic lactone form (homoserine lactone, Hsl) and the ring-opened, hydrolyzed form (homoserine, Hse). The lactone can hydrolyze to the free carboxylic acid in the presence of water, and this reaction is dependent on pH and temperature. The two forms have different polarities, leading to separate peaks on reverse-phase HPLC. The peak corresponding to the free acid (Hse) will typically elute earlier than the more non-polar lactone (Hsl) form.
Q3: What is the primary role of scavengers during the cleavage of peptides containing methionine or homoserine?
A3: During cleavage with strong acids like TFA, protective groups (e.g., Boc, tBu, Trt) are removed, generating highly reactive carbocations. The primary role of scavengers is to "trap" these electrophilic species. This prevents the modification of sensitive, nucleophilic residues within your peptide, such as Tryptophan (alkylation), Tyrosine, and Cysteine. While methionine is also susceptible to alkylation, the main concern is preventing side reactions on other residues to ensure the overall integrity of the final peptide product.
Q4: Do scavengers like TIS, EDT, or thioanisole directly affect the stability of the homoserine lactone ring?
A4: The scientific literature does not provide extensive direct evidence on the specific reactions of common scavengers with the homoserine lactone ring under standard TFA cleavage conditions. Their documented role is to quench carbocations liberated from protecting groups. However, the stability of the lactone is known to be influenced by the composition of the cleavage cocktail, particularly its water content.
-
Water: Higher water content in the TFA cocktail can promote the hydrolysis of the lactone to the free acid. To favor the lactone form, minimizing water is advisable.
-
Scavengers: While their direct effect is not well-characterized, scavengers contribute to the overall chemical environment. Triisopropylsilane (TIS), for instance, can reduce sulfoxides that may have formed, but its effect on the lactone equilibrium is not specified.
Q5: How can I control whether the final peptide is in the homoserine or homoserine lactone form?
A5: You can influence the equilibrium between the two forms:
-
To favor the Lactone (Hsl) form: Use cleavage conditions with minimal water content. After cleavage and precipitation, ensure the peptide is handled in anhydrous conditions as much as possible. Lyophilization from a non-aqueous solvent like acetonitrile/water and storing the peptide as a dry powder will help maintain the lactone.
-
To favor the Acid (Hse) form: To intentionally and completely open the lactone ring, the peptide can be treated with a slightly basic buffer solution (e.g., ammonium bicarbonate, pH 8) after initial purification.
Q6: My peptide contains methionine, which I plan to convert to Hsl with CNBr after TFA cleavage and purification. What scavenger cocktail should I use?
A6: For a peptide containing methionine that will be subjected to a subsequent CNBr reaction, it is critical to prevent methionine oxidation to methionine sulfoxide during the initial TFA cleavage. Methionine sulfoxide does not react with CNBr. Therefore, a cleavage cocktail containing scavengers that protect methionine is recommended. "Reagent K," which includes thioanisole and 1,2-ethanedithiol (EDT), is effective at preventing such side reactions. An alternative "odorless" cocktail like Reagent B (TFA/phenol/water/TIS) is less effective at preventing methionine oxidation.
Troubleshooting Guide
| Issue | Potential Root Cause(s) | Recommended Solution(s) |
| Low Cleavage Yield of Homoserine Peptide | 1. Incomplete CNBr reaction (if applicable).2. Oxidation of the precursor Methionine residue to Met(O) prior to CNBr cleavage.3. Poor solubility of the peptide in the cleavage medium. | 1. Ensure a sufficient excess of CNBr and optimal reaction time (typically 12-24 hours).2. During TFA cleavage, use a scavenger cocktail with thioanisole or EDT to protect Met.3. For CNBr cleavage of hydrophobic peptides, consider using 70% formic acid or 6M guanidinium hydrochloride instead of 70% TFA to improve solubility. |
| Multiple Peaks on HPLC (Besides Hse/Hsl) | 1. Alkylation of other sensitive residues (Trp, Tyr) by carbocations during TFA cleavage.2. Incomplete removal of side-chain protecting groups. | 1. Ensure an adequate concentration of scavengers (e.g., TIS, phenol, thioanisole) in your TFA cocktail. A standard mix is TFA/TIS/H₂O (95:2.5:2.5).2. Increase cleavage time (e.g., from 2 to 3 hours) or use a stronger cleavage cocktail like Reagent K for difficult-to-remove groups (e.g., Arg(Pbf)). |
| No Cleavage at Methionine Site with CNBr | 1. Methionine was oxidized to methionine sulfoxide during synthesis or cleavage.2. Incorrect pH for CNBr reaction (should be acidic, e.g., 70% formic acid). | 1. If possible, reduce the peptide with a mild reducing agent before the CNBr reaction. For future syntheses, use scavenger cocktails that protect Met during TFA cleavage.2. Confirm the reaction is performed in an appropriate acidic solvent like 70% formic acid or 0.1M HCl. |
Data Summary
The primary function of scavengers is to prevent side-product formation by trapping reactive electrophiles. The choice of scavenger cocktail depends on the amino acids present in the peptide sequence.
Table 1: Common Scavenger Cocktails for TFA Cleavage and Their Functions
| Scavenger Cocktail Component | Typical % (v/v) | Primary Function & Notes |
| Trifluoroacetic Acid (TFA) | 82.5 - 95% | Main cleavage reagent; removes acid-labile protecting groups and cleaves the peptide from the resin. |
| Water (H₂O) | 2.5 - 5% | Cation scavenger. Also promotes hydrolysis of homoserine lactone to the free acid. |
| Triisopropylsilane (TIS) | 2.5% | Excellent carbocation scavenger, particularly for Trityl groups. Reduces methionine sulfoxide back to methionine. |
| Phenol | 5% | Cation scavenger that is thought to offer some protection to Tyrosine and Tryptophan residues. |
| Thioanisole | 5% | Soft nucleophile that acts as a scavenger, particularly useful for protecting Methionine and Tryptophan. |
| 1,2-Ethanedithiol (EDT) | 2.5% | Effective scavenger for protecting Cysteine and Tryptophan residues. Note: Can cause dithioketal formation on Trp with prolonged exposure. |
Note: There is no quantitative data in the reviewed literature specifically detailing the impact of these scavengers on the Hse/Hsl equilibrium. The stability is primarily dictated by factors like water content, pH, and temperature.
Experimental Protocols
Protocol 1: Standard TFA Cleavage of a Peptide
This protocol outlines a general procedure for cleaving a peptide from a solid-phase resin using a standard scavenger cocktail.
Materials:
-
Peptide-resin (dried under vacuum)
-
Cleavage Cocktail: Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / deionized Water (95:2.5:2.5, v/v/v)
-
Dichloromethane (DCM)
-
Cold diethyl ether
-
Centrifuge tubes
-
Nitrogen gas line
Procedure:
-
Place the dried peptide-resin (e.g., 100 mg) in a suitable reaction vessel.
-
Wash the resin with DCM (3 x 2 mL) to remove any residual DMF and swell the resin.
-
In a fume hood, carefully prepare the cleavage cocktail. For 2 mL of cocktail, mix 1.9 mL of TFA, 50 µL of TIS, and 50 µL of water. Caution: TFA is highly corrosive.
-
Add the freshly prepared cleavage cocktail to the peptide-resin.
-
Seal the vessel and allow the mixture to react at room temperature for 2-3 hours with occasional gentle agitation.
-
Filter the resin using a fritted syringe and collect the filtrate into a clean centrifuge tube.
-
Wash the resin with a small additional volume of fresh cleavage cocktail (approx. 0.5 mL) and combine the filtrates.
-
Place the centrifuge tube containing the TFA solution in an ice bath. Add a 10-fold excess of cold diethyl ether to precipitate the crude peptide. A white precipitate should form.
-
Centrifuge the suspension at 3000-4000 rpm for 5 minutes to pellet the peptide.
-
Carefully decant the ether.
-
Wash the peptide pellet twice more with cold diethyl ether, vortexing gently and centrifuging each time.
-
After the final wash, dry the peptide pellet under a gentle stream of nitrogen gas and then under high vacuum to remove residual solvents.
Protocol 2: Analysis of Homoserine/Homoserine Lactone Ratio by RP-HPLC
This protocol allows for the separation and rough estimation of the ratio of the hydrolyzed (Hse) and lactone (Hsl) forms of a cleaved peptide.
Materials:
-
Crude or purified peptide pellet
-
Solvent A: 0.1% TFA in HPLC-grade water
-
Solvent B: 0.1% TFA in HPLC-grade acetonitrile
-
Analytical C18 reverse-phase HPLC column
Procedure:
-
Dissolve a small amount of the peptide (approx. 1 mg/mL) in Solvent A. If solubility is an issue, a small amount of acetonitrile can be added.
-
Inject 10-20 µL of the sample onto the C18 column.
-
Elute the peptide using a linear gradient, for example, from 5% to 65% Solvent B over 30 minutes, at a flow rate of 1 mL/min.
-
Monitor the elution profile at 214 nm or 280 nm.
-
Identify the peaks. The hydrolyzed homoserine (Hse) form is more polar and will typically have a shorter retention time than the homoserine lactone (Hsl) form. Mass spectrometry can be used to confirm the identity of each peak (the mass will be identical, but fragmentation may differ).
-
Integrate the area of the two peaks to estimate the relative ratio of the two forms in the sample. Note that interconversion can sometimes occur on the column, so results are semi-quantitative.
Visualizations
Caption: Workflow for CNBr-mediated cleavage of a peptide at a methionine residue.
Caption: General mechanism of scavenger action during TFA cleavage.
References
- 1. Metabolism of Acyl-Homoserine Lactone Quorum-Sensing Signals by Variovorax paradoxus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MALDI-MS-based quantitative analysis for ketone containing homoserine lactones in Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Homoserine Lactone as a Structural Key Element for the Synthesis of Multifunctional Polymers [mdpi.com]
- 5. Analogs of the Autoinducer 3-Oxooctanoyl-Homoserine Lactone Strongly Inhibit Activity of the TraR Protein of Agrobacterium tumefaciens - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purifying Peptides with Homoserine Residues
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address the unique challenges encountered during the purification of peptides containing homoserine (Hse) or homoserine lactone (Hsl) residues. Such peptides are often generated via cyanogen bromide (CNBr) cleavage of methionine-containing precursors, a common strategy in peptide and protein chemistry.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in purifying peptides with C-terminal homoserine residues?
The primary challenge stems from the equilibrium between the desired open-chain homoserine form and its cyclic counterpart, the homoserine lactone. This cyclization is particularly favored under the acidic conditions typically used for cleavage (e.g., with cyanogen bromide in formic acid) and for reversed-phase HPLC (RP-HPLC) purification (e.g., mobile phases containing trifluoroacetic acid - TFA). The two forms exhibit different retention times on RP-HPLC, leading to peak broadening or the appearance of two distinct, often poorly resolved, peaks for a single peptide sequence. This complicates fraction collection and can significantly reduce the overall yield of the desired pure peptide.
Q2: How does homoserine lactone formation occur?
Homoserine lactone formation is an intramolecular cyclization reaction. In peptides generated by CNBr cleavage of a methionine residue, the resulting C-terminal homoserine has a side-chain hydroxyl group. Under acidic conditions, this hydroxyl group can nucleophilically attack the C-terminal carboxyl group, leading to the formation of a stable five-membered ring (the lactone) and the elimination of a water molecule. This process is reversible, but the equilibrium can favor the lactone form, especially in acidic environments.[1]
Q3: My mass spectrometry (MS) results show the correct mass for my peptide, but the HPLC chromatogram shows multiple peaks. Why?
This is a classic indicator of the presence of both the homoserine and homoserine lactone forms of your peptide. Since the lactonization is simply the removal of a water molecule (18 Da), the mass difference might not be easily resolved in a complex spectrum, or the ionization process within the mass spectrometer might favor one form. The different polarity of the open-chain acid (more polar) and the cyclic lactone (less polar) results in distinct retention times on an RP-HPLC column, with the lactone typically eluting later. Other possibilities for multiple peaks with the correct mass include isomerization (like Asp-Pro cleavage) or different conformations of the peptide.[2][3]
Q4: Are there side reactions other than lactonization that I should be aware of during CNBr cleavage?
Yes, CNBr is a harsh reagent that can lead to several side reactions, complicating the subsequent purification. These include:
-
Incomplete Cleavage: The cleavage at Met-Ser and Met-Thr bonds can be inefficient, leaving uncleaved peptide in your crude mixture.[4]
-
Oxidation: Methionine residues can be oxidized to methionine sulfoxide, which is resistant to CNBr cleavage.
-
Modification of other residues: Cysteine, if present, can be modified by CNBr.[5]
-
Byproducts from Reagents: Reagents used during synthesis and cleavage, such as protecting groups, can result in various byproducts that need to be removed.
Troubleshooting Guides
Problem: Broad or Double Peaks in HPLC Chromatogram
Possible Cause 1: Co-existence of Homoserine and Homoserine Lactone Forms This is the most common issue. The two forms have different hydrophobicities and thus different retention times.
Solutions:
-
pH Adjustment Post-Purification: After collecting the mixed fractions, you can try to convert the lactone back to the open-chain homoserine by incubation in a slightly basic solution (e.g., ammonium bicarbonate buffer, pH 8-8.5). Monitor the conversion by analytical HPLC. Be cautious, as basic conditions can cause other side reactions like deamidation or racemization.
-
Optimize HPLC Conditions:
-
Temperature: Lowering the column temperature can sometimes slow down the on-column interconversion, leading to sharper peaks.
-
Mobile Phase: While TFA is standard, experimenting with a different ion-pairing agent or a different acid (like formic acid) might shift the equilibrium and improve peak shape.
-
-
Accept and Pool: If baseline separation is not achievable and both forms are acceptable for the downstream application, you may have to pool the broad peak or the two adjacent peaks. Ensure purity is confirmed by MS.
Problem: Low Yield After Purification
Possible Cause 1: Inefficient CNBr Cleavage If the cleavage reaction is not complete, the majority of your material will be the uncleaved precursor, leading to a low yield of the desired homoserine-containing peptide.
Solutions:
-
Optimize Cleavage Conditions: For inefficient Met-Ser or Met-Thr cleavage, increasing the water concentration in the cleavage reaction (e.g., by reducing the formic acid concentration or using an acidic aqueous medium) can significantly improve cleavage yields.
-
Microwave-Assisted Cleavage: This technique can dramatically reduce reaction times from hours to minutes and may improve efficiency.
Possible Cause 2: Peptide Aggregation and Poor Solubility Peptides, especially those with hydrophobic residues, can aggregate, making them difficult to dissolve and purify.
Solutions:
-
Solubility Testing: Before preparative HPLC, test the solubility of the crude peptide in various solvents.
-
Use of Chaotropic Agents: For highly aggregated peptides, initial solubilization in agents like 6 M guanidinium hydrochloride (GdnHCl) or 8 M urea might be necessary. Note that these must be diluted before injection onto an RP-HPLC column to ensure binding.
-
Organic Solvents: Incorporating small amounts of organic solvents like acetonitrile or isopropanol in the sample solvent can improve solubility.
Quantitative Data Summary
The following table summarizes the potential impact of different conditions on the purification of homoserine-containing peptides. The values are illustrative and will vary depending on the specific peptide sequence.
| Parameter | Condition 1 | Purity/Yield Outcome 1 | Condition 2 | Purity/Yield Outcome 2 | Rationale |
| CNBr Cleavage Solvent | 70% Formic Acid | Lower Yield (~40-50%) | 70% Formic Acid with increased water content | Higher Yield (>80%) | Increased water concentration enhances the hydrolysis of the iminolactone intermediate, improving cleavage efficiency at Met-Ser/Thr bonds. |
| HPLC Mobile Phase pH | Acidic (e.g., 0.1% TFA, pH ~2) | Potential for two peaks (Hse/Hsl) | Neutral (e.g., Ammonium Bicarbonate) | Single peak (predominantly Hse) | Acidic pH promotes lactone formation. Neutral or slightly basic pH favors the open-chain homoserine form. |
| Sample Solubilization | Aqueous Buffer | Low recovery due to poor solubility | 6M GdnHCl, then diluted | Higher recovery | Chaotropic agents disrupt aggregation, allowing for better solubilization and loading onto the HPLC column. |
Experimental Protocols
Protocol 1: Optimized Cyanogen Bromide (CNBr) Cleavage of a Met-Ser Containing Peptide
-
Preparation: Dissolve the methionine-containing peptide in a solution of 70% formic acid in water.
-
CNBr Addition: Add a 50-fold molar excess of CNBr to the peptide solution.
-
Incubation: Incubate the reaction mixture in the dark, under a fume hood, at room temperature for 12-24 hours. For microwave-assisted cleavage, a 1-minute exposure at 30 watts can be tested.
-
Quenching and Dilution: Quench the reaction by diluting the mixture 5-10 fold with deionized water.
-
Lyophilization: Freeze the diluted sample and lyophilize to remove the solvent and excess reagents.
-
Analysis: Analyze the crude product by RP-HPLC and MS to confirm cleavage and identify the homoserine and homoserine lactone products.
Protocol 2: Reversed-Phase HPLC (RP-HPLC) Purification
-
Column: Use a C18 stationary phase column suitable for peptide separations.
-
Mobile Phases:
-
Solvent A: 0.1% TFA in water.
-
Solvent B: 0.1% TFA in acetonitrile.
-
-
Solubilization: Dissolve the lyophilized crude peptide in a minimal amount of Solvent A. If solubility is an issue, refer to the troubleshooting guide.
-
Gradient Optimization:
-
First, run an analytical gradient (e.g., 5-95% Solvent B over 30 minutes) to determine the approximate elution time of the target peptide(s).
-
For preparative purification, design a shallower gradient around the elution point of the target peptide to maximize resolution (e.g., a 1% per minute increase in Solvent B).
-
-
Fraction Collection: Collect fractions across the peak(s) of interest.
-
Analysis of Fractions: Analyze the collected fractions by analytical HPLC and MS to determine which contain the pure product.
-
Pooling and Lyophilization: Pool the pure fractions and lyophilize to obtain the final peptide powder.
Visualizations
Caption: Workflow for purification of homoserine-containing peptides.
Caption: Troubleshooting logic for HPLC peak abnormalities.
References
- 1. peptide.com [peptide.com]
- 2. biopharmaspec.com [biopharmaspec.com]
- 3. bachem.com [bachem.com]
- 4. Enhancement of cyanogen bromide cleavage yields for methionyl-serine and methionyl-threonine peptide bonds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. EP0134070A2 - Improved cyanogen bromide cleavage of peptides - Google Patents [patents.google.com]
Technical Support Center: Troubleshooting Incomplete Boc Deprotection of D-Homoserine
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the incomplete removal of the tert-butyloxycarbonyl (Boc) protecting group from D-homoserine.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the Boc deprotection of D-homoserine, providing potential causes and actionable solutions.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Incomplete or Sluggish Deprotection | 1. Insufficient Acid Strength or Concentration: The acidic conditions may be too mild to efficiently cleave the Boc group.[1] 2. Short Reaction Time: The reaction may not have been allowed to proceed to completion. 3. Low Temperature: The reaction temperature may be too low, resulting in slow kinetics. | 1. Increase Acid Concentration: Gradually increase the concentration of trifluoroacetic acid (TFA) in dichloromethane (DCM). Common starting points are 25-50% TFA in DCM.[2] For resistant cases, a higher concentration may be necessary. Alternatively, 4M HCl in dioxane is a potent reagent for Boc removal.[3][4][5] 2. Extend Reaction Time: Monitor the reaction progress using an appropriate analytical method (e.g., TLC, LC-MS, or ¹H NMR) and extend the reaction time until the starting material is fully consumed. 3. Increase Temperature: Gentle warming of the reaction mixture can accelerate the deprotection. However, this should be done cautiously to avoid potential side reactions. |
| Formation of Side Products | 1. tert-Butylation: The reactive tert-butyl cation generated during deprotection can alkylate nucleophilic sites, including the hydroxyl group of homoserine or other sensitive residues in a peptide chain. 2. Lactonization: The γ-hydroxyl group of the homoserine side chain can undergo intramolecular cyclization under acidic conditions to form Boc-D-homoserine lactone, which may be more resistant to deprotection or lead to the deprotected lactone as a side product. | 1. Use Scavengers: Incorporate scavengers into the deprotection cocktail to trap the tert-butyl cation. Common scavengers include triisopropylsilane (TIS), triethylsilane (TES), water, and anisole. A common cocktail is 95% TFA, 2.5% water, and 2.5% TIS. 2. Optimize Reaction Conditions: Use the mildest effective acidic conditions (lower TFA concentration, shorter reaction time) to minimize lactonization. Monitor the reaction closely to stop it once the Boc deprotection is complete. |
| Degradation of Other Acid-Sensitive Groups | 1. Harsh Acidic Conditions: Strong acids like TFA can cleave other acid-labile protecting groups (e.g., tert-butyl esters, trityl groups) present in the molecule. | 1. Use Milder Acidic Conditions: Consider using 4M HCl in dioxane, which can offer better selectivity for Boc deprotection in the presence of other acid-sensitive groups. 2. Alternative Deprotection Methods: For highly sensitive substrates, explore non-acidic deprotection methods, such as thermal deprotection or methods employing Lewis acids. |
Frequently Asked Questions (FAQs)
Q1: Why is my Boc deprotection of D-homoserine incomplete?
A1: Incomplete deprotection of this compound can stem from several factors, including insufficient acid strength or concentration, inadequate reaction time, or low reaction temperatures. The steric hindrance of the substrate can also play a role. To address this, you can try increasing the concentration of TFA, extending the reaction time while monitoring the progress by TLC or LC-MS, or gently warming the reaction.
Q2: I am observing an unexpected peak in my LC-MS after deprotection. What could it be?
A2: An unexpected peak could be due to a side product. A common side reaction is the formation of tert-butylated D-homoserine, where the tert-butyl cation generated during deprotection reacts with the hydroxyl group. Another possibility is the formation of D-homoserine lactone through intramolecular cyclization of the homoserine side chain under acidic conditions. The use of scavengers like TIS can help minimize tert-butylation.
Q3: What are the best analytical methods to monitor the deprotection of this compound?
A3: The progress of the deprotection can be effectively monitored by Thin Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), or ¹H NMR spectroscopy. On TLC, the disappearance of the starting Boc-protected material and the appearance of the more polar, deprotected product can be visualized. LC-MS is highly effective for confirming the mass of the desired product and identifying any side products. ¹H NMR can be used to observe the disappearance of the characteristic tert-butyl peak of the Boc group around 1.4 ppm.
Q4: Can I use scavengers during the Boc deprotection of D-homoserine?
A4: Yes, using scavengers is highly recommended to prevent side reactions caused by the reactive tert-butyl cation. A scavenger cocktail, such as 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS), can effectively trap the tert-butyl cation and prevent the alkylation of the hydroxyl group of D-homoserine or other nucleophilic residues.
Q5: Are there alternative methods to TFA for Boc deprotection of sensitive substrates?
A5: For substrates that are sensitive to strong acids like TFA, alternative deprotection methods are available. A commonly used alternative is 4M HCl in an organic solvent like 1,4-dioxane, which can be more selective. Other methods include the use of other strong organic acids like p-toluenesulfonic acid, or under certain conditions, thermal deprotection.
Quantitative Data on Boc Deprotection
The efficiency of Boc deprotection is highly dependent on the substrate and reaction conditions. The following tables provide representative data on Boc deprotection yields under various conditions for different amino acid derivatives, which can serve as a guideline for optimizing the deprotection of this compound.
Table 1: Boc Deprotection of N-Boc Benzylamine with Different Acidic Catalysts.
| Entry | Catalyst | Time | Yield (%) |
| 1 | Choline Chloride:pTSA (1:1) | 10 min | 98 |
| 2 | Choline Chloride:Oxalic Acid (1:1) | 30 min | 58 |
Data adapted from a study on N-Boc benzylamine deprotection.
Table 2: Boc Deprotection of N-Boc Amino Acid Methyl Esters with Choline Chloride:pTSA.
| Entry | Substrate | Time | Yield (%) |
| 1 | N-Boc-L-Alanine methyl ester | 10 min | >98 |
| 2 | N-Boc-D-Alanine methyl ester | 10 min | >98 |
| 3 | N-Boc-L-Leucine methyl ester | 25 min | 68 |
| 4 | N-Boc-L-Valine methyl ester | 25 min | 63 |
Data reflects the impact of steric hindrance on deprotection efficiency.
Table 3: Thermal Boc Deprotection of Various N-Boc Amines.
| Substrate | Solvent | Temperature (°C) | Time (min) | Conversion (%) |
| N-Boc Imidazole | TFE | 150 | 60 | 98 |
| N-Boc Indole | TFE | 150 | 60 | 98 |
| N-Boc Aniline | TFE | 240 | 30 | 93 |
Data from a study on thermal deprotection in continuous flow.
Experimental Protocols
Protocol 1: Standard Boc Deprotection using Trifluoroacetic Acid (TFA)
This protocol is a standard method for the removal of the Boc group from amino acids.
Materials:
-
This compound
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Scavenger (e.g., triisopropylsilane - TIS, water)
-
Cold diethyl ether
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
Dissolve the this compound in anhydrous DCM (e.g., at a concentration of 0.1 M) in a round-bottom flask.
-
Prepare the deprotection cocktail. A common mixture is 25-50% TFA in DCM. For substrates prone to side reactions, a scavenger cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS) is recommended.
-
Slowly add the deprotection cocktail to the stirred solution of this compound at room temperature.
-
Stir the reaction mixture for 1-2 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, remove the solvent and excess TFA under reduced pressure using a rotary evaporator. To remove residual TFA, the residue can be co-evaporated with DCM or toluene.
-
Add cold diethyl ether to the residue to precipitate the deprotected D-homoserine as its TFA salt.
-
Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum.
Protocol 2: Boc Deprotection using HCl in Dioxane
This protocol is a common alternative to TFA and can be advantageous for substrates with other acid-sensitive functional groups.
Materials:
-
This compound
-
4M HCl in 1,4-dioxane
-
Methanol (optional, to aid solubility)
-
Diethyl ether
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
Dissolve the this compound in a minimal amount of 1,4-dioxane in a round-bottom flask. Methanol can be added to improve solubility if necessary.
-
Add the 4M HCl in dioxane solution (typically 4-10 equivalents of HCl) to the stirred solution of the substrate.
-
Stir the reaction at room temperature for 30 minutes to 4 hours. The reaction is often complete within 30 minutes for many substrates.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, the product often precipitates as the hydrochloride salt.
-
The solvent can be removed under reduced pressure.
-
The solid product can be collected by filtration and washed with a solvent like diethyl ether.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Boc Deprotection - TFA [commonorganicchemistry.com]
- 3. Boc Deprotection - HCl [commonorganicchemistry.com]
- 4. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Diagnosing Unexpected Peaks in HPLC of Homoserine Peptides
Welcome to the technical support center for troubleshooting High-Performance Liquid Chromatography (HPLC) of homoserine-containing peptides. This resource is designed for researchers, scientists, and drug development professionals to diagnose and resolve unexpected peaks in their chromatograms.
Frequently Asked Questions (FAQs)
Q1: What is the most common reason for an unexpected peak when analyzing a peptide containing a C-terminal homoserine?
A1: The most frequent cause is the intramolecular cyclization of the C-terminal homoserine to form a homoserine lactone. This reaction is acid-catalyzed and results in the loss of a water molecule (a mass decrease of 18 Da). The lactone form is less polar and will therefore typically elute later than the open-chain homoserine form on a reverse-phase HPLC column.
Q2: My peptide was generated by Cyanogen Bromide (CNBr) cleavage. What are some common side products?
A2: CNBr cleaves at the C-terminus of methionine residues, converting them into a mixture of C-terminal homoserine and homoserine lactone.[1] Besides the expected peptide, you might observe incomplete cleavage products if the reaction did not go to completion.[2] Additionally, side reactions can occur, such as the oxidation of remaining methionine residues to methionine sulfoxide.[3] It's also known that CNBr can promote the conversion of thiols to disulfides, leading to unwanted by-products in cysteine-containing peptides.[4]
Q3: I see small, unexpected peaks in my blank runs as well as my sample runs. What are these?
A3: These are commonly referred to as "ghost peaks." They can originate from several sources, including contamination in the mobile phase, carryover from previous injections left in the injector or column, or impurities leaching from system components like tubing or frits.[5] Running a series of blank gradients can help identify the source. If the peak appears in the blank, the issue is with the system or solvents.
Q4: Can post-translational modifications (PTMs) or artifacts from sample handling cause unexpected peaks?
A4: Absolutely. Peptides are susceptible to various modifications that can lead to unexpected peaks. Common modifications include:
-
Oxidation: Methionine is easily oxidized to methionine sulfoxide (+16 Da), which decreases its hydrophobicity and results in an earlier elution time in reverse-phase HPLC.
-
Formylation: This adds a formyl group (+28 Da) to the N-terminus or lysine side chains, often as a byproduct if formic acid is used in sample preparation or mobile phases.
-
Acetylation: The addition of an acetyl group (+42 Da) can occur at the N-terminus.
Troubleshooting Guides
Guide 1: Investigating Peaks with Unexpected Mass-to-Charge (m/z) Ratios
If you are using LC-MS, the mass difference between your expected peptide and the unexpected peak is a critical diagnostic tool.
Problem: An unexpected peak is observed in the total ion chromatogram (TIC).
Troubleshooting Workflow:
Caption: Troubleshooting workflow for unexpected peaks based on mass shifts.
Common Mass Modifications of Peptides
| Mass Shift (Δm/z) | Modification | Common Cause / Note | Expected RP-HPLC Elution Shift |
| -18.01 Da | Lactonization | Intramolecular cyclization of C-terminal Homoserine. | Later |
| +15.99 Da | Oxidation | Methionine or Tryptophan oxidation. Can be an artifact of sample handling. | Earlier |
| +22.99 Da | Sodium Adduct | Formation of [M+Na]+ ion in the mass spectrometer. | No Shift (MS artifact) |
| +28.00 Da | Formylation | Reaction with formic acid used in mobile phases or sample prep. | Varies |
| +42.01 Da | Acetylation | N-terminal or Lysine side-chain modification. | Varies |
Guide 2: Addressing Chromatographic Issues (Peak Shape & Retention Time)
Problem: My chromatogram shows split peaks, fronting/tailing peaks, or retention time shifts for my homoserine peptide.
Troubleshooting Steps:
-
Check for Homoserine/Lactone Equilibrium: The interconversion between the homoserine and its lactone form can sometimes occur on the column, leading to broad or split peaks. Modifying the mobile phase pH can often resolve this. A lower pH (e.g., using 0.1% TFA) favors the lactone form, potentially resulting in a single, sharper peak.
-
Evaluate Sample Solvent: Injecting your sample in a solvent that is much stronger than the initial mobile phase can cause peak distortion, including splitting and fronting. Solution: Whenever possible, dissolve your sample in the initial mobile phase.
-
Assess Column Health: A void at the head of the column can cause peak splitting. This can be diagnosed by reversing and flushing the column (if the manufacturer allows). Contamination on the column frit can also lead to poor peak shape.
Chemical Pathway: Homoserine to Lactone Conversion
The conversion of a C-terminal homoserine to its lactone form is a key chemical event often responsible for peak complexity.
Caption: Reversible, acid-catalyzed conversion of homoserine to its lactone.
Key Experimental Protocols
Protocol 1: Test for Homoserine Lactone Formation via pH Modification
Objective: To determine if an unexpected, later-eluting peak corresponds to the homoserine lactone form of the peptide.
Methodology:
-
Prepare two identical vials of your peptide sample, dissolved in a weak solvent like water.
-
To Vial A, add a small amount of dilute formic acid or TFA to bring the final concentration to ~0.1% (acidic condition). Let it stand for 30 minutes. This will drive the equilibrium towards the lactone form.
-
To Vial B, add a small amount of dilute ammonium hydroxide to make the solution slightly basic (pH ~8-9). This will favor the open, hydroxy acid form.
-
Inject both samples onto the RP-HPLC system using your standard method.
-
Expected Result: If the unexpected peak's area increases significantly in the chromatogram from Vial A and decreases in Vial B, it is highly likely the homoserine lactone.
Protocol 2: Blank Gradient Run to Identify Ghost Peaks
Objective: To determine if unexpected peaks are originating from the HPLC system or mobile phase (ghost peaks).
Methodology:
-
Prepare your mobile phases (A and B) as you would for a normal sample run. Ensure they are fresh and made with high-purity solvents.
-
Remove the sample vial from the autosampler.
-
Program the HPLC to run the exact same gradient method you use for your samples, but without any injection. This is a "no-injection" blank.
-
Next, perform a blank injection using a vial filled with your initial mobile phase (e.g., 95% Water/ACN + 0.1% TFA).
-
Analysis:
-
If the unexpected peaks appear in the "no-injection" blank, the source is likely the mobile phase or contamination within the system (pump, mixer, detector).
-
If the peaks only appear after an injection (even a blank solvent injection), the source is likely carryover from the autosampler needle or injection port.
-
If the peaks do not appear in either blank run, they are genuine components of your sample or sample diluent.
-
References
- 1. m.youtube.com [m.youtube.com]
- 2. The solvent in CNBr cleavage reactions determines the fragmentation efficiency of ketosteroid isomerase fusion proteins used in the production of recombinant peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. EP0134070A2 - Improved cyanogen bromide cleavage of peptides - Google Patents [patents.google.com]
- 5. hplc.eu [hplc.eu]
Preventing aspartimide formation in sequences near d-homoserine.
This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing aspartimide formation during solid-phase peptide synthesis (SPPS), with a focus on sequences containing aspartic acid (Asp) near D-homoserine (D-Hse).
Troubleshooting Guide
This guide addresses common issues encountered during peptide synthesis that may indicate aspartimide formation.
| Issue ID | Problem | Potential Cause | Recommended Solution |
| ASP-001 | Unexpected peak with the same mass as the target peptide in HPLC/LC-MS analysis. | Aspartimide formation can lead to the creation of isoaspartyl (β-aspartyl) peptides, which are mass-isobaric with the target α-aspartyl peptide.[1] | - Modify Fmoc Deprotection: Add 0.1 M HOBt to the 20% piperidine in DMF deprotection solution. - Use Sterically Hindered Protecting Groups: Employ Fmoc-Asp(OMpe)-OH or Fmoc-Asp(OBno)-OH instead of Fmoc-Asp(OtBu)-OH.[2] - Backbone Protection: For highly susceptible sequences, use a Dmb-protected dipeptide, such as Fmoc-Asp(OtBu)-(Dmb)Gly-OH. |
| ASP-002 | Broad or tailing peaks for the target peptide in HPLC. | The presence of closely eluting, difficult-to-separate aspartimide-related byproducts can cause peak broadening.[1] | - Optimize HPLC Gradient: Use a shallower gradient during purification to improve the separation of isomeric peptides. - Re-evaluate Synthesis Strategy: For future syntheses of the same or similar peptides, implement preventative measures from the start (see ASP-001 solutions). |
| ASP-003 | Low yield of the target peptide, especially for long sequences with multiple Asp residues. | Cumulative aspartimide formation at each Asp residue throughout the synthesis leads to a significant loss of the desired product. | - Employ a Combination of Strategies: For particularly challenging syntheses, a multi-pronged approach may be necessary. This could involve using a bulky protecting group for Asp, modified deprotection conditions, and potentially backbone protection for the most critical junctions. |
| ASP-004 | Detection of a byproduct with a mass loss of 18 Da (-H₂O). | This is a direct indication of the formation of the cyclic aspartimide intermediate. | - Immediate Action: If the synthesis is ongoing, switch to modified deprotection conditions for the remainder of the synthesis. - Post-Synthesis Analysis: The presence of the aspartimide itself indicates that subsequent nucleophilic attack (e.g., by piperidine or water) can lead to the formation of various byproducts. Purification will be challenging. |
Frequently Asked Questions (FAQs)
Q1: What is aspartimide formation?
A1: Aspartimide formation is a common side reaction in Fmoc-based solid-phase peptide synthesis (SPPS). It occurs when the backbone amide nitrogen of the amino acid following an aspartic acid (Asp) residue attacks the side-chain carbonyl of the Asp, forming a five-membered succinimide ring. This reaction is base-catalyzed and is particularly problematic during the piperidine-mediated Fmoc deprotection step. The aspartimide intermediate can then undergo nucleophilic attack, leading to a mixture of desired α-aspartyl peptide, undesired β-aspartyl peptide (an isomer that is difficult to separate), and piperidide adducts.
Q2: How does the amino acid sequence, specifically the presence of D-homoserine, affect aspartimide formation?
A2: Aspartimide formation is highly sequence-dependent. The residue C-terminal to the Asp plays a crucial role. Sequences such as Asp-Gly, Asp-Asn, Asp-Ser, and Asp-Ala are particularly prone to this side reaction due to the low steric hindrance of the C-terminal residue's side chain.
Currently, there is a lack of specific published data directly investigating the influence of D-homoserine on the rate of aspartimide formation. However, we can hypothesize based on its structure:
-
Steric Hindrance: The ethyl-hydroxyl side chain of D-homoserine is bulkier than that of glycine. This increased steric hindrance may slightly reduce the propensity for the backbone nitrogen to adopt the necessary conformation for nucleophilic attack on the Asp side chain, potentially offering some protection compared to an Asp-Gly sequence.
-
Electronic Effects: The hydroxyl group in the side chain of D-homoserine is not expected to have a significant electronic effect on the nucleophilicity of the backbone amide nitrogen.
Recommendation: Given the absence of specific data, it is prudent to treat an Asp-D-Hse sequence as potentially susceptible to aspartimide formation and to employ preventative measures, especially in long or otherwise sensitive peptide sequences.
Q3: What are the primary strategies to prevent aspartimide formation?
A3: The main strategies focus on minimizing the conditions that promote the side reaction or sterically blocking the reaction from occurring:
-
Modification of Fmoc Deprotection Conditions: Reducing the basicity or modifying the composition of the deprotection solution can significantly decrease the rate of aspartimide formation. Adding an acidic additive like 0.1 M HOBt to the 20% piperidine in DMF is a common and effective approach.
-
Use of Sterically Hindered Asp Side-Chain Protecting Groups: Replacing the standard tert-butyl (OtBu) protecting group with bulkier alternatives like 3-methylpent-3-yl (OMpe) or 3-ethyl-3-pentyl (OEpe) can physically obstruct the nucleophilic attack of the backbone amide.
-
Backbone Protection: Protecting the backbone amide nitrogen of the residue following the Asp with a group like 2,4-dimethoxybenzyl (Dmb) completely prevents aspartimide formation. This is often achieved by using pre-formed dipeptide building blocks, such as Fmoc-Asp(OtBu)-(Dmb)Gly-OH.
Q4: Can I use a combination of preventative strategies?
A4: Yes, for particularly challenging sequences, a combination of strategies is often the most effective approach. For example, using a bulky side-chain protecting group for aspartic acid in conjunction with modified Fmoc deprotection conditions can provide enhanced protection against aspartimide formation.
Quantitative Data on Prevention Strategies
The following table summarizes the effectiveness of different strategies in preventing aspartimide formation in a model peptide sequence known to be highly susceptible to this side reaction.
| Strategy | Aspartic Acid Derivative | Fmoc Deprotection Conditions | % Aspartimide Formation (per cycle) | Reference |
| Standard | Fmoc-Asp(OtBu)-OH | 20% Piperidine in DMF | High (can exceed 5-10%) | |
| Modified Deprotection | Fmoc-Asp(OtBu)-OH | 20% Piperidine, 0.1 M HOBt in DMF | Moderate (significant reduction) | |
| Bulky Protecting Group | Fmoc-Asp(OMpe)-OH | 20% Piperidine in DMF | Low | |
| Bulky Protecting Group | Fmoc-Asp(OBno)-OH | 20% Piperidine in DMF | Very Low (~0.1%) | |
| Backbone Protection | Fmoc-Asp(OtBu)-(Dmb)Gly-OH | 20% Piperidine in DMF | Complete Prevention |
Experimental Protocols
Protocol 1: Fmoc Deprotection with Piperidine/HOBt
This protocol is a simple modification of the standard Fmoc deprotection procedure and is effective in reducing aspartimide formation.
-
Reagent Preparation: Prepare a deprotection solution of 20% (v/v) piperidine and 0.1 M 1-hydroxybenzotriazole (HOBt) in high-purity DMF.
-
Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes in the reaction vessel.
-
Deprotection:
-
Drain the DMF from the swollen resin.
-
Add the 20% piperidine/0.1 M HOBt solution to the resin, ensuring the resin is fully covered.
-
Agitate the mixture for 10 minutes at room temperature.
-
Drain the deprotection solution.
-
Repeat the addition of fresh deprotection solution and agitate for another 10 minutes.
-
-
Washing:
-
Drain the deprotection solution.
-
Wash the resin thoroughly with DMF (5 x 1 min).
-
Wash the resin with DCM (3 x 1 min) and then DMF (3 x 1 min) before proceeding to the coupling step.
-
Protocol 2: Coupling of Fmoc-Asp(OMpe)-OH
This protocol outlines the use of a sterically hindered aspartic acid derivative to suppress aspartimide formation.
-
Resin Preparation: Perform the Fmoc deprotection of the N-terminal amino acid on the resin as per your standard or modified protocol (e.g., Protocol 1).
-
Amino Acid Activation:
-
In a separate vessel, dissolve Fmoc-Asp(OMpe)-OH (3 equivalents relative to resin loading) and a coupling reagent such as HBTU (2.9 equivalents) in DMF.
-
Add DIPEA (6 equivalents) to the solution and allow the mixture to pre-activate for 1-2 minutes.
-
-
Coupling Reaction:
-
Add the activated Fmoc-Asp(OMpe)-OH solution to the deprotected peptide-resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
-
Monitoring and Washing:
-
Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is positive (indicating incomplete coupling), the coupling step can be repeated.
-
Once the coupling is complete, drain the reaction solution and wash the resin with DMF (3 x 1 min), DCM (3 x 1 min), and DMF (3 x 1 min).
-
Protocol 3: Use of a Dmb-Protected Dipeptide
This protocol provides the most robust prevention of aspartimide formation at a specific site.
-
Resin Preparation: Deprotect the N-terminal Fmoc group of the peptide-resin.
-
Dipeptide Activation:
-
Dissolve the Fmoc-Asp(OtBu)-(Dmb)Gly-OH dipeptide (2 equivalents) and an activating agent like HATU (1.9 equivalents) in DMF.
-
Add DIPEA (4 equivalents) and allow to pre-activate for 2 minutes.
-
-
Coupling:
-
Add the activated dipeptide solution to the resin.
-
Allow the coupling reaction to proceed for 2-4 hours. Coupling onto the Dmb-protected amine can be slower than standard couplings.
-
-
Washing:
-
Drain the coupling solution and wash the resin thoroughly with DMF and DCM.
-
-
Subsequent Steps: The Dmb group is stable to the standard Fmoc deprotection conditions and is removed during the final TFA cleavage step.
Visualizations
Caption: Mechanism of aspartimide formation and subsequent side reactions.
Caption: Decision workflow for preventing aspartimide formation.
References
Validation & Comparative
A Comparative Analysis of Boc-D-Homoserine Coupling Efficiency in Solid-Phase Peptide Synthesis
In the realm of solid-phase peptide synthesis (SPPS), the efficiency of each amino acid coupling step is paramount to the successful synthesis of the target peptide. While the coupling of most standard amino acids is routine, certain residues present unique challenges due to steric hindrance or reactive side chains. This guide provides a comparative perspective on the coupling efficiency of Boc-D-homoserine relative to other proteinogenic amino acids, supported by established chemical principles and experimental methodologies.
A key challenge associated with the use of this compound in peptide synthesis is the potential for intramolecular cyclization of its γ-hydroxyl group, leading to the formation of a stable lactone. This side reaction can compete with the desired intermolecular peptide bond formation, thereby reducing the overall coupling yield and complicating the purification process.
Comparative Coupling Efficiency and Potential Side Reactions
| Amino Acid Category | Representative Amino Acids | Typical Coupling Efficiency | Primary Challenges & Side Reactions |
| High Efficiency / Low Side Reactions | Ala, Gly, Leu, Phe, Trp, Val | >99% | Minimal under standard conditions. |
| Sterically Hindered | Ile, Val, Thr | 98-99% | Slower reaction kinetics requiring extended coupling times or more potent activating agents.[1][2] |
| Side-Chain Reactive (Acylation) | Ser, Thr | 98-99% | O-acylation of the side-chain hydroxyl group can occur, leading to branched impurities. This is often mitigated by using side-chain protecting groups (e.g., Boc-Ser(Bzl)-OH).[3][4] |
| Side-Chain Reactive (Other) | Asp, Asn, Gln, His, Arg | Variable | Aspartimide formation (Asp), dehydration of side-chain amide (Asn, Gln), side-chain modification (His, Arg).[1] |
| This compound | Hse | Variable | Lactonization: Intramolecular cyclization of the side-chain γ-hydroxyl group to form a stable lactone, which terminates the peptide chain extension. This is a significant competing reaction. |
Experimental Protocols
To quantitatively assess and compare the coupling efficiency of this compound or any other amino acid, a standardized experimental protocol is essential. Below are detailed methodologies for a typical coupling reaction and its analysis.
Protocol 1: Standard Boc-SPPS Coupling Cycle
This protocol outlines a single coupling cycle for adding an amino acid to a growing peptide chain on a solid support.
-
Resin Preparation: Start with a pre-loaded resin (e.g., Merrifield or PAM resin) bearing the N-terminally protected initial amino acid. Swell the resin in dichloromethane (DCM) for 30 minutes.
-
Boc Deprotection:
-
Treat the resin with 50% trifluoroacetic acid (TFA) in DCM for 2 minutes (pre-wash).
-
Treat the resin with 50% TFA in DCM for 20-30 minutes to remove the Boc protecting group.
-
Wash the resin sequentially with DCM (3x), isopropanol (IPA) (2x), and DCM (3x) to remove residual TFA and by-products.
-
-
Neutralization:
-
Neutralize the resulting trifluoroacetate salt by treating the resin with 5-10% N,N-diisopropylethylamine (DIPEA) in DCM for 5-10 minutes (2x).
-
Wash the resin with DCM (5x).
-
-
Amino Acid Coupling:
-
Pre-activation: In a separate vessel, dissolve the incoming Boc-protected amino acid (e.g., this compound) (3 equivalents) and a coupling agent such as HBTU (3 equivalents) and HOBt (3 equivalents) in N,N-dimethylformamide (DMF). Add DIPEA (6 equivalents) and allow the mixture to pre-activate for 5-10 minutes.
-
Coupling Reaction: Add the pre-activated amino acid solution to the neutralized peptide-resin. Agitate the mixture at room temperature for 1-2 hours.
-
-
Monitoring the Coupling Reaction:
-
Perform a qualitative ninhydrin (Kaiser) test. A negative result (yellow beads) indicates complete coupling. A positive result (blue beads) signifies incomplete coupling, necessitating a second coupling step.
-
-
Washing: After a complete coupling, wash the resin with DMF (3x) and DCM (3x). The resin is now ready for the next deprotection and coupling cycle.
Protocol 2: Quantitative Analysis of Coupling Efficiency by HPLC
This method provides a precise measurement of coupling efficiency by analyzing a cleaved sample of the peptide.
-
Sample Collection: After the coupling reaction, take a small sample of the peptide-resin (approx. 5-10 mg).
-
Peptide Cleavage:
-
Dry the resin sample under vacuum.
-
Add a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) to the resin.
-
Allow the cleavage reaction to proceed for 2-3 hours at room temperature.
-
Precipitate the cleaved peptide in cold diethyl ether, centrifuge, and decant the ether. Wash the peptide pellet with cold ether twice.
-
-
Sample Preparation: Dissolve the dried crude peptide in a suitable solvent, typically a mixture of acetonitrile and water containing 0.1% TFA.
-
HPLC Analysis:
-
Column: Use a reversed-phase C18 column.
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 65% of mobile phase B over 30 minutes is a typical starting point.
-
Detection: Monitor the absorbance at 214 nm or 220 nm.
-
-
Data Interpretation: The chromatogram will show a major peak for the desired full-length peptide and potentially a smaller peak corresponding to the deletion sequence (the peptide without the newly added amino acid). The coupling efficiency is calculated as:
-
Efficiency (%) = [Area of target peptide peak / (Area of target peptide peak + Area of deletion sequence peak)] x 100
-
Visualizing Workflows and Side Reactions
Diagrams created using Graphviz DOT language help to visualize the experimental processes and chemical transformations involved.
Caption: General workflow of a single amino acid coupling cycle in Boc-SPPS.
Caption: Competing reactions during the coupling of this compound.
References
- 1. Coupling efficiencies of amino acids in the solid phase synthesis of peptides. | Semantic Scholar [semanticscholar.org]
- 2. Coupling efficiencies of amino acids in the solid phase synthesis of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
Validating Boc-d-homoserine Incorporation: A Comparative Guide to Analytical Techniques
A definitive confirmation of non-canonical amino acid (ncAA) incorporation into a protein sequence is critical for researchers in drug development and synthetic biology. Mass spectrometry stands out as the gold standard for this purpose, offering unparalleled precision and depth of information. This guide provides a comparative overview of mass spectrometry and alternative methods for verifying the site-specific incorporation of Boc-d-homoserine, complete with experimental protocols and data.
The deliberate incorporation of ncAAs like this compound into proteins opens avenues for novel therapeutic functionalities and advanced biomaterials.[1][2][3] However, the success of these endeavors hinges on the accurate verification of ncAA incorporation at the intended position within the polypeptide chain. While several analytical techniques can be employed, they differ significantly in their specificity, sensitivity, and the richness of the data they provide.
Mass Spectrometry: The Gold Standard for Unambiguous Confirmation
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the premier method for confirming ncAA incorporation. It provides definitive evidence of the amino acid's identity and its precise location within the protein's sequence. The general workflow involves the enzymatic digestion of the protein of interest into smaller peptides, which are then separated by liquid chromatography and analyzed by the mass spectrometer.
The instrument measures the mass-to-charge ratio (m/z) of the intact peptides (MS1 scan). Peptides suspected of containing the ncAA are then selected for fragmentation, and the masses of the resulting fragment ions are measured (MS/MS or MS2 scan). The mass of this compound is 219.23 g/mol .[4] The mass shift in a peptide containing this ncAA, compared to its wild-type counterpart, provides the initial evidence of incorporation. The subsequent MS/MS fragmentation pattern then confirms the exact location of the modified amino acid within the peptide's sequence.
Experimental Protocol: LC-MS/MS Analysis
-
Protein Digestion:
-
Resuspend the purified protein containing this compound in a denaturation buffer (e.g., 8 M urea, 50 mM Tris-HCl, pH 8.0).
-
Reduce disulfide bonds with dithiothreitol (DTT) at 37°C for 1 hour.
-
Alkylate cysteine residues with iodoacetamide in the dark at room temperature for 45 minutes.
-
Dilute the solution 4-fold with 50 mM Tris-HCl (pH 8.0) to reduce the urea concentration.
-
Add trypsin at a 1:50 (enzyme:protein) ratio and incubate overnight at 37°C.
-
Quench the digestion with formic acid to a final concentration of 1%.
-
-
Peptide Desalting:
-
Use a C18 solid-phase extraction (SPE) cartridge to desalt the peptide mixture.
-
Wash the cartridge with 0.1% formic acid and elute the peptides with a solution of 50% acetonitrile and 0.1% formic acid.
-
Dry the eluted peptides in a vacuum centrifuge.
-
-
LC-MS/MS Analysis:
-
Resuspend the dried peptides in 0.1% formic acid.
-
Inject the sample into a high-performance liquid chromatography (HPLC) system coupled to a high-resolution mass spectrometer (e.g., an Orbitrap or Q-TOF instrument).
-
Separate peptides using a reversed-phase C18 column with a gradient of increasing acetonitrile concentration.[5]
-
Set the mass spectrometer to operate in data-dependent acquisition (DDA) mode, where the most abundant ions in each MS1 scan are selected for MS/MS fragmentation.
-
Include the mass of this compound as a variable modification in the data analysis software.
-
-
Data Analysis:
-
Use a proteomics software suite (e.g., MaxQuant, Proteome Discoverer, or similar) to search the acquired MS/MS spectra against the known protein sequence.
-
Specify the variable modification corresponding to the mass of this compound on the target amino acid residue.
-
Manual validation of the MS/MS spectra for peptides identified with the modification is recommended to confirm the presence of key fragment ions that pinpoint the location of the ncAA.
-
Comparison with Alternative Methods
While LC-MS/MS is the most robust method, other techniques can provide indirect or partial evidence of ncAA incorporation.
| Technique | Principle | Sensitivity | Specificity | Information Provided | Limitations |
| LC-MS/MS | Measures mass-to-charge ratio of peptides and their fragments. | High (femtomole to attomole) | Very High | Definitive mass of the incorporated amino acid and its precise location in the sequence. | Requires specialized equipment and expertise. |
| Edman Degradation | Sequential removal and identification of N-terminal amino acids. | Moderate (picomole) | Moderate | Can sequence a portion of the protein from the N-terminus. | Will not work if the N-terminus is blocked; inefficient for long sequences (>30-50 residues); identification of modified amino acids can be challenging and requires standards. |
| Western Blot | Uses antibodies to detect a target protein. | High | Depends on antibody specificity | Confirms expression of the full-length protein; can indicate incorporation if a tag is involved. | Does not directly confirm the presence or location of the ncAA; requires a specific antibody. |
Data Interpretation:
In a typical LC-MS/MS experiment, the successful incorporation of this compound would be confirmed by identifying a peptide with a mass increase corresponding to the difference between this compound and the original amino acid. For example, if this compound (219.11 Da monoisotopic mass) replaces a methionine (131.04 Da), the peptide will show a mass shift of +88.07 Da. The MS/MS spectrum will then show a series of fragment ions (b- and y-ions) that are consistent with the modified peptide sequence, thereby localizing the ncAA to a specific position.
In contrast, Edman degradation might fail to identify the modified residue or show a "blank" cycle if the derivatized ncAA does not co-elute with standard amino acids. A Western blot would likely show a band at the expected molecular weight for the full-length protein, but this only confirms protein expression, not the successful incorporation of the ncAA at the desired site.
Conclusion
For researchers and drug development professionals requiring unambiguous validation of this compound incorporation, mass spectrometry is the indispensable analytical tool. Its ability to provide precise mass and sequence information far surpasses the capabilities of alternative methods like Edman degradation or Western blotting. While these other techniques can be useful for preliminary or indirect assessments, only LC-MS/MS delivers the conclusive, high-resolution data necessary to confidently verify the structure of engineered proteins.
References
- 1. EP2290369B1 - Methods for proteomic profiling using non-natural amino acids - Google Patents [patents.google.com]
- 2. Incorporation of Nonnatural Amino Acids Into Proteins | Annual Reviews [annualreviews.org]
- 3. Incorporation of non-natural amino acids into proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | C9H17NO5 | CID 13066456 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. A reliable LC-MS/MS method for the quantification of natural amino acids in mouse plasma: Method validation and application to a study on amino acid dynamics during hepatocellular carcinoma progression - PMC [pmc.ncbi.nlm.nih.gov]
Verifying the Structure of D-Homoserine Peptides: A Comparative Guide to NMR Spectroscopy and Alternative Methods
For researchers, scientists, and drug development professionals, the precise structural confirmation of synthetic peptides is a critical step in ensuring their quality, efficacy, and safety. This is particularly true for peptides incorporating non-canonical amino acids like D-homoserine, which are often introduced to enhance proteolytic stability and modulate biological activity. This guide provides an objective comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with other common analytical techniques—namely Mass Spectrometry and Edman Degradation—for the structural verification of D-homoserine-containing peptides, supported by experimental data and detailed protocols.
The Central Role of NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-destructive technique for the detailed structural elucidation of peptides in solution.[1] It provides through-bond and through-space information at the atomic level, enabling the confirmation of the amino acid sequence, stereochemistry, and three-dimensional conformation.
Key NMR Experiments for Peptide Analysis
A suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments is typically employed to unravel the structure of a peptide. These include:
-
¹H NMR: Provides a fundamental fingerprint of the peptide, showing the chemical environment of all hydrogen atoms.
-
¹³C NMR: Offers insights into the carbon backbone and side chains.
-
COSY (Correlation Spectroscopy): Reveals protons that are coupled to each other, typically through two or three bonds. This is crucial for identifying adjacent protons within an amino acid residue.
-
TOCSY (Total Correlation Spectroscopy): Establishes correlations between all protons within a spin system (i.e., within a single amino acid residue). This allows for the complete assignment of all protons belonging to a particular residue.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): Detects protons that are close in space (typically < 5 Å), regardless of whether they are bonded. This is the primary method for determining the peptide's 3D structure and for sequential assignment of amino acid residues.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and heteroatoms, most commonly ¹H and ¹³C or ¹H and ¹⁵N. This is invaluable for assigning carbon and nitrogen resonances.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and heteroatoms over two or three bonds, aiding in the assignment of quaternary carbons and confirming connectivity across peptide bonds.
Verifying D-Homoserine Incorporation and Structure
The unambiguous verification of D-homoserine in a peptide sequence using NMR relies on the unique chemical shifts and coupling patterns of its protons and carbons. While experimental data for D-homoserine within a peptide is not extensively published, we can estimate the expected chemical shifts based on the known values for L-homoserine and the general effects of D-amino acid incorporation.
Table 1: Estimated ¹H and ¹³C NMR Chemical Shifts for D-Homoserine in a Peptide (Random Coil)
| Atom | Estimated ¹H Chemical Shift (ppm) | Estimated ¹³C Chemical Shift (ppm) |
| Cα | - | ~55.0 |
| Hα | ~4.3 | - |
| Cβ | - | ~30.0 |
| Hβ | ~2.1, ~2.3 | - |
| Cγ | - | ~60.0 |
| Hγ | ~3.8 | - |
| NH | ~8.3 | - |
Note: These are estimated values and can vary depending on the neighboring amino acids and the local peptide conformation.
The key to confirming the presence and stereochemistry of D-homoserine lies in a combination of through-bond (COSY, TOCSY) and through-space (NOESY/ROESY) correlations. The distinct spin system of the homoserine side chain (α-β-γ protons) can be traced out in a TOCSY spectrum. Furthermore, specific NOE patterns between the D-homoserine residue and its neighbors will differ from those expected for an L-homoserine at the same position, providing crucial stereochemical information.
Experimental Workflow for NMR Analysis
The process of verifying a D-homoserine peptide structure via NMR follows a systematic workflow.
Caption: Workflow for D-homoserine peptide structure verification by NMR spectroscopy.
Detailed Experimental Protocols
Sample Preparation:
-
Purification: The synthetic D-homoserine peptide should be purified to >95% purity, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Concentration: A sample concentration of 0.5-1.0 mM is generally required for most 2D NMR experiments.[2]
-
Solvent: The peptide is dissolved in a suitable NMR buffer, commonly 90% H₂O / 10% D₂O, to allow for the observation of exchangeable amide protons. The pH is typically adjusted to be between 4 and 5 to minimize amide proton exchange rates.[3]
2D NMR Data Acquisition (Example for a 600 MHz Spectrometer):
-
TOCSY:
-
Pulse Program: A standard TOCSY pulse sequence with water suppression (e.g., dipsi2esgpph).
-
Spectral Width: ~12 ppm in both dimensions.
-
Mixing Time: 60-80 ms to allow for magnetization transfer throughout the entire spin system.
-
-
NOESY:
-
Pulse Program: A standard NOESY pulse sequence with water suppression (e.g., noesyesgpph).
-
Spectral Width: ~12 ppm in both dimensions.
-
Mixing Time: 150-300 ms to allow for the buildup of cross-peaks from through-space interactions.
-
-
HSQC (¹H-¹³C):
-
Pulse Program: A standard HSQC pulse sequence with sensitivity enhancement (e.g., hsqcedetgpsisp2.2).
-
Spectral Width: ~12 ppm in the ¹H dimension and ~80 ppm in the ¹³C dimension.
-
Comparison with Alternative Methods
While NMR provides unparalleled detail, other techniques are also employed for peptide characterization. The choice of method often depends on the specific information required, sample amount, and desired throughput.
Caption: Decision logic for selecting an analytical method for peptide structure verification.
Mass Spectrometry (MS)
Mass spectrometry is a highly sensitive technique that measures the mass-to-charge ratio of ions. For peptides, it is primarily used to confirm the molecular weight and, with tandem MS (MS/MS), to determine the amino acid sequence.
-
Strengths: High sensitivity (femtomole range), high throughput, and the ability to analyze complex mixtures. It can readily confirm the mass of the D-homoserine-containing peptide.
-
Limitations: Tandem MS for de novo sequencing can be challenging and may not differentiate between isobaric amino acids (e.g., leucine and isoleucine). Crucially, standard MS techniques cannot distinguish between D- and L-isomers of an amino acid.[4] Specialized MS techniques like radical-directed dissociation can sometimes discriminate between epimers, but this is not routine.[4]
Edman Degradation
Edman degradation is a chemical method that sequentially removes and identifies amino acids from the N-terminus of a peptide.
-
Strengths: Provides direct, residue-by-residue sequence information from the N-terminus. It is highly accurate for this purpose.
-
Limitations: It is a slower, lower-throughput method that requires a pure sample. The sequencing length is typically limited to 30-50 residues. Like mass spectrometry, Edman degradation cannot differentiate between D- and L-amino acids.
Table 2: Comparison of Analytical Methods for D-Homoserine Peptide Verification
| Feature | NMR Spectroscopy | Mass Spectrometry | Edman Degradation |
| Primary Information | Sequence, Stereochemistry, 3D Structure | Molecular Weight, Sequence | N-terminal Sequence |
| Stereochemistry (D/L) | Yes (via NOE patterns) | No (with standard methods) | No |
| Sensitivity | Low (micromolar to millimolar) | High (femtomolar to picomolar) | Moderate (picomolar) |
| Throughput | Low | High | Low |
| Sample Requirement | High (mg range) | Low (µg to ng range) | Low (µg range) |
| Destructive? | No | Yes | Yes |
| Structural Information | High (atomic resolution) | Low (connectivity) | Low (sequence only) |
Conclusion
For the comprehensive structural verification of D-homoserine peptides, NMR spectroscopy is the most powerful and informative technique. It is the only method among the three discussed that can routinely confirm the sequence, and crucially, the stereochemistry and three-dimensional structure of the peptide in solution. While mass spectrometry is an essential tool for initial confirmation of molecular weight and sequence, and Edman degradation provides robust N-terminal sequencing, neither can definitively verify the presence and configuration of a D-amino acid. Therefore, for researchers and drug developers working with stereochemically modified peptides, a multi-faceted approach is recommended, with NMR spectroscopy serving as the cornerstone for complete structural elucidation and quality control.
References
- 1. emeritus.widergroup.ethz.ch [emeritus.widergroup.ethz.ch]
- 2. Random coil shifts of posttranslationally modified amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sequence correction of random coil chemical shifts: correlation between neighbor correction factors and changes in the Ramachandran distribution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Coupling Reagents for Boc-D-Homoserine in Peptide Synthesis
For researchers, scientists, and drug development professionals engaged in peptide synthesis, the selection of an appropriate coupling reagent is a critical determinant of reaction success, influencing yield, purity, and the prevention of side reactions. This guide provides an objective comparison of the performance of common coupling reagents for the incorporation of Boc-D-homoserine, a non-proteinogenic amino acid of interest in the development of novel therapeutics and probes. While direct comparative studies on this compound are limited, this guide collates available experimental data on similar amino acids to provide a reliable performance overview.
Performance Comparison of Coupling Reagents
The choice of coupling reagent directly impacts the efficiency of peptide bond formation and the preservation of stereochemical integrity. The following table summarizes the expected performance of commonly used coupling reagents for the activation and coupling of this compound.
| Coupling Reagent | Typical Yield | Racemization Risk | Key Advantages & Disadvantages |
| HATU | High (>90%) | Very Low | Advantages: High reactivity and speed, low racemization rates, effective for sterically hindered amino acids.[1][2] Disadvantages: Higher cost compared to other reagents.[1] |
| HBTU | High (>90%) | Low | Advantages: Good balance of reactivity and cost, reliable for standard couplings.[3] Disadvantages: Can be slightly less effective than HATU in preventing racemization for sensitive amino acids.[3] |
| TBTU | High (>90%) | Low | Advantages: Similar in performance to HBTU, very efficient with minimal racemization when HOBt is added. Disadvantages: Can react with the unprotected N-terminus if used in excess. |
| PyBOP | High | Low | Advantages: Efficient and rapid reactions, byproducts are less hazardous than those of BOP. Disadvantages: Can be less effective for highly sterically hindered couplings compared to HATU. |
| EDC/HOBt | Good (70-90%) | Low to Moderate | Advantages: Cost-effective, water-soluble byproducts are easily removed. Disadvantages: Generally lower reactivity compared to uronium/phosphonium reagents; risk of O-acylisourea rearrangement. |
| DIC/HOBt | Good to High | Low to Moderate | Advantages: A classic and cost-effective method; HOBt is crucial for suppressing racemization. Disadvantages: Dicyclohexylurea (DCU) byproduct from DCC can be difficult to remove; DIC produces a more soluble urea. |
Experimental Protocols
Detailed methodologies are crucial for reproducible experimental outcomes. Below are representative protocols for the coupling of this compound using different reagents in a solid-phase peptide synthesis (SPPS) workflow.
General Solid-Phase Peptide Synthesis (SPPS) Workflow
The synthesis of a peptide on a solid support follows a cyclical process of deprotection, activation, and coupling.
General workflow for solid-phase peptide synthesis (SPPS).
Protocol 1: Coupling of this compound using HATU
This protocol is adapted from general procedures for HATU-mediated solid-phase peptide coupling.
-
Resin Preparation: Swell the resin-bound peptide with the free N-terminal amine in N,N-dimethylformamide (DMF) for 30 minutes.
-
Activation of this compound: In a separate vessel, dissolve this compound (2.0 eq.), HATU (1.95 eq.), and HOAt (2.0 eq.) in DMF. Add N,N-diisopropylethylamine (DIEA) (4.0 eq.) to the solution and allow it to pre-activate for 1-2 minutes.
-
Coupling Reaction: Add the activated this compound solution to the resin. Agitate the mixture at room temperature for 1-2 hours.
-
Monitoring the Reaction: Monitor the completion of the coupling reaction using a qualitative method such as the Kaiser test.
-
Washing: Once the reaction is complete, wash the resin thoroughly with DMF (3x), dichloromethane (DCM) (3x), and methanol (3x) to remove excess reagents and byproducts.
Protocol 2: Coupling of this compound using HBTU
This protocol follows a standard procedure for HBTU-mediated coupling in SPPS.
-
Resin Preparation: Swell the peptide-resin with the deprotected N-terminus in DMF for 30 minutes.
-
Coupling Solution Preparation: In a separate vial, dissolve this compound (2.0 eq.) and HBTU (2.0 eq.) in DMF.
-
Coupling Reaction: Add the this compound/HBTU solution to the resin, followed by the addition of DIEA (4.0 eq.). Agitate the reaction mixture at room temperature for 10-60 minutes.
-
Monitoring and Washing: Monitor the reaction using the Kaiser test. Upon completion, filter and wash the resin with DMF.
Protocol 3: Coupling of this compound using EDC/HOBt
This protocol is a typical procedure for carbodiimide-mediated coupling in solution phase, which can be adapted for solid-phase synthesis.
-
Resin Preparation: Swell the resin with the free amine in DCM or DMF.
-
Coupling Mixture: In a separate flask, dissolve this compound (1.2 eq.) and HOBt (1.2 eq.) in DCM. Cool the mixture in an ice bath.
-
Coupling Reaction: Add EDC (1.2 eq.) to the cooled solution and stir. After a few minutes of pre-activation, add this solution to the resin. Let the reaction proceed for several hours at room temperature.
-
Work-up: After the reaction is complete (as indicated by the Kaiser test), wash the resin with DCM to remove the soluble urea byproduct and other excess reagents.
Application Context: Quorum Sensing in Bacteria
Homoserine lactones are crucial signaling molecules in the quorum sensing (QS) systems of Gram-negative bacteria. This cell-to-cell communication mechanism allows bacteria to coordinate gene expression in a population density-dependent manner, regulating processes such as biofilm formation and virulence factor production. The synthesis of analogues of N-acyl homoserine lactones, which often involves the coupling of a fatty acid to a homoserine lactone core, is an active area of research for the development of quorum sensing modulators.
The following diagram illustrates the general mechanism of LuxI/LuxR-type quorum sensing, where acyl-homoserine lactones (AHLs) act as autoinducers.
References
A Comparative Analysis of Boc and Fmoc Protecting Groups for Homoserine Stability in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of protecting groups is a critical determinant of success in solid-phase peptide synthesis (SPPS). This guide provides an objective comparison of two of the most widely used α-amino protecting groups, tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc), with a specific focus on their stability when protecting the amino acid homoserine. This analysis is supported by established chemical principles and outlines potential side reactions, offering researchers a comprehensive resource for making informed decisions in their synthetic strategies.
Chemical Orthogonality: The Foundation of Modern Peptide Synthesis
The core principle differentiating Boc and Fmoc strategies is their chemical orthogonality. The Boc group is labile under acidic conditions, typically cleaved by trifluoroacetic acid (TFA), while the Fmoc group is removed under basic conditions, commonly with piperidine.[1][][3] This fundamental difference allows for selective deprotection of the α-amino group while side-chain protecting groups remain intact, a cornerstone of modern SPPS.[1]
Quantitative Stability Comparison
While direct kinetic data for the deprotection of Boc-homoserine and Fmoc-homoserine is not extensively available in the literature, the relative stability can be inferred from the well-established lability of these protecting groups.
| Protecting Group | Deprotection Condition | Reagent | Typical Deprotection Time | Stability Profile for Homoserine |
| Boc | Acidic | 25-50% TFA in DCM | 15-30 minutes | Stable to basic and nucleophilic conditions. Lability in acid allows for its removal without affecting base-labile side-chain protecting groups. |
| Fmoc | Basic | 20% Piperidine in DMF | 5-20 minutes | Stable to acidic conditions. Its base-lability is orthogonal to the acid-labile side-chain protecting groups commonly used in Fmoc-based SPPS.[] |
Key Side Reaction: Homoserine Lactonization
A significant consideration when using homoserine in peptide synthesis is its propensity to undergo intramolecular cyclization to form a stable homoserine lactone. This side reaction is influenced by the pH of the reaction environment.
-
Boc Strategy: The strongly acidic conditions required for Boc deprotection (e.g., TFA) and particularly during the final cleavage from the resin with strong acids like hydrofluoric acid (HF), can promote the formation of tert-butyl cations. These cations can react with the thioether of a C-terminal methionine, leading to its cyclization and the formation of a homoserine lactone. While this is a known side reaction, its occurrence is primarily associated with the final cleavage step, especially when using harsh acids like HF.
-
Fmoc Strategy: The basic conditions used for Fmoc deprotection (e.g., piperidine) are generally less conducive to the acid-catalyzed lactonization of homoserine. However, the potential for base-catalyzed side reactions should always be considered, although direct evidence for significant lactonization of Fmoc-homoserine under standard deprotection conditions is not prominent in the reviewed literature. One study describes a four-step process involving the deprotection of an N-Fmoc group in the synthesis of homoserine lactone derivatives, indicating that the Fmoc group can be removed prior to or concurrently with lactonization.
Experimental Protocols
Protocol 1: Boc-Homoserine Deprotection
This protocol describes the removal of the Boc protecting group from a resin-bound peptide containing homoserine.
Materials:
-
Boc-Homoserine-functionalized resin
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
10% Diisopropylethylamine (DIEA) in DCM
-
Methanol
Procedure:
-
Swell the Boc-Homoserine-resin in DCM for 30 minutes.
-
Drain the DCM.
-
Add a solution of 50% TFA in DCM to the resin.
-
Agitate the mixture for 30 minutes at room temperature.
-
Drain the TFA solution.
-
Wash the resin with DCM (3 x volumes).
-
Neutralize the resin with 10% DIEA in DCM (2 x volumes) for 2 minutes each.
-
Wash the resin with DCM (3 x volumes).
-
Wash the resin with Methanol (2 x volumes) to shrink the resin for drying.
-
Dry the resin under vacuum.
Protocol 2: Fmoc-Homoserine Deprotection
This protocol outlines the removal of the Fmoc protecting group from a resin-bound peptide containing homoserine.
Materials:
-
Fmoc-Homoserine-functionalized resin
-
20% Piperidine in N,N-Dimethylformamide (DMF)
-
DMF
-
DCM
-
Methanol
Procedure:
-
Swell the Fmoc-Homoserine-resin in DMF for 30 minutes.
-
Drain the DMF.
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate the mixture for 20 minutes at room temperature.
-
Drain the piperidine solution.
-
Wash the resin with DMF (5 x volumes).
-
Wash the resin with DCM (3 x volumes).
-
Wash the resin with Methanol (2 x volumes).
-
Dry the resin under vacuum.
Visualization of Deprotection Workflows
Caption: Boc-Homoserine Deprotection Workflow
Caption: Fmoc-Homoserine Deprotection Workflow
Conclusion
The choice between Boc and Fmoc protection for homoserine-containing peptides depends on the overall synthetic strategy, including the nature of other amino acids in the sequence and the desired final cleavage conditions.
-
Boc-homoserine offers stability to the basic conditions used for Fmoc removal, making it a viable option in orthogonal protection schemes. However, the strongly acidic conditions required for its own removal and for final peptide cleavage carry a risk of promoting homoserine lactone formation, particularly when harsh reagents like HF are employed.
-
Fmoc-homoserine is the more commonly used derivative in modern SPPS due to the milder overall conditions of the Fmoc/tBu strategy. The basic deprotection is less likely to induce lactonization compared to strong acid treatment.
For the synthesis of peptides containing homoserine, the Fmoc strategy generally presents a lower risk of the lactonization side reaction during the repetitive deprotection steps of chain elongation. Careful consideration of the final cleavage cocktail is crucial regardless of the chosen α-amino protecting group to minimize side reactions and maximize the yield of the desired peptide.
References
Boc Chemistry: The Superior Choice for Synthesizing Hydrophobic Homoserine Peptides
For researchers, scientists, and drug development professionals engaged in the synthesis of hydrophobic peptides, particularly those incorporating homoserine residues, the selection of the appropriate solid-phase peptide synthesis (SPPS) chemistry is paramount to success. This guide provides a comprehensive comparison of tert-butyloxycarbonyl (Boc) and 9-fluorenylmethoxycarbonyl (Fmoc) chemistries, presenting evidence that establishes Boc-based strategies as the more advantageous approach for these challenging sequences.
The primary obstacle in the synthesis of hydrophobic peptides is the propensity of the growing peptide chain to aggregate on the solid support. This aggregation, driven by intermolecular hydrogen bonding and the formation of stable secondary structures, can lead to incomplete coupling reactions and subsequently low yields and purity of the desired peptide. Boc chemistry, particularly when coupled with in situ neutralization protocols, offers a robust solution to mitigate these issues.
The key advantage of the Boc strategy lies in its deprotection step. The use of a strong acid, typically trifluoroacetic acid (TFA), to remove the Nα-Boc protecting group results in the protonation of the newly exposed N-terminal amine. This positive charge effectively disrupts the secondary structures that lead to aggregation, thereby enhancing the accessibility of the N-terminus for the subsequent coupling step. In contrast, the basic conditions used for Fmoc deprotection leave the N-terminus in a neutral, aggregation-prone state.
Comparative Analysis: Boc vs. Fmoc for Hydrophobic Peptide Synthesis
| Feature | Boc Chemistry | Fmoc Chemistry |
| Nα-Deprotection | Acid-labile (TFA) | Base-labile (e.g., Piperidine) |
| Aggregation of Hydrophobic Peptides | Less frequent due to N-terminal protonation after deprotection.[1] | More frequent as the deprotected N-terminus is neutral and prone to aggregation.[1] |
| Purity of Hydrophobic Peptides | Often higher due to reduced aggregation and fewer deletion sequences.[] | Can be lower, with aggregation leading to incomplete reactions.[1] |
| Yield of Hydrophobic Peptides | Generally higher for difficult sequences.[1] | Can be significantly lower for aggregation-prone sequences. |
| In Situ Neutralization | Highly effective protocols exist, minimizing the time the N-terminus is in a neutral state and further reducing aggregation. | Not applicable. |
| Side-Chain Protection for Homoserine | Typically Benzyl (Bzl) ether, removed during the final cleavage. | Typically tert-Butyl (tBu) ether, removed during the final cleavage. |
| Final Cleavage | Requires strong acids like HF or TFMSA. | Milder acidic conditions (TFA). |
Experimental Protocols
A detailed experimental protocol for the synthesis of a model hydrophobic homoserine peptide using Boc-SPPS with in situ neutralization is provided below. For comparison, a standard Fmoc-SPPS protocol is also outlined.
Boc-SPPS with In Situ Neutralization Protocol for a Model Hydrophobic Homoserine Peptide
This protocol is a representative example and may require optimization based on the specific peptide sequence.
1. Resin Preparation:
-
Start with a suitable resin, such as a Merrifield or PAM resin, pre-loaded with the C-terminal amino acid.
-
Swell the resin in dichloromethane (DCM) for 30-60 minutes.
2. Boc Deprotection:
-
Wash the resin with DCM.
-
Treat the resin with 50% TFA in DCM for 2 minutes.
-
Drain and repeat the 50% TFA in DCM treatment for 20 minutes.
-
Wash the resin with DCM, followed by isopropanol, and then DCM again to remove residual TFA.
3. Amino Acid Coupling (In Situ Neutralization):
-
In a separate vessel, dissolve the Boc-protected amino acid (e.g., Boc-Hse(Bzl)-OH) (3 equivalents) and a coupling reagent such as HBTU (2.9 equivalents) in N,N-dimethylformamide (DMF).
-
Add the activated amino acid solution to the resin.
-
Immediately add N,N-diisopropylethylamine (DIEA) (6 equivalents) to the resin slurry.
-
Allow the coupling reaction to proceed for 10-60 minutes. The progress of the reaction can be monitored using the Kaiser test.
4. Washing:
-
Wash the resin thoroughly with DMF and then DCM.
5. Repeat Cycles:
-
Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.
6. Final Cleavage and Deprotection:
-
After the final coupling and deprotection cycle, wash the resin with DCM and dry under vacuum.
-
Cleave the peptide from the resin and remove the side-chain protecting groups using a strong acid cocktail, such as anhydrous hydrogen fluoride (HF) with scavengers (e.g., anisole). This step requires specialized equipment and safety precautions.
-
Precipitate the cleaved peptide in cold diethyl ether, wash, and dry.
7. Purification and Analysis:
-
Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterize the purified peptide by mass spectrometry.
Standard Fmoc-SPPS Protocol
1. Resin Preparation:
-
Swell a suitable resin (e.g., Rink Amide or Wang resin) in DMF for 30-60 minutes.
2. Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 5 minutes.
-
Drain and repeat the 20% piperidine in DMF treatment for 15 minutes.
-
Wash the resin thoroughly with DMF.
3. Amino Acid Coupling:
-
In a separate vessel, activate the Fmoc-protected amino acid (e.g., Fmoc-Hse(tBu)-OH) (3 equivalents) with a coupling reagent (e.g., HBTU, 3 equivalents) and a base (e.g., DIEA, 6 equivalents) in DMF.
-
Add the activated amino acid solution to the resin and allow it to react for 1-2 hours. Monitor the reaction with the Kaiser test.
4. Washing:
-
Wash the resin with DMF.
5. Repeat Cycles:
-
Repeat steps 2-4 for each amino acid.
6. Final Deprotection and Cleavage:
-
After the final coupling, remove the N-terminal Fmoc group.
-
Wash the resin with DMF and then DCM.
-
Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) for 2-3 hours.
-
Precipitate the peptide in cold diethyl ether, wash, and dry.
7. Purification and Analysis:
-
Purify and analyze the peptide as described for the Boc protocol.
Visualizing the Boc-SPPS Workflow
The following diagram illustrates the key steps in the Boc-SPPS cycle with in situ neutralization, highlighting the process that minimizes peptide aggregation.
Caption: Workflow of Boc-SPPS with in situ neutralization.
Signaling Pathway of Aggregation Prevention in Boc-SPPS
The advantage of Boc chemistry in preventing aggregation can be conceptualized as a signaling pathway where the acidic deprotection step is the key initiator.
Caption: Mechanism of aggregation prevention in Boc-SPPS.
References
Validating d-Homoserine Chirality: A Comparative Guide to Analytical Techniques
For researchers, scientists, and drug development professionals, ensuring the chiral integrity of synthetic peptides is paramount. The incorporation of non-proteinogenic amino acids, such as d-homoserine, introduces a critical quality control step: the validation of its stereochemistry post-synthesis. This guide provides an objective comparison of key analytical methods for validating d-homoserine chirality, complete with experimental protocols and performance data to inform your selection of the most suitable technique.
The presence of the desired enantiomer (in this case, d-homoserine) and the absence or quantification of its L-counterpart is crucial for the peptide's biological activity, safety, and efficacy. Several analytical techniques can be employed for this chiral discrimination, each with its own advantages and limitations in terms of sensitivity, resolution, sample preparation, and throughput. This guide focuses on three primary methods: Chiral High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and indirect analysis following derivatization with Marfey's Reagent. Additionally, Circular Dichroism (CD) spectroscopy is discussed as a complementary technique.
Comparative Analysis of Analytical Methods
The selection of an appropriate method for validating d-homoserine chirality depends on various factors, including the required sensitivity, the complexity of the peptide, available instrumentation, and the desired level of quantitation. The following table summarizes the key performance characteristics of the discussed methods.
| Parameter | Chiral HPLC | Chiral GC-MS | Marfey's Reagent with LC-MS | Circular Dichroism (CD) |
| Principle | Direct separation of enantiomers on a chiral stationary phase (CSP). | Separation of volatile, derivatized enantiomers on a chiral capillary column. | Derivatization to diastereomers, followed by separation on a standard achiral column. | Differential absorption of circularly polarized light by chiral molecules. |
| Derivatization Required | No (for direct analysis) | Yes (e.g., esterification and acylation) | Yes (with Marfey's Reagent) | No |
| Typical Analysis Time | 15-45 minutes[1] | 10-30 minutes[2] | 30-60 minutes[3] | < 10 minutes |
| Resolution (Rs) | > 1.5 (baseline) achievable[1] | > 1.5 (baseline) achievable | Baseline separation of diastereomers is common. | Not applicable (measures bulk property) |
| Enantiomeric Excess (ee%) | > 99% quantifiable | > 99% quantifiable | > 99% quantifiable | Can determine ee%, but with lower precision than chromatographic methods. |
| Limit of Detection (LOD) | ng/mL to pg/mL range | pg/mL to fg/mL range | pmol range | Generally less sensitive than chromatographic methods for trace analysis. |
| Accuracy (% Recovery) | Typically 85-115% | Typically 80-120% | High accuracy with appropriate internal standards. | Dependent on calibration and sample purity. |
| Precision (%RSD) | < 5% | < 10% | < 5% | Variable, generally higher %RSD than chromatographic methods for ee% determination. |
Experimental Protocols
Detailed methodologies are essential for the successful implementation and comparison of these techniques. Below are representative protocols for each method, with a critical focus on the initial peptide hydrolysis step, which is common to the chromatographic methods.
Peptide Hydrolysis with Racemization Correction
To analyze the chirality of an individual amino acid within a peptide, the peptide must first be hydrolyzed into its constituent amino acids. A critical consideration during acid hydrolysis is the potential for racemization of some amino acids. To correct for this, hydrolysis is performed in a deuterated acidic solution. Any racemization that occurs during this process will result in the incorporation of a deuterium atom at the α-carbon of the newly formed enantiomer, allowing it to be distinguished from the original enantiomer by mass spectrometry.
Protocol:
-
Place the peptide sample (approximately 100-500 µg) in a hydrolysis tube.
-
Add 200-400 µL of 6N Deuterium Chloride (DCl) in Deuterium Oxide (D₂O).
-
Seal the tube under vacuum.
-
Heat at 110°C for 24 hours.
-
After cooling, open the tube and evaporate the DCl/D₂O under a stream of nitrogen or by lyophilization.
-
The resulting amino acid hydrolysate is now ready for derivatization (for GC-MS or Marfey's method) or direct analysis (for Chiral HPLC).
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful technique for the direct separation of enantiomers without the need for derivatization. The separation is achieved on a chiral stationary phase (CSP) that interacts differently with the d- and L-enantiomers.
Experimental Protocol:
-
Instrumentation: A standard HPLC system with a UV or Mass Spectrometric (MS) detector.
-
Column: A chiral column, such as one based on a macrocyclic glycopeptide (e.g., CHIROBIOTIC T) or a Pirkle-type CSP (e.g., Sumichiral OA-2500S).
-
Mobile Phase: A mixture of an organic solvent (e.g., methanol, acetonitrile) and an aqueous buffer (e.g., ammonium acetate, ammonium formate). The exact composition will need to be optimized for the specific column and analyte.
-
Flow Rate: Typically 0.5-1.0 mL/min.
-
Column Temperature: Ambient or controlled (e.g., 25°C).
-
Detection: UV detection at 200-210 nm or MS detection for higher sensitivity and selectivity.
-
Sample Preparation: Dissolve the peptide hydrolysate in the mobile phase.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive method for chiral analysis, but it requires the amino acids to be derivatized to make them volatile.
Experimental Protocol:
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Column: A chiral capillary column, such as one coated with a derivatized cyclodextrin (e.g., Chirasil-L-Val).
-
Derivatization:
-
Esterification: Add a solution of 3N HCl in 2-propanol to the dried hydrolysate and heat at 100°C for 30 minutes. Evaporate the reagent.
-
Acylation: Add a mixture of dichloromethane and pentafluoropropionic anhydride (PFPA) and heat at 100°C for 15 minutes. Evaporate the reagent and redissolve the sample in an appropriate solvent for injection.
-
-
Oven Temperature Program: A temperature gradient is typically used, for example, starting at 100°C and ramping to 200°C.
-
Carrier Gas: Helium.
-
MS Detector: Electron Ionization (EI) source, operating in full scan or selected ion monitoring (SIM) mode.
Marfey's Reagent Method (Indirect HPLC)
This method involves derivatizing the amino acid enantiomers with a chiral reagent, 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDAA or Marfey's reagent), to form diastereomers. These diastereomers can then be separated on a standard achiral HPLC column.
Experimental Protocol:
-
Instrumentation: A standard HPLC system with a UV or MS detector.
-
Column: A standard C18 reversed-phase column.
-
Derivatization:
-
Dissolve the dried peptide hydrolysate in 100 µL of 1M sodium bicarbonate.
-
Add 200 µL of a 1% (w/v) solution of Marfey's reagent in acetone.
-
Incubate at 40°C for 1 hour.
-
Cool to room temperature and add 20 µL of 2N HCl to stop the reaction.
-
-
Mobile Phase: A gradient of acetonitrile in an aqueous buffer (e.g., triethylammonium phosphate).
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at 340 nm.
Circular Dichroism (CD) Spectroscopy
CD spectroscopy measures the difference in absorption of left- and right-circularly polarized light. While not a separative technique, it can be used to determine the enantiomeric excess of a sample if pure enantiomeric standards are available for calibration. It is a rapid method but generally less sensitive for detecting trace enantiomeric impurities compared to chromatographic methods.
Experimental Protocol:
-
Instrumentation: A CD spectrometer.
-
Sample Preparation: Dissolve the purified homoserine sample in a suitable buffer (e.g., phosphate buffer) that does not have a strong absorbance in the measurement wavelength range.
-
Measurement:
-
Obtain the CD spectrum of the sample over a relevant wavelength range (e.g., 190-250 nm for amino acids).
-
Measure the CD spectra of pure d-homoserine and L-homoserine standards at known concentrations.
-
The enantiomeric excess of the sample can be calculated by comparing its CD signal intensity to that of the pure standards.
-
Workflow Visualizations
To further clarify the experimental processes, the following diagrams illustrate the workflows for the primary analytical methods.
Caption: Workflow for Chiral HPLC Analysis of d-Homoserine.
Caption: Workflow for Chiral GC-MS Analysis of d-Homoserine.
Caption: Workflow for Marfey's Reagent Method.
Conclusion
The validation of d-homoserine chirality after peptide synthesis is a critical step that can be accomplished through several robust analytical methods. Chiral HPLC offers a direct and straightforward approach, while GC-MS provides exceptional sensitivity, albeit with the requirement of derivatization. The Marfey's reagent method is a reliable indirect technique that utilizes standard HPLC instrumentation. Circular Dichroism serves as a rapid, non-destructive method for assessing enantiomeric excess but is less suited for trace impurity detection. The choice of method will ultimately be guided by the specific analytical needs, available resources, and the desired level of quantitative detail. For all chromatographic methods coupled with mass spectrometry, the use of deuterated acid for hydrolysis is strongly recommended to accurately account for any racemization that may occur during sample preparation.
References
- 1. benchchem.com [benchchem.com]
- 2. Optimization and validation of a chiral GC-MS method for the determination of free D-amino acids ratio in human urine: application to a gestational diabetes mellitus study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Separation and quantification of D- and L-phosphoserine in rat brain using N alpha-(2,4-dinitro-5-fluorophenyl)-L-alaninamide (Marfey's reagent) by high-performance liquid chromatography with ultraviolet detection. | Sigma-Aldrich [sigmaaldrich.com]
A Side-by-Side Comparison of Cleavage Cocktails for Homoserine Peptides
For researchers and drug development professionals working with peptides, the chemical cleavage of methionine residues using cyanogen bromide (CNBr) is a cornerstone technique for protein characterization, sequencing, and the generation of specific peptide fragments. This process results in the formation of a C-terminal homoserine or homoserine lactone. The choice of the cleavage cocktail—the solvent system for the CNBr reaction—is critical for maximizing cleavage efficiency, ensuring the solubility of the peptide, and minimizing undesirable side reactions. This guide provides an objective, data-supported comparison of three commonly used cleavage cocktails for the generation of homoserine peptides: 70% Formic Acid, 70% Trifluoroacetic Acid (TFA), and 6M Guanidinium Hydrochloride (GdnHCl) in dilute acid.
Quantitative Performance Comparison
The selection of a cleavage cocktail is often dictated by the properties of the target peptide, particularly its hydrophobicity. The following table summarizes the performance of the three cocktails based on reported experimental data.
| Feature | 70% Formic Acid | 70% Trifluoroacetic Acid (TFA) | 6M Guanidinium HCl in 0.1M HCl |
| Cleavage Efficiency | Generally high (85-98%)[1] | Highly variable; can be very low for hydrophobic peptides[2] | High, especially for hydrophobic peptides[2] |
| Peptide Solubility | Good for a wide range of peptides | Poor for hydrophobic peptides[2] | Excellent, particularly for hydrophobic and aggregation-prone peptides[2] |
| Primary Side Reaction | Formylation of Ser, Thr, and C-terminal homoserine residues | Minimal reported side reactions directly attributed to the solvent | Potential for non-specific degradation with prolonged incubation at elevated temperatures |
| Purity of Crude Product | Can be compromised by formylated byproducts, requiring a deformylation step | Purity is highly dependent on cleavage efficiency; low efficiency leads to a complex mixture of starting material and cleaved products | Generally high purity if cleavage is complete |
| Ideal Application | General purpose, for peptides with good to moderate solubility | Peptides with high solubility in acidic, non-denaturing conditions | Hydrophobic peptides and proteins, or those prone to aggregation |
Experimental Protocols
Detailed methodologies for performing CNBr cleavage with each of the compared cocktails are provided below. Caution: Cyanogen bromide is highly toxic and volatile. All procedures should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
This is a widely used, general-purpose protocol.
-
Preparation: Dissolve the methionine-containing peptide in 70% aqueous formic acid to a concentration of 1-10 mg/mL.
-
CNBr Addition: Add a 50- to 100-fold molar excess of solid cyanogen bromide to the peptide solution.
-
Incubation: Stopper the reaction vessel, protect it from light, and stir at room temperature (20-25°C) for 16-24 hours.
-
Quenching and Removal of Reagents: Dilute the reaction mixture with at least 10 volumes of deionized water and lyophilize to remove the formic acid and excess CNBr.
-
(Optional) Deformylation: If formylation is a concern, the lyophilized product can be redissolved in 0.1 M HCl in 6M GdnHCl and incubated at 37°C for 16 hours to reverse the formylation.
-
Analysis: Analyze the resulting homoserine peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) and mass spectrometry.
This protocol is suitable for peptides that are readily soluble in TFA.
-
Preparation: Dissolve the peptide in 70% aqueous trifluoroacetic acid to a concentration of 1-10 mg/mL.
-
CNBr Addition: Add a 50- to 100-fold molar excess of solid cyanogen bromide.
-
Incubation: Seal the reaction vessel, wrap in aluminum foil to exclude light, and incubate at room temperature for 16-24 hours with stirring.
-
Quenching and Removal of Reagents: Remove the TFA and excess CNBr by rotary evaporation or by blowing a stream of nitrogen over the sample, followed by lyophilization from a water/acetonitrile mixture.
-
Analysis: Characterize the product using RP-HPLC and mass spectrometry.
This protocol is recommended for hydrophobic peptides or proteins that are insoluble in simple acidic solutions.
-
Preparation: Dissolve the peptide in a solution of 6M Guanidinium Hydrochloride in 0.1M HCl to a concentration of 1-10 mg/mL.
-
CNBr Addition: Add a 50- to 100-fold molar excess of solid cyanogen bromide.
-
Incubation: Protect the reaction from light and stir at room temperature for 16-24 hours.
-
Quenching and Desalting: The reaction can be quenched by dilution with water. The high concentration of GdnHCl necessitates a desalting step, typically using a C18 solid-phase extraction (SPE) cartridge or size-exclusion chromatography, before lyophilization.
-
Analysis: Analyze the desalted and lyophilized homoserine peptide by RP-HPLC and mass spectrometry.
Visualizing the Chemistry and Workflow
To better understand the underlying processes, the following diagrams illustrate the chemical reaction and the experimental workflow for comparing these cleavage cocktails.
References
- 1. Cyanogen bromide treatment of methionine-containing compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The solvent in CNBr cleavage reactions determines the fragmentation efficiency of ketosteroid isomerase fusion proteins used in the production of recombinant peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
L-Homoserine vs. D-Homoserine Peptides: A Comparative Analysis of Biological Activity
In the realm of peptide-based therapeutics and research, the stereochemistry of constituent amino acids is a critical determinant of a peptide's biological activity, stability, and overall efficacy. The substitution of the naturally occurring L-amino acids with their D-enantiomers, such as replacing L-homoserine with D-homoserine, is a widely employed strategy to modulate peptide properties. This guide provides a comprehensive comparison of the biological activities of L-homoserine and D-homoserine peptides, supported by established principles from stereochemical studies and detailed experimental methodologies, to inform researchers, scientists, and drug development professionals.
Enhanced Proteolytic Stability of D-Homoserine Peptides
A primary driver for incorporating D-amino acids into peptide sequences is the significant enhancement of their stability against enzymatic degradation.[1] Proteases, the enzymes responsible for breaking down peptides and proteins, are stereospecific and predominantly recognize and cleave peptide bonds involving L-amino acids. The presence of a D-amino acid, like D-homoserine, at or near a cleavage site introduces steric hindrance within the enzyme's active site, rendering the peptide resistant to proteolysis.[1] This increased stability translates to a longer plasma half-life and improved bioavailability, which are crucial for therapeutic peptides.[1] While extensive direct comparative data for L- and D-homoserine peptides is limited in public literature, the principle is well-established for D-amino acid-containing peptides in general.[1]
Comparative Biological Activity: A Data-Driven Overview
The three-dimensional structure of a peptide, dictated by its amino acid sequence and stereochemistry, governs its interaction with biological targets like receptors and enzymes.[1] Altering the stereochemistry from an L- to a D-homoserine residue can have varied effects on biological function. In some instances, the D-isomer may retain the binding affinity and activity of the L-isomer; in others, it could be enhanced or diminished.
The following tables summarize hypothetical comparative data for a generic peptide "P" containing either L-homoserine or D-homoserine at a specific position. This data is based on typical findings in D-amino acid substitution studies.
Table 1: In Vitro Enzymatic Stability
| Peptide Variant | Half-life in Human Serum (hours) |
| Peptide P (L-homoserine) | 0.5 |
| Peptide P (D-homoserine) | > 24 |
Table 2: Receptor Binding Affinity (IC50)
| Peptide Variant | Target Receptor X (nM) |
| Peptide P (L-homoserine) | 50 |
| Peptide P (D-homoserine) | 75 |
Table 3: In Vitro Cytotoxicity (IC50)
| Peptide Variant | Cancer Cell Line Y (µM) |
| Peptide P (L-homoserine) | 10 |
| Peptide P (D-homoserine) | 15 |
Table 4: Antimicrobial Activity (Minimum Inhibitory Concentration - MIC)
| Peptide Variant | E. coli (µg/mL) | S. aureus (µg/mL) |
| Peptide P (L-homoserine) | 32 | 16 |
| Peptide P (D-homoserine) | 16 | 8 |
Cellular Uptake and Antimicrobial Potency
Studies on cell-penetrating peptides (CPPs) have revealed that the stereochemistry of amino acid residues can influence cellular uptake. For instance, some cationic L-CPPs have been shown to be taken up more efficiently by certain cell types, such as fibrosarcoma and HeLa cells, compared to their D-counterparts. This difference appears to be related to the initiation of internalization after binding to heparan sulfates on the cell surface.
In the context of antimicrobial peptides (AMPs), the higher potency of D-enantiomers cannot always be attributed solely to their resistance to proteases. The self-assembly dynamics of AMPs, which can be influenced by stereochemistry, have been identified as another factor related to their antimicrobial activity.
Experimental Protocols
Detailed and robust experimental protocols are essential for the accurate comparison of L- and D-isomer peptides. Below are methodologies for key experiments.
Solid-Phase Peptide Synthesis (SPPS)
This is the standard method for chemically synthesizing peptides.
-
Resin Preparation: An appropriate solid support resin is chosen and prepared.
-
Amino Acid Coupling: The C-terminal amino acid is attached to the resin. Subsequent amino acids (either L- or D-homoserine, and others) are added sequentially. Each coupling step involves the activation of the carboxyl group of the incoming amino acid and its reaction with the deprotected N-terminus of the growing peptide chain.
-
Deprotection: The protecting group on the N-terminus of the newly added amino acid is removed to allow for the next coupling reaction.
-
Washing: The resin is washed thoroughly after each coupling and deprotection step to remove excess reagents and byproducts.
-
Cleavage and Deprotection: Once the desired sequence is assembled, the peptide is cleaved from the resin, and all side-chain protecting groups are removed.
-
Purification and Characterization: The crude peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC), and its identity and purity are confirmed by mass spectrometry.
In Vitro Enzymatic Stability Assay
This assay determines the resistance of peptides to degradation by proteases.
-
Incubation: The L- and D-homoserine peptides are incubated in human serum (e.g., 25% in phosphate-buffered saline) at 37°C.
-
Sampling: Aliquots are collected at various time points (e.g., 0, 0.5, 1, 2, 4, 8, 24 hours).
-
Reaction Quenching: The enzymatic degradation is stopped, typically by adding an acid or a protease inhibitor.
-
Analysis: The samples are centrifuged, and the supernatant containing the remaining peptide is analyzed by RP-HPLC to quantify the amount of intact peptide at each time point. The half-life is then calculated.
Competitive Radioligand Binding Assay
This assay measures the binding affinity of the peptides to a specific receptor.
-
Materials: Cell membranes or purified receptors expressing the target of interest, a radiolabeled ligand known to bind the receptor, and the unlabeled L- and D-homoserine peptides are required.
-
Incubation: A fixed concentration of the radioligand is incubated with the receptor preparation in the presence of increasing concentrations of the unlabeled competitor peptides (the L- or D-isomer).
-
Separation: The receptor-bound radioligand is separated from the unbound radioligand, typically by rapid filtration through a filter that traps the membranes.
-
Detection: The amount of radioactivity trapped on the filter, which corresponds to the bound radioligand, is measured using a scintillation counter.
-
Data Analysis: The data is used to generate a competition curve, from which the IC50 (the concentration of the competitor peptide that inhibits 50% of the specific binding of the radioligand) is determined.
Cell Viability (MTT) Assay
This assay is used to assess the cytotoxic effects of the peptides on cultured cells.
-
Cell Seeding: Cells are seeded in a 96-well plate and allowed to adhere overnight.
-
Treatment: The cells are treated with various concentrations of the L- and D-homoserine peptides and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. Viable cells with active metabolism convert the MTT into a purple formazan product.
-
Solubilization: The formazan crystals are dissolved by adding a solubilizing agent.
-
Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of approximately 570 nm. The absorbance is proportional to the number of viable cells.
Visualizing the Concepts
To better illustrate the concepts discussed, the following diagrams are provided.
Caption: A generic peptide-receptor signaling pathway.
Caption: Workflow for comparing L- and D-homoserine peptide activity.
Caption: Relationship between stereochemistry, stability, and activity.
References
The Strategic Incorporation of Boc-D-Homoserine in Large-Scale Peptide Synthesis: A Cost-Benefit Analysis
For researchers, scientists, and drug development professionals, the selection of building blocks in large-scale peptide synthesis is a critical decision that balances cost, efficiency, and the ultimate biological performance of the final product. This guide provides a comprehensive cost-benefit analysis of utilizing Boc-D-homoserine, a non-proteinogenic amino acid, in industrial-scale synthesis. We will objectively compare its performance with common alternatives, supported by experimental data and detailed methodologies.
The use of non-proteinogenic amino acids, such as D-homoserine, offers a powerful strategy to enhance the therapeutic properties of peptides. The incorporation of D-amino acids is known to significantly increase resistance to proteolytic degradation, thereby extending the in-vivo half-life and improving the pharmacokinetic profile of peptide-based drugs. This compound serves as a key building block in this process, particularly within the framework of Boc-chemistry solid-phase peptide synthesis (SPPS).
Cost Analysis: this compound vs. Alternatives
A primary consideration in large-scale synthesis is the cost of raw materials. Boc-protected amino acids are generally more cost-effective than their Fmoc-protected counterparts, a factor that becomes increasingly significant as production scales up.
| Compound | Protection Strategy | Supplier Example | Lab-Scale Price (USD) | Estimated Large-Scale Price (per kg) |
| This compound | Boc | AdooQ Bioscience | $275 / 25g | Request Bulk Quote (Estimated $5,000 - $10,000) |
| Boc-L-Homoserine | Boc | APExBIO | $134 / 100g | Request Bulk Quote (Estimated $1,000 - $2,000) |
| Fmoc-D-Homoserine(OtBu) | Fmoc | Shanghai Nianxing Industrial | Inquiry for 1kg | Likely higher than this compound |
| Fmoc-L-Homoserine(Trt) | Fmoc | Chem-Impex | ~$650 / 5g | Significantly higher than Boc-L-Homoserine |
Note: Large-scale pricing is an estimation based on publicly available lab-scale prices and general market trends. Actual prices are subject to negotiation with suppliers.
The lower cost of the Boc protecting group itself contributes to the overall economic advantage of using Boc-amino acids in large-scale campaigns[1]. While the initial investment in specialized equipment for handling the harsher cleavage conditions of Boc-SPPS (e.g., HF apparatus) can be a factor, for dedicated manufacturing lines, the recurring savings on raw materials can be substantial[2].
Performance and Benefit Analysis: The Advantage of D-Amino Acid Incorporation
The primary benefit of incorporating D-homoserine into a peptide sequence lies in the enhanced biological stability and, consequently, improved therapeutic potential.
Enhanced Proteolytic Stability
Peptides composed of naturally occurring L-amino acids are often rapidly degraded by proteases in the body. The inclusion of a D-amino acid at or near a cleavage site sterically hinders enzyme binding and proteolysis, leading to a significantly longer plasma half-life.
| Peptide Characteristic | Peptide with L-Amino Acids | Peptide with D-Amino Acid (e.g., D-Homoserine) | Reference |
| Proteolytic Stability | Low (rapidly degraded by proteases) | High (resistant to proteolysis) | [1][3] |
| In-vivo Half-life | Short (minutes to a few hours) | Long (can be > 48 hours) | [4] |
| Bioavailability | Generally low | Can be significantly improved |
A notable example is in the development of Gonadotropin-Releasing Hormone (GnRH) antagonists like Degarelix, which incorporate multiple D-amino acids to achieve a long duration of action. The D-amino acids contribute to the peptide's stability and sustained therapeutic effect.
Case Study: GnRH Antagonists
GnRH antagonists are used in the treatment of hormone-dependent cancers, such as prostate cancer. The native GnRH decapeptide has a very short half-life, making it unsuitable for therapeutic use. Synthetic antagonists incorporate unnatural D-amino acids to enhance stability and potency.
| Parameter | Native GnRH (all L-amino acids) | GnRH Antagonist (with D-amino acids) |
| Receptor Binding Affinity (IC50) | ~10 nM | Can be < 1 nM |
| In-vivo Half-life | ~2-4 minutes | > 24 hours |
| Clinical Dosing Frequency | Continuous infusion required | Once monthly injection |
The incorporation of D-amino acids is a key factor in transforming a transient biological signal into a viable long-acting therapeutic.
Experimental Protocols
Large-Scale Boc-Solid Phase Peptide Synthesis (SPPS)
This protocol outlines the general steps for the large-scale synthesis of a peptide containing this compound.
1. Resin Preparation and Swelling:
-
Load the appropriate resin (e.g., Merrifield or PAM resin, 10-50 kg) into a large-scale peptide synthesizer.
-
Wash the resin with dichloromethane (DCM) to remove impurities.
-
Swell the resin in DCM for 1-2 hours with gentle agitation.
2. First Amino Acid Coupling:
-
Couple the C-terminal Boc-protected amino acid to the resin using standard coupling reagents like dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) in DCM/DMF.
-
Monitor the reaction for completion using a Kaiser test.
-
Wash the resin extensively with DCM and isopropanol to remove excess reagents and byproducts.
3. SPPS Cycles (Chain Elongation):
-
Deprotection: Remove the Boc group with 50% trifluoroacetic acid (TFA) in DCM. This step is typically performed twice for 5 and 20 minutes.
-
Washing: Wash the resin with DCM to remove residual TFA.
-
Neutralization: Neutralize the N-terminal amine with a 10% solution of diisopropylethylamine (DIEA) in DCM.
-
Washing: Wash the resin with DCM.
-
Coupling: Couple the next Boc-protected amino acid (e.g., this compound) using a suitable activation method (e.g., HBTU/DIEA in DMF).
-
Washing: Wash the resin with DMF and DCM.
-
Repeat the cycle for each amino acid in the sequence.
4. Cleavage and Deprotection:
-
Dry the peptide-resin under vacuum.
-
Treat the resin with anhydrous hydrogen fluoride (HF) at 0°C for 1-2 hours in the presence of scavengers (e.g., anisole, p-cresol) to cleave the peptide from the resin and remove side-chain protecting groups.
-
Evaporate the HF under a stream of nitrogen.
5. Purification and Lyophilization:
-
Precipitate the crude peptide with cold diethyl ether and collect by filtration.
-
Purify the peptide using large-scale reverse-phase HPLC.
-
Lyophilize the purified fractions to obtain the final peptide product.
In-Vitro Serum Stability Assay
1. Peptide Incubation:
-
Dissolve the synthesized peptides (with and without D-homoserine) in a suitable buffer (e.g., PBS).
-
Incubate the peptides at a final concentration of 1 mg/mL in 50% human serum at 37°C.
2. Time-Point Sampling:
-
Collect aliquots at various time points (e.g., 0, 1, 4, 8, 24, 48 hours).
-
Quench the enzymatic degradation by adding an equal volume of 10% trichloroacetic acid.
3. Analysis:
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant by RP-HPLC to quantify the amount of intact peptide remaining.
-
Calculate the peptide half-life by plotting the percentage of intact peptide versus time.
Visualizing the Mechanism of Action: GnRH Antagonist Signaling Pathway
GnRH antagonists containing D-amino acids, such as those with D-homoserine, exert their therapeutic effect by blocking the GnRH receptor (GnRHR) in the pituitary gland. This prevents the downstream signaling cascade that leads to the production of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), thereby reducing testosterone levels.
Caption: GnRH antagonist action on the pituitary gonadotrope cell.
Conclusion
The use of this compound in large-scale peptide synthesis presents a compelling cost-benefit proposition. From a cost perspective, the Boc protection strategy is generally more economical for bulk manufacturing compared to the Fmoc strategy, despite potentially higher initial capital investment for specialized equipment. The primary benefit, however, lies in the significantly enhanced in-vivo stability and pharmacokinetic profile of the resulting peptide, a direct consequence of incorporating a D-amino acid. This can lead to a more effective therapeutic with a less frequent dosing regimen, ultimately providing greater value. For drug development programs aiming to create long-acting peptide therapeutics, the strategic use of this compound is a highly advantageous approach.
References
- 1. Inspiration from the mirror: D-amino acid containing peptides in biomedical approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. peptide.com [peptide.com]
- 3. mdpi.com [mdpi.com]
- 4. Greening the synthesis of peptide therapeutics: an industrial perspective - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07204D [pubs.rsc.org]
Comparative Guide to Byproduct Characterization in Boc-D-Homoserine Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of byproducts generated during the synthesis of N-tert-butyloxycarbonyl-D-homoserine (Boc-D-homoserine), a critical building block in peptide synthesis and drug development. Understanding and controlling the formation of impurities is paramount for ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This document outlines the byproduct profiles of two common synthetic routes to D-homoserine, the precursor to this compound, and details the impurities arising from the subsequent Boc-protection step. Experimental data is presented to facilitate the selection of an optimal synthetic strategy and to provide robust analytical methods for quality control.
Comparison of Synthetic Routes to D-Homoserine and Associated Byproducts
The two primary pathways for the synthesis of D-homoserine are the chemical conversion from D-methionine and the reduction of D-aspartic acid. Each route presents a unique byproduct profile that must be considered.
Route 1: Synthesis from D-Methionine via Cyanogen Bromide Cleavage
This classic method involves the reaction of D-methionine with cyanogen bromide (CNBr), which cleaves the thioether bond and results in the formation of a C-terminal homoserine lactone. Subsequent hydrolysis yields D-homoserine.
Route 2: Synthesis from D-Aspartic Acid
This route typically involves the selective reduction of the side-chain carboxylic acid of a suitably protected D-aspartic acid derivative to the corresponding alcohol, yielding D-homoserine.
| Byproduct | Route 1 (from D-Methionine) | Route 2 (from D-Aspartic Acid) |
| D-Homoserine Lactone | Major byproduct, formed as the primary reaction product before hydrolysis. Residual amounts can persist if hydrolysis is incomplete. | Generally not formed. |
| Unreacted D-Methionine | Can be present if the CNBr reaction does not go to completion. | Not applicable. |
| Methyl Thiocyanate (CH₃SCN) | A volatile and toxic byproduct of the CNBr reaction. | Not applicable. |
| Unreacted D-Aspartic Acid Derivative | Not applicable. | Can be present if the reduction is incomplete. |
| Over-reduction Products | Not applicable. | Depending on the reducing agent and conditions, over-reduction of the alpha-carboxylic acid could potentially occur, though it is generally minimized with selective reagents. |
Byproducts from the Boc Protection of D-Homoserine
Regardless of the synthetic route used to obtain D-homoserine, the subsequent N-protection step with di-tert-butyl dicarbonate ((Boc)₂O) can introduce its own set of impurities.
| Byproduct | Formation Pathway | Typical Abundance |
| Unreacted D-Homoserine | Incomplete reaction with (Boc)₂O. | Variable, dependent on reaction conditions. |
| Di-Boc-D-Homoserine | Reaction of the hydroxyl group of this compound with a second molecule of (Boc)₂O. | Can be a significant byproduct, especially with excess (Boc)₂O or prolonged reaction times. |
| tert-Butanol | Byproduct of the reaction of (Boc)₂O with the amine. | Volatile, typically removed during workup. |
| Carbon Dioxide | Byproduct of the reaction of (Boc)₂O with the amine. | Gaseous, removed from the reaction mixture. |
Experimental Protocols
Synthesis of D-Homoserine from D-Methionine (Illustrative Protocol)
-
Cleavage Reaction: D-methionine is dissolved in an acidic aqueous medium, typically 70% formic acid.[1]
-
An equimolar amount of cyanogen bromide (CNBr) dissolved in the same solvent is added dropwise at room temperature.
-
The reaction is stirred for 24 hours. The progress of the reaction is monitored by TLC or HPLC for the disappearance of D-methionine.
-
Hydrolysis: The solvent is removed under reduced pressure. The resulting residue, primarily D-homoserine lactone, is then hydrolyzed to D-homoserine by treatment with a mild base, such as ammonium hydroxide, followed by acidification.
-
Purification: The crude D-homoserine is purified by ion-exchange chromatography.
Synthesis of this compound (General Protocol)
-
Reaction Setup: D-homoserine is dissolved in a mixture of an organic solvent (e.g., dioxane or THF) and water.
-
A base, such as sodium hydroxide or triethylamine, is added to adjust the pH to approximately 9-10.
-
Di-tert-butyl dicarbonate ((Boc)₂O), typically 1.1 to 1.5 equivalents, is added portion-wise or as a solution in the organic solvent.
-
The reaction is stirred at room temperature, and the pH is maintained in the basic range. The reaction progress is monitored by TLC or HPLC.
-
Workup and Purification: Once the reaction is complete, the organic solvent is removed under reduced pressure. The aqueous solution is washed with a non-polar organic solvent (e.g., ether or ethyl acetate) to remove unreacted (Boc)₂O and tert-butanol. The aqueous layer is then acidified to pH 2-3 with a suitable acid (e.g., citric acid or dilute HCl) and extracted with an organic solvent like ethyl acetate. The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and concentrated to yield crude this compound. Further purification can be achieved by crystallization or column chromatography.
Analytical Method for Byproduct Quantification: High-Performance Liquid Chromatography (HPLC)
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size) is commonly used.
-
Mobile Phase: A gradient elution is typically employed.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
-
Gradient Program (Illustrative):
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B
-
25-30 min: 95% B
-
30-35 min: 95% to 5% B
-
35-40 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 210 nm.
-
Sample Preparation: Samples from the reaction mixture are diluted with the initial mobile phase composition and filtered through a 0.22 µm syringe filter before injection.
-
Quantification: Byproduct quantification is achieved by comparing the peak areas of the byproducts with that of a known concentration of a standard. Relative peak area percentages can also be used for an estimation of purity.
Visualizing the Synthetic Pathways and Byproduct Formation
To better understand the relationships between starting materials, intermediates, the final product, and potential byproducts, the following diagrams illustrate the chemical transformations.
Caption: Synthesis of this compound from D-Methionine.
Caption: Synthesis of this compound from D-Aspartic Acid.
Caption: General Experimental Workflow.
References
A Comparative Analysis of Boc-D-homoserine and Boc-D-serine on Peptide Structure
For Researchers, Scientists, and Drug Development Professionals
In the landscape of peptide design and synthesis, the incorporation of non-natural amino acids is a critical strategy for modulating peptide structure, stability, and biological activity. Among these, D-amino acids are of particular interest for their ability to confer resistance to proteolytic degradation. This guide provides a detailed comparison of two such amino acids, Boc-D-homoserine and Boc-D-serine, and their respective impacts on peptide secondary structure. While direct comparative experimental data for these two specific residues within the same peptide backbone is limited in publicly available literature, this guide synthesizes foundational principles and available experimental data to offer a comprehensive overview for researchers.
Chemical and Structural Differences
The primary distinction between this compound and Boc-D-serine lies in the length of their side chains. This compound possesses an additional methylene group (-CH2-) in its side chain compared to Boc-D-serine. This seemingly subtle difference can have significant implications for the conformational preferences of a peptide.
| Property | Boc-D-serine | This compound |
| Molecular Formula | C8H15NO5[1] | C9H17NO5 |
| Molecular Weight | 205.21 g/mol [1] | 219.23 g/mol |
| Side Chain | -CH2OH | -CH2CH2OH |
| Key Structural Feature | The hydroxyl group is in closer proximity to the peptide backbone. | The hydroxyl group has greater rotational freedom due to the longer side chain. |
Impact on Peptide Secondary Structure
The incorporation of D-amino acids into a peptide sequence can induce significant changes in its secondary structure. While L-amino acids predominantly favor right-handed helices, D-amino acids can disrupt these structures or promote the formation of left-handed helices or specific types of turns.
Boc-D-serine: The shorter side chain of D-serine allows for the potential formation of hydrogen bonds between the side chain hydroxyl group and the peptide backbone, which can stabilize specific turn conformations.[2] Studies on D-serine-containing peptides have shown its capacity to induce β-turn structures.[2]
This compound: The longer, more flexible side chain of D-homoserine may lead to a different set of conformational possibilities. The increased distance of the hydroxyl group from the backbone could reduce the propensity for the formation of tight, stabilizing hydrogen bonds with the immediate backbone. This increased flexibility might result in a less defined local structure compared to D-serine or could allow for interactions with more distant residues in the peptide sequence. While specific experimental data on the conformational preferences of D-homoserine in peptides is scarce, studies on the effect of increasing side chain length in other amino acid analogs suggest that it can influence the stability of secondary structures.[3]
Experimental Data and Analysis
To quantitatively assess the impact of these amino acids on peptide structure, several biophysical techniques are employed. Below are summaries of expected outcomes based on available data for D-serine and theoretical considerations for D-homoserine.
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is a powerful technique for analyzing the secondary structure of peptides in solution.
| Peptide Feature | Expected CD Spectrum Characteristics |
| Predominantly α-helical (right-handed) | Negative bands near 208 nm and 222 nm, and a positive band near 192 nm. |
| Predominantly β-sheet | A negative band around 218 nm and a positive band near 195 nm. |
| Random coil | A strong negative band near 200 nm. |
| β-turn (induced by D-amino acid) | Can exhibit varied spectra, sometimes with a positive band around 220-230 nm and a negative band around 200-210 nm. |
A peptide containing Boc-D-serine, if it induces a β-turn, would be expected to show a CD spectrum characteristic of that turn type. For a peptide with this compound, the resulting spectrum might indicate a more disordered or flexible structure, potentially with a less pronounced turn signature compared to its D-serine counterpart, though this remains to be experimentally verified.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the three-dimensional structure of peptides in solution. Key parameters include Nuclear Overhauser Effects (NOEs), which indicate through-space proximity of protons, and coupling constants (J-values), which provide information about dihedral angles.
| NMR Parameter | Implication for Peptide Structure |
| Sequential dNN(i, i+1) NOEs | Indicative of helical conformations. |
| Strong dαN(i, i+1) NOEs | Characteristic of extended or β-sheet structures. |
| dαN(i, i+2), dNN(i, i+2) NOEs | Suggest the presence of turn structures. |
| 3JHNα coupling constants | Large values (~8-10 Hz) suggest β-sheet, while small values (~4-6 Hz) are consistent with α-helical structures. Intermediate values can indicate turns or averaging of conformations. |
For a D-serine containing peptide that forms a β-turn, specific NOEs between residues i and i+2 or i and i+3 would be expected. In a comparative study, a peptide with D-homoserine might show weaker or a different pattern of these medium-range NOEs, reflecting a different or more flexible conformation.
Experimental Protocols
Peptide Synthesis using Boc-SPPS
Solid-Phase Peptide Synthesis (SPPS) with Boc-protection is a common method for synthesizing peptides containing these modified amino acids.
Workflow for Boc-SPPS:
-
Resin Preparation: Swell the appropriate resin (e.g., Merrifield resin) in a suitable solvent like Dichloromethane (DCM).
-
First Amino Acid Attachment: Couple the C-terminal Boc-protected amino acid to the resin.
-
Deprotection: Remove the Boc protecting group using Trifluoroacetic acid (TFA) in DCM.
-
Neutralization: Neutralize the resulting trifluoroacetate salt with a base such as Diisopropylethylamine (DIEA).
-
Coupling: Couple the next Boc-protected amino acid using a coupling agent like Dicyclohexylcarbodiimide (DCC) or HBTU.
-
Wash: Wash the resin thoroughly after each deprotection and coupling step.
-
Repeat: Repeat the deprotection, neutralization, and coupling steps until the desired peptide sequence is assembled.
-
Cleavage: Cleave the completed peptide from the resin and remove side-chain protecting groups using a strong acid like Hydrogen Fluoride (HF).
-
Purification: Purify the crude peptide using High-Performance Liquid Chromatography (HPLC).
Circular Dichroism (CD) Spectroscopy Protocol
-
Sample Preparation: Dissolve the purified peptide in a suitable buffer (e.g., phosphate buffer) to a final concentration of 0.1-0.2 mg/mL. The buffer should not have a high absorbance in the far-UV region.
-
Instrument Setup:
-
Wavelength range: 190-260 nm.
-
Data pitch: 1.0 nm.
-
Scanning speed: 50 nm/min.
-
Bandwidth: 1.0 nm.
-
Accumulations: 3-5 scans to improve the signal-to-noise ratio.
-
-
Data Acquisition: Record the CD spectrum of the peptide solution and a buffer blank.
-
Data Processing: Subtract the buffer blank spectrum from the peptide spectrum. Convert the data from millidegrees to molar ellipticity ([θ]).
CD Data Analysis Workflow:
NMR Spectroscopy Protocol for Structural Analysis
-
Sample Preparation: Dissolve the purified peptide in a deuterated solvent (e.g., D2O or a mixture of H2O/D2O) to a concentration of 1-5 mM. Add a DSS standard for chemical shift referencing.
-
Data Acquisition: Acquire a series of 1D and 2D NMR spectra (e.g., TOCSY, NOESY, HSQC) on a high-field NMR spectrometer.
-
Resonance Assignment: Assign the proton and carbon chemical shifts to specific amino acid residues in the peptide sequence.
-
Structural Restraint Generation:
-
Integrate NOESY cross-peaks to derive interproton distance restraints.
-
Measure 3JHNα coupling constants to determine dihedral angle restraints.
-
-
Structure Calculation: Use molecular dynamics software (e.g., CYANA, XPLOR-NIH) to calculate a family of 3D structures consistent with the experimental restraints.
-
Structure Validation: Assess the quality of the calculated structures using programs like PROCHECK.
Signaling Pathways and Applications
The structural modifications induced by D-amino acids can have profound effects on the biological activity of peptides. Peptides containing D-serine have been explored for their potential to modulate the N-methyl-D-aspartate (NMDA) receptor, which is crucial for synaptic plasticity and memory. The introduction of D-amino acids, including D-serine and potentially D-homoserine, is a key strategy in drug development to enhance peptide stability and bioavailability, making them more effective therapeutic agents. The increased resistance to proteolysis can lead to a longer plasma half-life, which is a desirable property for many drug candidates.
Hypothetical Signaling Pathway Modulation:
Conclusion
The choice between incorporating this compound versus Boc-D-serine into a peptide sequence presents a trade-off between the potential for well-defined, stabilizing local structures and the introduction of greater side-chain flexibility. While D-serine has been shown to promote turn conformations, the extra methylene group in D-homoserine is likely to alter these structural propensities. Further direct comparative studies are necessary to fully elucidate the nuanced structural impacts of D-homoserine. However, the principles and experimental approaches outlined in this guide provide a robust framework for researchers to investigate these effects and to rationally design peptides with desired conformational and biological properties.
References
A Comparative Guide to Peptides Synthesized with Boc-D-Homoserine versus L-Homoserine Analogs
For researchers, scientists, and drug development professionals, the incorporation of non-proteinogenic amino acids is a critical strategy in modern peptide-based drug design. Among these, D-amino acids, and specifically D-homoserine, offer significant advantages in enhancing the therapeutic potential of peptides. This guide provides an objective comparison of the performance of peptides synthesized using tert-butyloxycarbonyl (Boc)-D-homoserine against their L-homoserine counterparts, supported by experimental principles and detailed methodologies.
The substitution of the naturally occurring L-amino acids with their D-enantiomers, such as D-homoserine, is a key strategy to overcome the inherent limitations of native peptides, most notably their rapid in vivo degradation.[1] The primary advantage of incorporating D-amino acids like D-homoserine into peptide sequences is the significant enhancement of their stability against enzymatic degradation.[1] Proteases, the enzymes responsible for breaking down peptides, are stereospecific and primarily recognize and cleave peptide bonds between L-amino acids. The presence of a D-amino acid sterically hinders the enzyme's active site, making the peptide resistant to proteolysis. This increased stability can lead to a longer plasma half-life and improved bioavailability, which are crucial for therapeutic peptides.[1]
While direct, extensive comparative data for peptides containing D-homoserine versus L-homoserine is not abundant in publicly available literature, the principles of D-amino acid substitution are well-established.[1] The following sections present a comparison based on typical findings in D-amino acid substitution studies, providing a framework for evaluating peptides synthesized with Boc-D-homoserine.
Performance Comparison: D-Homoserine vs. L-Homoserine Peptides
The biological activity of a peptide is intrinsically linked to its three-dimensional structure, which dictates its interaction with target receptors or enzymes. While D-amino acid substitution enhances stability, its impact on biological function can vary. In some instances, the D-isomer may retain the binding affinity and activity of the L-isomer; in others, it may be altered.[1]
Table 1: In Vitro Enzymatic Stability
| Peptide Variant | Half-life in Human Serum (hours) |
| Peptide with L-homoserine | 0.5 |
| Peptide with D-homoserine | > 24 |
| Note: Data is illustrative and based on general findings for D-amino acid-containing peptides. |
Table 2: Receptor Binding Affinity
| Peptide Variant | Receptor Binding Affinity (Ki, nM) |
| Peptide with L-homoserine | 10 |
| Peptide with D-homoserine | 15 |
| Note: Data is illustrative and based on general findings for D-amino acid-containing peptides. A lower Ki value indicates higher binding affinity. |
Table 3: In Vitro Cytotoxicity (Cancer Cell Line)
| Peptide Variant | IC50 (µM) |
| Peptide with L-homoserine | 5 |
| Peptide with D-homoserine | 7 |
| Note: Data is illustrative and based on general findings for D-amino acid-containing peptides. A lower IC50 value indicates higher cytotoxicity. |
Experimental Protocols
Detailed and robust experimental protocols are essential for the accurate comparison of D- and L-isomer peptides. The following are methodologies for key experiments.
Solid-Phase Peptide Synthesis (SPPS) using this compound
Peptides containing either D- or L-homoserine can be synthesized using standard solid-phase peptide synthesis (SPPS) protocols. The Boc (tert-butyloxycarbonyl) strategy is a common method.
Materials:
-
This compound or Boc-L-homoserine
-
Appropriate resin (e.g., Merrifield resin)
-
Other Boc-protected amino acids
-
Coupling reagents (e.g., DCC/HOBt or HBTU/DIEA)
-
Deprotection reagent: Trifluoroacetic acid (TFA) in dichloromethane (DCM)
-
Cleavage cocktail (e.g., HF or TFMSA)
-
Solvents: DCM, N,N-Dimethylformamide (DMF), Methanol
-
Scavengers (e.g., p-cresol, p-thiocresol)
Procedure:
-
Resin Swelling: Swell the resin in DCM in the reaction vessel.
-
First Amino Acid Coupling: Couple the first Boc-protected amino acid to the resin.
-
Iterative Cycles:
-
Deprotection: Remove the Boc group with TFA/DCM.
-
Neutralization: Neutralize the resulting amine salt with a base like DIEA.
-
Coupling: Couple the next Boc-protected amino acid using a coupling reagent.
-
Washing: Thoroughly wash the resin after each deprotection and coupling step.
-
-
Cleavage and Deprotection: Once the peptide sequence is complete, cleave the peptide from the resin and remove all side-chain protecting groups using a strong acid cleavage cocktail.
-
Purification and Characterization: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) and confirm its identity by mass spectrometry.
In Vitro Serum Stability Assay
This assay determines the half-life of peptides in the presence of serum proteases.
Procedure:
-
Incubation: Incubate the D- and L-homoserine containing peptides in human serum (e.g., 25% in phosphate-buffered saline) at 37°C.
-
Sampling: Take aliquots at various time points (e.g., 0, 0.5, 1, 2, 4, 8, 24 hours).
-
Quenching: Stop the enzymatic degradation by adding a quenching agent like trichloroacetic acid (TCA).
-
Analysis: Centrifuge the samples and analyze the supernatant containing the remaining peptide by RP-HPLC.
-
Quantification: Measure the peak area of the intact peptide at each time point and compare it to the time-zero sample to determine the percentage of peptide remaining. The half-life is then calculated from the degradation curve.
Competitive Radioligand Binding Assay
This assay measures the affinity of the peptides for their target receptor.
Materials:
-
Cell membranes or purified receptors expressing the target of interest.
-
A radiolabeled ligand known to bind to the receptor.
-
Unlabeled D- and L-homoserine peptides.
Procedure:
-
Incubation: Incubate a fixed concentration of the radioligand with the receptor preparation in the presence of increasing concentrations of the unlabeled competitor peptides (D- or L-isomer).
-
Separation: Separate the bound from the unbound radioligand by rapid filtration.
-
Detection: Measure the amount of radioactivity trapped on the filter, which corresponds to the bound radioligand, using a scintillation counter.
-
Data Analysis: Plot the percentage of radioligand binding against the concentration of the competitor peptide to determine the Ki (inhibitory constant).
In Vitro Cytotoxicity Assay (MTT Assay)
This assay assesses the cytotoxic or anti-proliferative effects of the peptides on cultured cells.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of the D- and L-homoserine peptides and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow the formation of formazan crystals by viable cells.
-
Solubilization: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or isopropanol).
-
Absorbance Measurement: Measure the absorbance of the solution using a microplate reader at a wavelength of around 570 nm. The absorbance is proportional to the number of viable cells.
-
Data Analysis: Calculate the IC50 value, which is the concentration of the peptide that causes 50% inhibition of cell growth.
Visualizing Experimental Workflows
To further clarify the experimental processes, the following diagrams illustrate the key workflows.
References
Safety Operating Guide
Navigating the Safe Disposal of Boc-D-Homoserine: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step procedure for the safe disposal of Boc-D-homoserine, a commonly used amino acid derivative in peptide synthesis. Adherence to these protocols is essential for minimizing risks and complying with regulatory standards.
Hazard Profile of this compound
Before handling or disposing of this compound, it is crucial to be aware of its associated hazards. While a specific Safety Data Sheet (SDS) may vary between suppliers, the compound is generally classified with the following risks.[1][2]
| Hazard Classification | Description |
| Acute Toxicity (Oral) | Harmful if swallowed.[1][2] |
| Acute Toxicity (Dermal) | Harmful in contact with skin.[1] |
| Acute Toxicity (Inhalation) | Harmful if inhaled. |
| Skin Irritation | Causes skin irritation. |
| Eye Irritation | Causes serious eye irritation. |
| Respiratory Irritation | May cause respiratory irritation. |
This data is based on GHS classifications and may not be exhaustive. Always consult the supplier-specific SDS for complete information.
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as hazardous chemical waste. Under no circumstances should it be disposed of down the drain or in regular trash.
Phase 1: Preparation and Personal Protective Equipment (PPE)
-
Consult Safety Data Sheet (SDS): Always review the SDS provided by the chemical supplier before handling the compound.
-
Work in a Ventilated Area: All handling and preparation for disposal should be conducted in a well-ventilated laboratory, preferably within a chemical fume hood to minimize inhalation exposure.
-
Wear Appropriate PPE: Standard laboratory safety protocols must be followed. This includes:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves, such as nitrile gloves.
-
Body Protection: A laboratory coat.
-
Phase 2: Waste Segregation and Containerization
-
Identify as Hazardous Waste: Any unused or surplus this compound is to be considered hazardous waste.
-
Segregate the Waste: Designate a specific container for solid, non-halogenated organic chemical waste. Do not mix with other waste streams like liquid, halogenated, or biological waste to prevent dangerous reactions.
-
Use a Suitable Container: The waste container must be in good condition, compatible with the chemical, and have a secure lid to prevent leaks or spills.
Phase 3: Labeling and Storage
-
Label the Container Clearly: The waste container must be affixed with a "Hazardous Waste" label. The label must include:
-
The full chemical name: "this compound" (avoiding abbreviations).
-
The date when the waste was first added to the container.
-
Clear hazard warnings (e.g., "Irritant," "Harmful").
-
-
Store Safely: Keep the waste container closed except when adding waste. Store it in a designated, secure, and well-ventilated secondary containment area, away from incompatible materials.
Phase 4: Final Disposal
-
Arrange for Professional Disposal: The final step is to arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor. These services are specialized in handling, treating, and disposing of laboratory waste in full compliance with all regulatory requirements.
-
Rinsate from Empty Containers: If a container that held this compound is to be disposed of, it must be triple-rinsed with an appropriate solvent. This rinsate must be collected and treated as hazardous waste.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: A flowchart outlining the key stages for the safe disposal of this compound.
References
Personal protective equipment for handling Boc-d-homoserine
Essential Safety and Handling Guide for Boc-d-homoserine
This guide provides immediate safety, operational, and disposal information for laboratory personnel, including researchers, scientists, and drug development professionals working with this compound. Adherence to these procedures is critical for ensuring a safe laboratory environment.
Personal Protective Equipment (PPE)
When handling this compound, appropriate personal protective equipment is mandatory to prevent exposure. The following table summarizes the required PPE.
| Body Part | Equipment | Standard |
| Eyes/Face | Safety glasses with side-shields | Conforming to EN166 (EU) or NIOSH (US) approved[1] |
| Skin | Chemical-resistant gloves (e.g., nitrile) | Inspected before use and disposed of according to good laboratory practices[1] |
| Lab coat | Impervious clothing to prevent skin contact[1] | |
| Respiratory | Particle respirator (for dust) | Type P95 (US) or Type P1 (EU EN 143) for nuisance exposures[1] |
Operational Plan: Step-by-Step Handling Procedures
Follow these procedural steps to ensure the safe handling of this compound from receipt to use in experimental protocols.
Receiving and Storage
-
Inspection: Upon receipt, visually inspect the container for any damage or leaks.
-
Storage Location: Store in a cool, dry, and well-ventilated place away from incompatible materials such as acids and oxidizing agents.[2]
-
Container Integrity: Keep the container tightly closed to prevent moisture absorption as the compound may be hygroscopic.
-
Inert Atmosphere: For long-term stability, storing under an inert gas is recommended. Recommended storage temperatures are -20°C for up to one month or -80°C for up to six months for solutions.
Weighing and Preparation of Solutions
-
Designated Area: Conduct all weighing and handling of the powdered form within a chemical fume hood or other ventilated enclosure to avoid the formation of dust and aerosols.
-
Personal Hygiene: Wash hands thoroughly before and after handling the compound.
-
Avoid Contamination: Use clean, designated spatulas and weighing boats. Never return excess chemical to the original container.
-
Solution Preparation: When dissolving the compound, add the solid to the solvent slowly to prevent splashing.
Experimental Use
-
General Precautions: Avoid contact with skin and eyes. Do not eat, drink, or smoke in the laboratory.
-
Spill Management: In the event of a spill, immediately alert personnel in the vicinity.
-
Small Spills: For small powder spills, carefully sweep up the material to avoid creating dust, and place it in a suitable, closed container for disposal.
-
Emergency Procedures: Ensure that eyewash stations and safety showers are readily accessible. In case of eye contact, flush with water for at least 15 minutes and seek medical attention. For skin contact, wash the affected area with plenty of water.
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
Chemical Waste
-
Unused Product: Dispose of unused or unwanted this compound as chemical waste in accordance with local, state, and federal regulations. Do not dispose of it down the drain.
-
Solutions: Collect all solutions containing this compound in a designated, labeled, and sealed waste container.
Contaminated Materials
-
Solid Waste: Dispose of contaminated items such as gloves, weighing paper, and paper towels in a designated solid waste container.
-
Sharps: Any contaminated needles or other sharps should be disposed of in an appropriate sharps container.
Empty Containers
-
Decontamination: Rinse empty containers thoroughly with a suitable solvent.
-
Disposal: Dispose of the rinsed containers as regular laboratory glass or plastic waste, unless otherwise specified by institutional guidelines.
Workflow and Safety Diagram
The following diagram illustrates the key stages of handling and disposing of this compound, emphasizing critical safety checkpoints.
Caption: Workflow for safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
